3-Pyrrolidin-1-ylbenzonitrile
Description
Properties
IUPAC Name |
3-pyrrolidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJBSSQWHKPDJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428157 | |
| Record name | 3-pyrrolidin-1-ylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175696-73-8 | |
| Record name | 3-(1-Pyrrolidinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175696-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-pyrrolidin-1-ylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Pyrrolidin-1-ylbenzonitrile: Chemical Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Pyrrolidin-1-ylbenzonitrile is a substituted aromatic nitrile containing a pyrrolidine moiety. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and potential applications in drug discovery and development. While specific experimental data for this particular isomer is limited in publicly available literature, this guide synthesizes information on closely related analogs and general synthetic methodologies to provide a thorough understanding of this compound. The pyrrolidine and benzonitrile scaffolds are prevalent in medicinal chemistry, suggesting the potential for this compound as a valuable building block for the synthesis of novel therapeutic agents.
Chemical Structure and Identification
This compound possesses a central benzene ring substituted with a cyano group and a pyrrolidin-1-yl group at positions 1 and 3, respectively.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 3-(Pyrrolidin-1-yl)benzonitrile |
| CAS Number | 175696-73-8 |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| SMILES | C1CCN(C1)c2cccc(c2)C#N |
Physicochemical Properties
| Property | Predicted/Reported Value | Citation |
| Physical State | Solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents | |
| pKa | Not available |
Note: The physical state is inferred from the properties of the 4-isomer.
Spectroscopic Data
While specific spectra for this compound are not provided in the search results, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data. The expected spectral features are outlined below.
-
¹H NMR: Resonances corresponding to the protons on the pyrrolidine ring and the aromatic protons of the benzonitrile ring are expected. The aromatic protons would likely appear as a complex multiplet in the aromatic region (δ 7.0-7.5 ppm). The pyrrolidine protons would appear as multiplets in the aliphatic region (δ 2.0-4.0 ppm).
-
¹³C NMR: Signals for the carbon atoms of the benzonitrile ring, including the quaternary carbon of the cyano group, and the carbon atoms of the pyrrolidine ring would be observed.
-
IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions, as well as C-N stretching vibrations, would also be present.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 172.23.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on established synthetic methodologies for N-aryl pyrrolidines, a plausible and efficient route is the Buchwald-Hartwig amination of 3-bromobenzonitrile with pyrrolidine.
Proposed Synthetic Route: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds.
Reaction Scheme:
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on known Buchwald-Hartwig amination reactions. Optimization of specific parameters would be necessary.
Materials:
-
3-Bromobenzonitrile
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromobenzonitrile (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
-
Solvent and Base Addition: Add anhydrous toluene to the flask, followed by the addition of sodium tert-butoxide (1.4 eq).
-
Reactant Addition: Add pyrrolidine (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Seal the flask and heat the mixture at 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
While no direct biological activity or signaling pathway has been reported for this compound, extensive research on its structural isomers provides strong rationale for its potential pharmacological relevance.
Potential as a Selective Androgen Receptor Modulator (SARM)
Derivatives of the isomeric 4-Pyrrolidin-1-ylbenzonitrile have been extensively studied as non-steroidal Selective Androgen Receptor Modulators (SARMs).[2][3][4] SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic effects on tissues like the prostate.[5] These compounds act as agonists at the androgen receptor (AR), a ligand-dependent transcription factor that regulates gene expression.[4] The development of 4-(pyrrolidin-1-yl)benzonitrile derivatives has focused on improving metabolic stability and pharmacokinetic profiles while maintaining potent AR agonistic activity.[2] Given the structural similarity, it is plausible that this compound could also exhibit SARM activity, though this would require experimental validation.
Potential as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor
Derivatives of 4-(pyrrolidin-3-yl)benzonitrile have been identified as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][6] LSD1 is a histone demethylase that plays a crucial role in regulating gene expression and is a validated target in oncology, particularly for acute myeloid leukemia (AML).[1][7] These inhibitors function by binding to the active site of LSD1, with the benzonitrile moiety often forming a key hydrogen bond with Lys661 in the catalytic center.[1][8][9] The discovery of this class of inhibitors demonstrates that the pyrrolidinylbenzonitrile scaffold can be effectively utilized to target epigenetic enzymes. The 3-substituted isomer could potentially adopt a different binding mode within the LSD1 active site, offering a different selectivity or potency profile.
Signaling Pathway Diagram (Hypothetical, based on SARM activity)
Caption: Hypothetical signaling pathway of this compound as a SARM.
Conclusion
This compound is a chemical entity with significant potential for applications in drug discovery. While specific experimental data for this isomer is currently sparse, the well-documented biological activities of its structural analogs as SARMs and LSD1 inhibitors highlight the value of the pyrrolidinylbenzonitrile scaffold. The synthetic accessibility of this compound via established methods like the Buchwald-Hartwig amination makes it an attractive candidate for inclusion in screening libraries and for further chemical derivatization. Future research should focus on the detailed synthesis and characterization of this compound, followed by comprehensive biological evaluation to explore its potential as a novel therapeutic agent.
References
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Pyrrolidin-1-ylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes for obtaining 3-Pyrrolidin-1-ylbenzonitrile, a valuable building block in medicinal chemistry and drug discovery. The document outlines two principal methodologies: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. Each section includes detailed experimental protocols, tabulated quantitative data derived from analogous reactions, and workflow diagrams to facilitate comprehension and implementation in a laboratory setting.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a direct approach for the synthesis of this compound, typically involving the reaction of an aryl halide with pyrrolidine. For this reaction to proceed, the aromatic ring is ideally activated by a strong electron-withdrawing group. In the case of 3-halobenzonitriles, the nitrile group, while meta-directing, can still facilitate substitution under appropriate conditions, particularly with a good leaving group like fluorine.[1]
A common approach involves the reaction of 3-fluorobenzonitrile with pyrrolidine in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), with a base to neutralize the generated hydrofluoric acid.[1]
Experimental Protocol for SNAr
This protocol is adapted from a similar reaction involving p-fluorobenzaldehyde and pyrrolidine.[1]
Materials:
-
3-Fluorobenzonitrile
-
Pyrrolidine
-
Potassium Carbonate (K2CO3)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl Acetate
-
Brine
Procedure:
-
To a stirred solution of 3-fluorobenzonitrile (1.0 eq.) in DMSO, add potassium carbonate (2.0 eq.).
-
Add pyrrolidine (1.2 eq.) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Quantitative Data for SNAr
The following table summarizes representative quantitative data for the SNAr synthesis, based on analogous reactions.[1]
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Fluorobenzonitrile | Pyrrolidine, K2CO3 | DMSO | 120 | 24 | >90 |
| 2-Fluorobenzonitrile | Piperidine, DIPEA/Na2CO3 | Water | Reflux | 3 | ~40 |
SNAr Synthesis Workflow
Caption: Workflow for the SNAr synthesis of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This method is highly versatile and tolerates a wide range of functional groups, making it a preferred method in modern organic synthesis.[2][3] The reaction couples an aryl halide, such as 3-bromobenzonitrile, with an amine (pyrrolidine) in the presence of a palladium catalyst, a phosphine ligand, and a base.[4]
Experimental Protocol for Buchwald-Hartwig Amination
This protocol is a general procedure adapted for the specific synthesis of this compound.[4]
Materials:
-
3-Bromobenzonitrile
-
Pyrrolidine
-
(SIPr)Pd(methallyl)Cl (or other suitable Pd-catalyst/ligand system)
-
Lithium bis(trimethylsilyl)amide (LHMDS) solution (1M in THF)
-
Toluene or Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Silica Gel
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobenzonitrile (1.0 eq.), the palladium catalyst (e.g., (SIPr)Pd(methallyl)Cl, 3.0 mol%), and a magnetic stir bar.
-
Seal the tube with a septum.
-
Add pyrrolidine (1.2 eq.) via syringe.
-
Add the solvent (e.g., toluene or THF).
-
Add the LHMDS solution (1.5 eq.) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 70 °C), monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a short plug of silica gel, washing with ethyl acetate.
-
Remove the solvent in vacuo and purify the crude material by flash column chromatography on silica gel to afford this compound.
Quantitative Data for Buchwald-Hartwig Amination
The following table presents representative quantitative data for the Buchwald-Hartwig amination, based on analogous reactions.
| Aryl Halide | Amine | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Bromobenzonitrile | Pyrrolidine | (SIPr)Pd(methallyl)Cl (3) | LHMDS | THF | 22 - 70 | 5 - 18 | 78-95 (est.) |
| 4-Bromotoluene | Morpholine | (SIPr)Pd(methallyl)Cl (3) | LHMDS | THF | 22 | <1 min | 99 |
| 2-Bromotoluene | Morpholine | (SIPr)Pd(methallyl)Cl (3) | LHMDS | THF | 22 | 1 min | 99 |
Buchwald-Hartwig Amination Synthesis Workflow
Caption: Workflow for the Buchwald-Hartwig synthesis of this compound.
References
The Cellular Mechanism of Action of Pyrrolidinylbenzonitrile-Based Compounds: A Technical Guide
Disclaimer: This technical guide focuses on the cellular mechanism of action of 4-(pyrrolidin-3-yl)benzonitrile derivatives due to a lack of available scientific literature on the biological activity of 3-Pyrrolidin-1-ylbenzonitrile. It is presumed that the interest lies in the pharmacologically active scaffold for which extensive research is available.
Introduction
The pyrrolidinylbenzonitrile scaffold has emerged as a promising framework in the development of targeted therapeutics, particularly in the realm of oncology. Derivatives of 4-(pyrrolidin-3-yl)benzonitrile have been identified as potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme playing a crucial role in epigenetic regulation and oncogenesis.[1][2][3] This guide provides an in-depth overview of the mechanism of action, cellular effects, and relevant experimental methodologies for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Inhibition of Lysine-Specific Demethylase 1 (LSD1)
The primary molecular target of the 4-(pyrrolidin-3-yl)benzonitrile series of compounds is Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine residues on histone H3, primarily at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[4][5] By doing so, LSD1 can act as either a transcriptional repressor or co-activator, depending on the specific protein complex it is a part of.[4][6]
The 4-(pyrrolidin-3-yl)benzonitrile derivatives act as reversible inhibitors of LSD1.[1][2][3] The predicted binding mode of the most potent derivative, compound 21g , reveals key interactions within the LSD1 active site. The nitrile group of the benzonitrile moiety forms a crucial hydrogen bond with Lys661, a key residue in the demethylation reaction. The basic center of the pyrrolidine ring is oriented towards the acidic residues Asp555 and Asp556.[1] The p-tolyl group of the molecule occupies a hydrophobic channel formed by Ile356, Leu677, Leu693, and Trp695.[1]
Quantitative Data on Inhibitory Activity
The inhibitory potency of the 4-(pyrrolidin-3-yl)benzonitrile derivatives has been quantified through various biochemical and biophysical assays. The most active compound reported is designated as 21g .
| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) | Selectivity | Reference |
| 21g | LSD1 | Surface Plasmon Resonance (SPR) | 22 | - | MAO-A/B IC50 > 25 µM | [1][2][3] |
| 21g | LSD1 | Biochemical Assay | - | 57 | hERG IC50 = 12.1 µM | [1][2][3] |
Cellular Effects and Signaling Pathways
Inhibition of LSD1 by 4-(pyrrolidin-3-yl)benzonitrile derivatives leads to a cascade of downstream cellular events. In human THP-1 acute myeloid leukemia cells, treatment with compound 21g resulted in an increased expression of the cell surface marker CD86, a surrogate biomarker for LSD1 inhibition.[1][2][3]
LSD1 is known to be a component of several regulatory complexes, including the CoREST and NuRD complexes, which are involved in gene transcription.[4] By inhibiting LSD1, these compounds can modulate the expression of genes involved in various signaling pathways. LSD1 has been shown to regulate:
-
TGFβ Signaling: LSD1, as part of the NuRD complex, can regulate the TGFβ signaling pathway.[4]
-
mTOR Signaling: LSD1 can negatively regulate autophagy through the mTOR signaling pathway in certain cancer cells.[7]
-
PI3K/AKT Signaling: In prostate cancer cells, LSD1 can activate the PI3K/AKT pathway by regulating the expression of the p85 subunit of PI3K.[6]
-
Immune Response: LSD1 inhibitors can upregulate genes associated with immune response and cytokine-signaling pathways.[4]
References
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beactica.com [beactica.com]
- 4. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 3-Pyrrolidin-1-ylbenzonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for the chemical compound 3-Pyrrolidin-1-ylbenzonitrile. Due to the limited availability of directly published, comprehensive spectral datasets for this specific molecule, this document collates predicted data, characteristic spectral features of its constituent functional groups, and relevant synthetic protocols. This information is intended to serve as a valuable resource for the characterization, synthesis, and analysis of this compound and structurally related compounds.
Molecular Structure and Properties
Molecular Formula: C₁₁H₁₂N₂ Molecular Weight: 172.23 g/mol CAS Number: 175696-73-8
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrrolidine H (α to N) | 3.2 - 3.4 | t | |
| Pyrrolidine H (β to N) | 1.9 - 2.1 | p | |
| Aromatic H (ortho to CN) | ~7.4 | d | |
| Aromatic H (meta to CN) | ~7.2 | t | |
| Aromatic H (para to CN) | ~6.8 | d | |
| Aromatic H (ortho to Pyrrolidine) | ~6.7 | s |
Note: Predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Pyrrolidine C (α to N) | ~47 | |
| Pyrrolidine C (β to N) | ~25 | |
| Aromatic C (ipso-CN) | ~112 | |
| Aromatic C (ipso-Pyrrolidine) | ~148 | |
| Aromatic C-H | 115 - 130 | Multiple peaks expected |
| Nitrile (C≡N) | ~119 |
Note: Predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.
Table 3: Key IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C≡N (Nitrile stretch) | 2220 - 2240 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C-N (Aromatic amine) | 1250 - 1360 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
Table 4: Mass Spectrometry Data
| Ion | m/z (Expected) | Notes |
| [M]⁺ | 172.10 | Molecular Ion |
| [M-H]⁺ | 171.10 | |
| [M-C₂H₄]⁺ | 144.08 | Loss of ethylene from pyrrolidine ring |
| [C₇H₄N]⁺ | 102.03 | Fragment corresponding to cyanophenyl group |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and accurate compound characterization. While specific published methods for this compound are scarce, the following outlines standard procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used for acquiring both ¹H and ¹³C NMR spectra. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a standard one-pulse sequence is used, and for ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for each carbon atom.
Infrared (IR) Spectroscopy
IR spectra are commonly recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or oil, or as a KBr pellet if it is a solid. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) and Electrospray Ionization (ESI) being the most common. For EI-MS, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. In ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a capillary, where a high voltage is applied to generate charged droplets that desolvate to produce ions.
Synthesis Workflow
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 3-fluorobenzonitrile with pyrrolidine.
Caption: Synthetic pathway for this compound.
This reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO), in the presence of a base like potassium carbonate (K₂CO₃) at an elevated temperature. The fluoride ion is a good leaving group, and the electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack by the secondary amine, pyrrolidine.
Logical Relationship of Spectroscopic Analysis
The characterization of this compound involves a logical workflow where each spectroscopic technique provides complementary information to confirm the structure of the molecule.
Caption: Workflow for structural elucidation.
This integrated analytical approach ensures a high degree of confidence in the structural assignment of the synthesized compound. Researchers and drug development professionals can utilize this compiled information as a foundational guide for their work with this compound.
Physical and chemical properties of 3-Pyrrolidin-1-ylbenzonitrile
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties, a proposed synthesis protocol, and potential biological relevance of 3-Pyrrolidin-1-ylbenzonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Properties
This compound, with the CAS number 175696-73-8, is an aromatic compound featuring a pyrrolidine ring attached to a benzonitrile moiety at the meta position.[1] Its structural formula is C₁₁H₁₂N₂.[1]
Physicochemical Data
The following tables summarize the key physical and chemical properties of this compound. It is important to note that while some data is available from commercial suppliers, many properties are predicted due to the limited amount of published experimental data for this specific compound.
Table 1: Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number | 175696-73-8 | [1] |
| Molecular Formula | C₁₁H₁₂N₂ | [1] |
| Molecular Weight | 172.23 g/mol | [1] |
| MDL Number | MFCD07772828 | [1] |
| SMILES | N#Cc1cccc(c1)N2CCCC2 | [1] |
Table 2: Predicted and Experimental Physical Properties
| Property | Value | Notes |
| Appearance | Solid | Based on data for the isomeric 4-(Pyrrolidin-1-yl)benzonitrile. |
| Melting Point | Not available | Experimental data is not publicly available. |
| Boiling Point | Not available | Experimental data is not publicly available. |
| Solubility | Not available | Expected to be soluble in organic solvents like dichloromethane and chloroform. |
| Purity | ≥98% | As offered by commercial suppliers. |
| Storage | Sealed in dry, 2-8°C | Recommended storage conditions from suppliers.[1] |
Synthesis and Characterization
Proposed Synthetic Protocol: Buchwald-Hartwig Amination
A highly plausible and modern approach for the synthesis of this compound is the Buchwald-Hartwig amination.[2][3][4][5] This method is widely used for the formation of carbon-nitrogen bonds and is known for its high efficiency and broad substrate scope.[2][3][4][5]
Reaction:
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-bromobenzonitrile (1.0 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 eq.), and a suitable phosphine ligand like XPhos (0.02-0.10 eq.).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a strong base, such as sodium tert-butoxide (1.2-2.0 eq.), followed by the solvent (e.g., toluene or dioxane).
-
Nucleophile Addition: Add pyrrolidine (1.1-1.5 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 110 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Diagram of Synthetic Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on the analysis of its structural components: the 3-substituted benzonitrile and the pyrrolidine ring.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons (multiplets in the range of δ 6.5-7.5 ppm). Pyrrolidine protons (multiplets around δ 3.0-3.5 ppm for CH₂ next to nitrogen and δ 1.8-2.2 ppm for other CH₂ groups). |
| ¹³C NMR | Aromatic carbons (signals in the range of δ 110-150 ppm). Cyano carbon (a signal around δ 118-120 ppm). Pyrrolidine carbons (signals around δ 45-50 ppm for carbons adjacent to nitrogen and δ 25-30 ppm for other carbons). |
| IR Spectroscopy | C≡N stretch (a sharp band around 2220-2240 cm⁻¹). C-N stretch (around 1250-1350 cm⁻¹). Aromatic C-H stretches (above 3000 cm⁻¹). Aliphatic C-H stretches (below 3000 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 172.10. |
Biological Activity and Potential Applications
There is currently no specific published data on the biological activity or signaling pathways associated with this compound. However, the broader class of aminobenzonitriles has been investigated for various pharmacological activities.
Derivatives of aminobenzonitrile have shown potential as:
-
Antihypertensive Agents: Some aminobenzonitriles have been studied for their effects on the cardiovascular system.[6]
-
Anticancer Agents: Research into the effects of certain aminobenzonitrile derivatives on cancer cell lines has indicated potential therapeutic applications.[7]
-
Enzyme Inhibitors: The aminobenzonitrile scaffold may serve as a basis for the development of inhibitors for various enzymes.[7]
It is important to emphasize that these are general activities of related compounds, and specific biological screening of this compound is required to determine its pharmacological profile.
Given the absence of specific pathway information, a diagram illustrating a hypothetical drug discovery and development workflow is provided below.
Diagram of a General Drug Discovery Workflow:
Caption: A simplified workflow for drug discovery and development.
Safety and Handling
Detailed toxicology data for this compound is not available. However, based on the safety information for related compounds, standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
This guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted by trained professionals in a suitably equipped facility, following all applicable safety guidelines.
References
- 1. 175696-73-8|3-(Pyrrolidin-1-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. [Benzonitrile and its derivatives: action of para-aminobenzonitrile on the cardiovascular system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 4-Aminobenzonitrile | 873-74-5 [smolecule.com]
The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including its three-dimensional nature and capacity for stereochemical diversity, have made it a cornerstone in the design and development of a vast array of biologically active compounds.[1][2] The pyrrolidine nucleus is a common feature in numerous natural products, particularly alkaloids, and is present in many FDA-approved drugs.[1][3] This technical guide provides a comprehensive overview of the discovery, history, and diverse biological activities of pyrrolidine-containing compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Historical Perspective and Discovery
The exploration of pyrrolidine-based compounds is deeply rooted in the study of natural products. Pyrrolizidine alkaloids, for instance, have been used in traditional medicine for centuries, although their hepatotoxic effects were only recognized in the 20th century.[4] A significant milestone in the application of the pyrrolidine scaffold in modern medicine was the development of Angiotensin-Converting Enzyme (ACE) inhibitors. The design of captopril, one of the first marketed ACE inhibitors, was inspired by snake venom peptides, with the L-proline (a pyrrolidine-2-carboxylic acid) structure proving crucial for its activity.[5] This success spurred further interest in the pyrrolidine ring, leading to its incorporation into a wide range of therapeutic agents. Today, the pyrrolidine moiety is recognized for its ability to enhance a drug's potency, selectivity, and pharmacokinetic profile.[6]
Quantitative Data on Biological Activities
The versatility of the pyrrolidine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. The following tables summarize the quantitative data for various classes of pyrrolidine-based compounds across different therapeutic areas.
Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Spiro[pyrrolidine-3,3'-oxindoles] | MCF-7 | 17 - 22 | [3] |
| Spiro[pyrrolidine-3,3'-oxindoles] | HeLa | 19 - 26 | [3] |
| Pyrrolidine Sulfonamides | MCF-7 | 48.01 - 49.78 | [3] |
| (S)-Pyrrolidines (CXCR4 Antagonists) | CXCR4 Receptor Binding | 0.079 | [3] |
Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolidine-2,5-dione Derivatives | Staphylococcus aureus | 32 - 128 | [5] |
| Pyrrolidine-2,5-dione Derivatives | Candida albicans | 32 - 64 | [5] |
| Pyrrolidine-2,3-dione Derivatives | Staphylococcus aureus Biofilm | 2-4 (MBEC/MIC ratio) | [7] |
| Dispiropyrrolidines | Bacillus subtilis | Reasonably good activity | [8] |
Table 3: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives
| Compound | Seizure Model | ED50 (mg/kg) | Reference |
| 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione | MES | 62.14 | [9] |
| 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione | 6 Hz | 75.59 | [9] |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | 68.30 | [10] |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz | 28.20 | [10] |
| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione | MES | 69.89 | [6] |
Key Signaling Pathways and Mechanisms of Action
Pyrrolidine-based compounds exert their biological effects by modulating various signaling pathways. Two notable examples are the PI3K/Akt and TLR4 signaling pathways.
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers. Several inhibitors targeting components of this pathway have been developed, with some incorporating the pyrrolidine scaffold. These inhibitors can act at different points in the pathway, for instance, by inhibiting the kinase activity of PI3K or Akt.[11][][13]
Caption: The PI3K/Akt signaling pathway and points of inhibition by pyrrolidine-based compounds.
The Toll-like receptor 4 (TLR4) signaling pathway plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. Dysregulation of TLR4 signaling can lead to chronic inflammatory diseases and sepsis.[14][15] Small molecule modulators, including some with a pyrrolidine core, are being investigated for their potential to inhibit this pathway and its pro-inflammatory effects.
Caption: The TLR4 signaling pathway and its modulation by pyrrolidine-based compounds.
Experimental Protocols
To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential.
Synthesis of Pyrrolidine-2,5-diones
A common method for the synthesis of N-substituted pyrrolidine-2,5-diones involves the reaction of a primary amine with a succinic anhydride derivative.
Materials:
-
Appropriate succinic anhydride derivative
-
Primary amine (e.g., aniline derivative)
-
Glacial acetic acid
-
Thionyl chloride (for some variations)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of the succinic anhydride derivative (1 equivalent) and the primary amine (1 equivalent) is refluxed in glacial acetic acid for 4-6 hours.[16]
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with water and then recrystallized from ethanol to yield the pure N-substituted succinamic acid.
-
For cyclization to the pyrrolidine-2,5-dione, the succinamic acid can be heated at its melting point or treated with a dehydrating agent like thionyl chloride under reflux.[17]
-
The resulting pyrrolidine-2,5-dione is then purified by recrystallization.
Cytotoxicity and Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrrolidine test compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Enzyme Inhibition Assay: α-Glucosidase Inhibition
This assay is used to screen for compounds that can inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Pyrrolidine test compound
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add a solution of the pyrrolidine test compound at various concentrations.
-
Add the α-glucosidase enzyme solution to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[4]
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value of the test compound.[18]
Drug Discovery and Development Workflow
The discovery and development of new pyrrolidine-based drugs typically follow a structured workflow, from initial hit identification to preclinical and clinical development. Modern drug discovery often employs innovative synthetic methodologies and high-throughput screening to accelerate this process.[19][20][21]
Caption: A generalized workflow for the discovery and development of pyrrolidine-based drugs.
Conclusion
The pyrrolidine scaffold continues to be a highly valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its inherent structural features provide a robust framework for the design of novel therapeutic agents with a wide range of biological activities. The ongoing development of innovative synthetic methods and a deeper understanding of the molecular targets and signaling pathways involved will undoubtedly lead to the discovery of new and improved pyrrolidine-based drugs to address unmet medical needs. This guide serves as a foundational resource for researchers and professionals dedicated to advancing the science of drug discovery through the exploration of this remarkable heterocyclic motif.
References
- 1. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro α-glucosidase inhibitory assay [protocols.io]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antibacterial activity evaluation and QSAR studies of novel dispiropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. researchgate.net [researchgate.net]
- 18. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis [jmchemsci.com]
- 20. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Determining the Solubility Profile of 3-Pyrrolidin-1-ylbenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Pyrrolidin-1-ylbenzonitrile, a key consideration for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a detailed experimental protocol for determining its solubility in a range of common laboratory solvents. Adherence to these methodologies will ensure the generation of reliable and reproducible solubility data, crucial for formulation, screening, and various analytical procedures.
Predicted Solubility Characteristics
Based on its chemical structure, this compound (C₁₁H₁₂N₂) possesses both hydrophobic (benzonitrile group) and hydrophilic (pyrrolidine ring) moieties. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. It is anticipated to exhibit limited solubility in highly polar solvents like water and better solubility in organic solvents of intermediate to low polarity. The nitrogen atom in the pyrrolidine ring may also allow for increased solubility in acidic aqueous solutions due to salt formation.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common laboratory solvents has not been extensively published. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | H₂O | 10.2 | 25 | ||
| Ethanol | C₂H₅OH | 5.2 | 25 | ||
| Methanol | CH₃OH | 6.6 | 25 | ||
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | 25 | ||
| N,N-Dimethylformamide (DMF) | (CH₃)₂NCH | 6.4 | 25 | ||
| Acetonitrile | CH₃CN | 5.8 | 25 | ||
| Ethyl Acetate | CH₃COOC₂H₅ | 4.4 | 25 | ||
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | 25 | ||
| Chloroform | CHCl₃ | 4.1 | 25 |
Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for determining the solubility of this compound. This method is based on the principle of preparing a saturated solution and then quantifying the amount of dissolved solute.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method.
-
Determine the concentration of this compound in the diluted samples by comparing the analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in desired units, such as mg/mL or mol/L.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Biological Context and Signaling Pathways
While the primary focus of this guide is on the physicochemical property of solubility, it is noteworthy that pyrrolidine-containing compounds often exhibit significant biological activity. Derivatives of this compound have been investigated for their roles in various biological processes. However, at present, there is no specific, well-defined signaling pathway that is universally attributed to this compound itself. Researchers working with this compound are encouraged to consider its potential interactions with various cellular targets based on the broader class of pyrrolidine derivatives.
The determination of solubility is a foundational step in the preclinical development of any compound. The protocols and information provided herein are intended to guide researchers in generating the necessary data to advance their studies with this compound.
An In-Depth Technical Guide on the Structure-Activity Relationship of 4-(Pyrrolidin-3-yl)benzonitrile Derivatives as Lysine-Specific Demethylase 1 (LSD1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(pyrrolidin-3-yl)benzonitrile scaffold has emerged as a promising framework in the design of potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.[1][2] LSD1, also known as KDM1A, plays a crucial role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to gene repression.[3][4] It can also demethylate H3K9me1/2 in an androgen receptor-dependent manner, resulting in gene activation.[3] The overexpression of LSD1 has been correlated with poor prognosis in numerous cancers, making it an attractive target for therapeutic intervention.[3] This guide provides a comprehensive overview of the structure-activity relationship (SAR) of 4-(pyrrolidin-3-yl)benzonitrile derivatives as reversible LSD1 inhibitors, along with detailed experimental protocols and pathway visualizations.
Structure-Activity Relationship (SAR)
The development of 4-(pyrrolidin-3-yl)benzonitrile derivatives as LSD1 inhibitors has been advanced through systematic modifications of the core structure. These compounds have been designed as successful scaffold-hops from previously reported inhibitors.[1][2]
Key SAR insights for this class of compounds are as follows:
-
Stereochemistry of the Pyrrolidine Ring: The relative stereochemistry of the substituents on the pyrrolidine ring is crucial for activity. Cis-diastereoisomers have been found to be more active than their trans-counterparts, as they are predicted to adopt a more favorable conformation within the LSD1 active site.[1]
-
Substituents on the Pyrrolidine Nitrogen: Modifications at this position have been extensively explored to optimize potency and pharmacokinetic properties.
-
Substituents on the Benzonitrile Ring: The cyanophenyl group plays a key role in binding to the active site. The cyano group has been observed to form a hydrogen bond with Lys661, a critical residue for the demethylation reaction, deep within the catalytic center of LSD1.[5][6]
The most active compounds in this series exhibit potent inhibitory activity with Kd values in the nanomolar range.[1][2] For instance, compound 21g from a reported study demonstrated a Kd of 22 nM and a biochemical IC50 of 57 nM.[1][2] Furthermore, this compound showed improved selectivity over the hERG ion channel and no activity against the related enzymes MAO-A and B.[1][2] In cellular assays using human THP-1 acute myeloid leukaemia cells, 21g was shown to increase the expression of the surrogate cellular biomarker CD86.[1][2]
Data Presentation
The following table summarizes the in vitro activity of a selection of 4-(pyrrolidin-3-yl)benzonitrile derivatives against LSD1.
| Compound | Modifications | LSD1 IC50 (µM) | LSD1 Kd (µM) |
| 8 | cis-diastereoisomer | > 30 | 38 |
| 10 | cis-diastereoisomer | > 30 | 53 |
| trans-isomers (8-10) | trans-diastereoisomers | > 30 | > 100 |
| 21g | Optimized cis-diastereoisomer | 0.057 | 0.022 |
Data synthesized from a study by Mould et al. (2017).[1]
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives are crucial for reproducibility and further development.
General Synthesis of 3,4-disubstituted Pyrrolidines
Historically, 3,4-disubstituted pyrrolidines have been constructed via the 1,3-dipolar cycloaddition of alkenes with azomethine ylide precursors, such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, in the presence of an acid like trifluoroacetic acid.[1]
LSD1 Inhibition Assays
The inhibitory activity of the synthesized compounds against LSD1 can be evaluated using various biochemical and biophysical assays.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This is a common biochemical assay used to determine the IC50 values of inhibitors.[1]
-
Surface Plasmon Resonance (SPR) Assay: SPR is a biophysical technique used to measure the binding affinity (Kd) and kinetics of the inhibitors to the LSD1 enzyme.[1]
Cell-Based Assays
To assess the cellular activity of the inhibitors, various cell-based assays can be employed.
-
CD86 Expression Assay in THP-1 Cells: In human THP-1 acute myeloid leukaemia cells, potent LSD1 inhibitors have been shown to increase the expression of the cell surface marker CD86, which can be measured by flow cytometry.[1]
Mandatory Visualizations
Caption: Synthetic scheme for trans-pyrrolidines.
Caption: LSD1 demethylation and its inhibition.
Caption: Workflow of an LSD1 inhibition assay.
References
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Epigenetic Landscape: Potential Biological Targets of Pyrrolidinylbenzonitrile Derivatives
Disclaimer: This technical guide focuses on the biological targets of 4-(pyrrolidin-3-yl)benzonitrile derivatives , as comprehensive data for 3-Pyrrolidin-1-ylbenzonitrile is not extensively available in the reviewed literature. The information presented is based on the significant findings for these closely related analogs, which have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1).
This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic target LSD1 and the therapeutic potential of its inhibitors.
Core Finding: Lysine-Specific Demethylase 1 (LSD1/KDM1A) as the Primary Target
Research into 4-(pyrrolidin-3-yl)benzonitrile derivatives has identified Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, as their primary biological target.[1][2][3][4] These compounds act as reversible, potent inhibitors of LSD1.[3][4] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4 and H3K9).[5] By inhibiting LSD1, these compounds prevent the demethylation of these key histone marks, leading to changes in gene expression. This has been shown to be particularly relevant in certain cancers, such as acute myeloid leukemia (AML), where LSD1 inhibition can promote differentiation of leukemic stem cells.[2]
One of the most active compounds from this series, designated as 21g , has demonstrated a dissociation constant (Kd) of 22 nM and a biochemical half-maximal inhibitory concentration (IC50) of 57 nM against LSD1.[2][3][4] This compound has served as a valuable tool for exploring the cellular effects of LSD1 inhibition.
Quantitative Data Summary
The inhibitory activity and selectivity of the lead compound 21g , a 4-(pyrrolidin-3-yl)benzonitrile derivative, are summarized below. This data highlights its potent and selective action against LSD1.
| Compound | Target | Assay Type | Value | Reference |
| 21g | LSD1 | Biochemical IC50 | 57 nM | [2][3][4] |
| LSD1 | Dissociation Constant (Kd) | 22 nM | [2][3][4] | |
| MAO-A | Activity Assay | No activity | [2][3] | |
| MAO-B | Activity Assay | No activity | [2][3] | |
| hERG | Ion Channel Assay | Improved selectivity vs GSK-690 | [2][3] |
Signaling Pathway and Mechanism of Action
The inhibition of LSD1 by 4-(pyrrolidin-3-yl)benzonitrile derivatives initiates a cascade of cellular events. By blocking the demethylase activity of LSD1, the methylation status of histones H3K4 and H3K9 is preserved. This leads to the reactivation of silenced genes, including those involved in cell differentiation. In the context of acute myeloid leukemia (AML), this results in the upregulation of myeloid-differentiation genes. A key surrogate biomarker for this cellular activity is the increased expression of the cell surface marker CD86 in human THP-1 AML cells.[2][3][6]
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beactica.com [beactica.com]
- 5. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD86 expression as a surrogate cellular biomarker for pharmacological inhibition of the histone demethylase lysine-specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermochemical Stability of the 3-Pyrrolidin-1-ylbenzonitrile Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical stability of the 3-Pyrrolidin-1-ylbenzonitrile scaffold. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its core constituents—benzonitrile and pyrrolidine—and related structures to provide a robust framework for its thermal analysis. Detailed experimental protocols for key analytical techniques are also presented to facilitate further research and characterization.
Introduction to the this compound Scaffold
The this compound scaffold is of significant interest in medicinal chemistry and drug discovery due to the presence of two key pharmacophores: a pyrrolidine ring and a benzonitrile group. The pyrrolidine moiety is a common feature in numerous FDA-approved drugs, while the benzonitrile group can act as a versatile synthetic handle and a key interaction motif with biological targets.[1] Understanding the thermochemical stability of this scaffold is crucial for drug development, ensuring the compound's integrity during synthesis, purification, formulation, and storage.
Predicted Thermochemical Properties
2.1. Decomposition Profile
The thermal decomposition of this compound is expected to be influenced by the degradation of both the pyrrolidine and benzonitrile rings.
-
Pyrrolidine Moiety: Studies on the pyrolysis of pyrrolidine indicate that the five-membered N-heterocycle undergoes complex decomposition reactions.[2] At elevated temperatures, ring-opening and fragmentation are likely to occur, leading to the formation of smaller volatile compounds.[2]
-
Benzonitrile Moiety: Benzonitrile is thermally stable, but at very high temperatures, it is known to decompose, emitting toxic fumes of cyanides and nitrogen oxides.[3]
-
N-Aryl Pyrrolidines: The thermal stability of N-substituted pyrrolidines can be substantial. For instance, certain N-alkyl-N-alkyl'-pyrrolidinium salts have shown thermal stability up to temperatures of 548–573 K (275-300 °C).[4]
Based on this, it is anticipated that the initial decomposition of this compound would likely be initiated by the degradation of the pyrrolidine ring, followed by the decomposition of the benzonitrile fragment at higher temperatures.
2.2. Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is a critical parameter for assessing the thermodynamic stability of a compound. While no experimental value exists for this compound, an estimation can be made by considering the enthalpies of formation of its parent molecules.
| Compound | Formula | Phase | Standard Enthalpy of Formation (kJ/mol) |
| Benzonitrile | C₇H₅N | gas | Data available from NIST and Active Thermochemical Tables[5][6][7] |
| Pyrrolidine | C₄H₉N | gas | Data available in thermochemical databases |
Note: Specific values for the enthalpy of formation of benzonitrile and pyrrolidine can be obtained from the cited sources. The actual enthalpy of formation for this compound would require experimental determination through methods like combustion calorimetry.
Experimental Protocols for Thermochemical Analysis
To experimentally determine the thermochemical stability of the this compound scaffold, the following standard techniques are recommended.
3.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperatures and kinetics.[8][9][10][11]
-
Objective: To determine the onset of decomposition and the temperature ranges of mass loss for this compound.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a suitable crucible (e.g., alumina or platinum).[12]
-
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or air (oxidative) at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is standard, but rates of 5, 15, and 20 °C/min can also be used for kinetic studies.[11]
-
Temperature Range: Typically from ambient temperature up to 600-800 °C.
-
-
Data Analysis:
-
The TGA thermogram will plot the percentage of weight loss versus temperature.
-
The onset temperature of decomposition is determined from the initial point of significant mass loss.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of decomposition for different stages.[11]
-
3.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.[13][14][15][16]
-
Objective: To determine the melting point, enthalpy of fusion, and decomposition exotherms/endotherms of this compound.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation:
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Temperature Program: A heat-cool-heat cycle is often employed to remove the thermal history of the sample. The analysis is typically performed on the second heating scan.[13]
-
-
Data Analysis:
-
The DSC thermogram will show peaks corresponding to thermal events.
-
An endothermic peak will indicate melting, and its onset is taken as the melting point. The area under this peak corresponds to the enthalpy of fusion.[13][15]
-
Sharp exothermic peaks at higher temperatures usually indicate decomposition.
-
Visualization of Experimental Workflows and Potential Degradation
4.1. Experimental Workflow for Thermochemical Characterization
The following diagram illustrates a typical workflow for the experimental determination of the thermochemical stability of a novel compound like this compound.
4.2. Postulated Thermal Decomposition Pathways
Based on the known pyrolysis of pyrrolidine and the high-temperature decomposition of benzonitrile, a simplified logical diagram of potential decomposition pathways for this compound can be proposed.
Conclusion
While direct experimental data for the thermochemical stability of the this compound scaffold is currently lacking, a comprehensive understanding can be built upon the analysis of its constituent fragments and related compounds. This guide provides a foundational understanding of its expected thermal behavior and outlines the necessary experimental protocols for its empirical determination. The provided workflows and postulated degradation pathways offer a starting point for researchers and drug development professionals to rigorously assess the stability of this important chemical scaffold. Further experimental investigation using the described TGA and DSC protocols is highly recommended to establish a definitive thermochemical profile.
References
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atct.anl.gov [atct.anl.gov]
- 6. atct.anl.gov [atct.anl.gov]
- 7. Benzonitrile [webbook.nist.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. epfl.ch [epfl.ch]
- 13. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 14. web.williams.edu [web.williams.edu]
- 15. s4science.at [s4science.at]
- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 17. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
CAS number and IUPAC name for 3-Pyrrolidin-1-ylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyrrolidin-1-ylbenzonitrile is an aromatic organic compound featuring a benzonitrile moiety substituted with a pyrrolidine ring at the meta-position. Its chemical structure makes it a subject of interest in medicinal chemistry and materials science, as substituted benzonitriles are scaffolds found in a variety of biologically active molecules. This guide provides a summary of its known properties, a proposed synthetic route, and context regarding its place within chemical research.
Physicochemical Properties
The fundamental properties of this compound are summarized below. Currently, detailed experimental data such as melting point, boiling point, and spectroscopic analyses are not widely available in published literature.
| Property | Value | Source |
| IUPAC Name | 3-(Pyrrolidin-1-yl)benzonitrile | N/A |
| CAS Number | 175696-73-8 | [1][2] |
| Molecular Formula | C₁₁H₁₂N₂ | [2] |
| Molecular Weight | 172.23 g/mol | [2] |
| InChI Key | UMJBSSQWHKPDJF-UHFFFAOYSA-N | [2] |
Proposed Synthesis Pathway
While specific experimental protocols for the synthesis of this compound are not detailed in readily available literature, a plausible and common method for its preparation is through a nucleophilic aromatic substitution (SNAr) reaction. This would involve the reaction of a halo-benzonitrile with pyrrolidine. An alternative approach could be a palladium-catalyzed Buchwald-Hartwig amination.
Below is a diagram illustrating the logical workflow for a proposed SNAr synthesis.
Caption: Proposed SNAr synthesis of this compound.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction.
-
Reagents and Materials:
-
3-Fluorobenzonitrile (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) (Anhydrous)
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorobenzonitrile, potassium carbonate, and anhydrous DMSO.
-
Begin stirring the mixture and add pyrrolidine dropwise at room temperature.
-
Attach a condenser to the flask and heat the reaction mixture to 120-140 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.
-
Biological Activity and Research Context
As of this writing, there is no significant published research detailing the specific biological activities or signaling pathway involvements of This compound .
It is important to distinguish this compound from its structural isomer, 4-Pyrrolidin-1-ylbenzonitrile . Derivatives of the 4-substituted isomer have been investigated as Selective Androgen Receptor Modulators (SARMs) and as inhibitors of Lysine-Specific Demethylase 1 (LSD1), indicating that the pyrrolidinylbenzonitrile scaffold can be a valuable pharmacophore.[3][4][5] For instance, certain derivatives of 4-(pyrrolidin-1-yl)benzonitrile have shown potential anabolic effects.[3][5] However, these findings are specific to the 4-isomer and its derivatives and should not be extrapolated to the 3-isomer without experimental validation.
Researchers interested in the 3-isomer could use the known activities of the 4-isomer as a starting point for investigation, for example, in screening for similar biological targets or in comparative structure-activity relationship (SAR) studies.
Conclusion
This compound is a readily identifiable chemical entity with a known CAS number and structure. While specific experimental and biological data are sparse, its synthesis is achievable through standard organic chemistry methodologies like nucleophilic aromatic substitution. The known biological relevance of its 4-substituted isomer suggests that this compound could be a valuable molecule for screening and as a building block in the development of novel therapeutic agents. Further research is required to elucidate its physicochemical properties and potential applications.
References
- 1. 3-(Pyrrolidin-1-yldiazenyl)benzonitrile | C11H12N4 | CID 162405080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 175696-73-8|3-(Pyrrolidin-1-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Pyrrolidin-1-ylbenzonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-pyrrolidin-1-ylbenzonitrile scaffold is a key pharmacophore found in a variety of biologically active molecules. Analogs of this structure have shown promise as selective androgen receptor modulators (SARMs) and as inhibitors of epigenetic targets such as Lysine-Specific Demethylase 1 (LSD1). The development of efficient and robust synthetic protocols for these compounds is therefore of significant interest to the drug discovery and development community. This document provides detailed protocols for the synthesis of this compound and its analogs, primarily through the palladium-catalyzed Buchwald-Hartwig amination reaction. Additionally, it includes quantitative data on the biological activity of related analogs and visual representations of the synthetic workflow and a relevant biological signaling pathway.
Synthetic Approach: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the coupling of aryl halides with amines.[1][2] This palladium-catalyzed cross-coupling reaction has largely superseded harsher classical methods for the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[2][3] The general transformation involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4]
The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[2]
Experimental Protocols
Protocol 1: Synthesis of 3-(Pyrrolidin-1-yl)benzonitrile
This protocol describes the synthesis of the parent compound, 3-(pyrrolidin-1-yl)benzonitrile, via a Buchwald-Hartwig amination of 3-bromobenzonitrile with pyrrolidine.
Materials:
-
3-Bromobenzonitrile
-
Pyrrolidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add 3-bromobenzonitrile (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon gas (repeat this three times).
-
Add anhydrous toluene (5 mL) via syringe.
-
Add pyrrolidine (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Finally, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the flask.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 3-(pyrrolidin-1-yl)benzonitrile.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: General Procedure for the Synthesis of this compound Analogs
This protocol can be adapted for the synthesis of various analogs by using substituted 3-halobenzonitriles and/or substituted pyrrolidines. The reaction conditions may require optimization depending on the specific substrates used.
General Procedure:
A mixture of the corresponding 3-halobenzonitrile (1.0 equiv), the desired pyrrolidine derivative (1.2 equiv), Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or DavePhos; 4-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄; 1.4-2.0 equiv) in an anhydrous solvent (e.g., toluene, dioxane, or DMF) is heated under an inert atmosphere (argon or nitrogen) at 80-120 °C until the starting material is consumed. The reaction is then worked up and purified as described in Protocol 1.
Data Presentation: Biological Activity of Pyrrolidinylbenzonitrile Analogs
The following table summarizes the in vitro biological activity of a series of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1).[5] This data is presented to showcase the potential of this scaffold in drug discovery and to provide a reference for structure-activity relationship (SAR) studies.
| Compound ID | R Group | IC₅₀ (µM) | SPR Kd (µM) |
| 21a | 4-fluorophenyl | 4.2 | 0.61 |
| 21b | 4-chlorophenyl | 3.0 | 0.43 |
| 21c | 4-methoxyphenyl | 0.95 | 0.19 |
| 21d | 4-(trifluoromethyl)phenyl | 0.16 | 0.041 |
| 21e | pyridin-4-yl | 0.82 | 0.12 |
| 21f | 2,4-difluorophenyl | 0.088 | 0.024 |
| 21g | 4-fluoro-2-(trifluoromethyl)phenyl | 0.057 | 0.022 |
Data extracted from Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(20), 4755–4759.[5]
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of this compound analogs.
LSD1 Signaling Pathway
Caption: Inhibition of the LSD1 signaling pathway by this compound analogs.
References
Application of 3-Pyrrolidin-1-ylbenzonitrile and its Analogs in LSD1 Inhibition Assays
Application Notes and Protocols for Researchers in Drug Development
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] The dysregulation of LSD1 has been implicated in the progression of various cancers, making it a compelling therapeutic target.[3][4] This document provides detailed application notes and protocols for the use of 3-Pyrrolidin-1-ylbenzonitrile and its structurally related analogs, such as 4-(pyrrolidin-3-yl)benzonitrile derivatives, in LSD1 inhibition assays. These compounds are part of a class of reversible LSD1 inhibitors that have shown significant potential in preclinical studies.[5]
Mechanism of Action
LSD1 catalyzes the demethylation of histones through an FAD-dependent oxidative reaction.[3] The process involves the transfer of a hydride from the methylated lysine to the FAD cofactor, resulting in the formation of an iminium cation and reduced FAD (FADH2). The FADH2 is then reoxidized by molecular oxygen to produce hydrogen peroxide.[6][7] Inhibitors like those based on the pyrrolidinylbenzonitrile scaffold act by binding to the catalytic site of LSD1, preventing the substrate from accessing the active site and thereby inhibiting its demethylase activity.[8]
Signaling Pathways Involving LSD1
LSD1 is a key regulator of several signaling pathways implicated in cancer progression. Its inhibition can therefore have multifaceted effects on tumor cells.
Caption: LSD1 regulates multiple oncogenic signaling pathways.
LSD1 has been shown to regulate various signaling pathways, including the Wnt/β-Catenin, PI3K/AKT, and Notch signaling pathways.[9] It can also influence the epithelial-mesenchymal transition (EMT) and regulate the activity of tumor suppressors like p53.[3][9] By inhibiting LSD1, compounds like this compound analogs can modulate these pathways, leading to reduced cancer cell proliferation, survival, and metastasis.
Quantitative Data on LSD1 Inhibitors
The following tables summarize the inhibitory activities of several pyrrolidinylbenzonitrile derivatives and related compounds against LSD1.
Table 1: Biochemical Activity of 4-(pyrrolidin-3-yl)benzonitrile Derivatives [5]
| Compound | Kd (nM) | Biochemical IC50 (nM) |
| 21g | 22 | 57 |
Table 2: Cellular Activity of Pyrrolo[2,3-c]pyridines (GSK-354 Analogs) [1][2]
| Compound | Cell Line | Cell Growth IC50 (nM) |
| 46 | MV4;11 (AML) | 0.6 |
| 46 | H1417 (SCLC) | 1.1 |
| 46 | MOLM-14 (AML) | 31 |
| GSK-354 | MV4;11 (AML) | 120.6 |
| GSK-354 | H1417 (SCLC) | 212.3 |
| GSK-354 | MOLM-14 (AML) | 620 |
Table 3: Selectivity of 4-(pyrrolidin-3-yl)benzonitrile Derivative 21g [10]
| Enzyme/Channel | IC50 (µM) |
| MAO-A | > 25 |
| MAO-B | > 25 |
| hERG | 12.1 |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of LSD1 inhibitors are provided below.
General Experimental Workflow
The evaluation of a potential LSD1 inhibitor typically follows a standardized workflow to assess its biochemical and cellular activity.
Caption: A typical workflow for the evaluation of LSD1 inhibitors.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay[11]
This assay is a highly sensitive method suitable for high-throughput screening of LSD1 inhibitors.
Principle: The demethylation of a biotinylated histone H3 peptide substrate by LSD1 is measured. A terbium (Tb)-conjugated antibody specific for the demethylated product and a streptavidin-conjugated fluorophore are used for detection. When the antibody binds to the demethylated peptide, the Tb donor and fluorophore acceptor are brought into close proximity, resulting in a FRET signal.
Materials:
-
384-well low-volume black assay plates
-
TR-FRET compatible plate reader
-
LSD1 enzyme
-
Biotinylated H3K4 peptide substrate
-
TR-FRET detection reagents (Tb-conjugated antibody and streptavidin-conjugated fluorophore)
-
Assay buffer
-
Test compounds (e.g., this compound analogs) and controls
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reagent Preparation:
-
Prepare a 2X solution of LSD1 enzyme in assay buffer.
-
Prepare a 2X solution of the biotinylated H3K4 peptide substrate in assay buffer.
-
Prepare a 2X solution of the TR-FRET detection reagents in detection buffer.
-
-
Assay Procedure:
-
Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate.
-
Add the 2X LSD1 enzyme solution to the wells.
-
Add the 2X biotinylated H3K4 peptide substrate solution to initiate the reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add the 2X TR-FRET detection reagents to stop the reaction and initiate signal development.
-
Incubate for a further period (e.g., 60 minutes) at room temperature.
-
Read the plate on a TR-FRET compatible plate reader.
-
Protocol 2: Horseradish Peroxidase (HRP) Coupled Assay[12]
This is a continuous spectrophotometric assay that measures the production of hydrogen peroxide during the LSD1-catalyzed demethylation reaction.
Principle: LSD1-mediated demethylation of a substrate produces hydrogen peroxide (H2O2). In the presence of HRP, H2O2 reacts with a chromogenic substrate to produce a colored product that can be measured spectrophotometrically.
Materials:
-
96-well clear assay plates
-
Spectrophotometer
-
LSD1 enzyme
-
H3K4 peptide substrate
-
Horseradish Peroxidase (HRP)
-
Chromogenic substrate (e.g., Amplex Red or 4-aminoantipyrine/3,5-dichloro-2-hydroxybenzenesulfonate)[11]
-
Assay buffer
-
Test compounds and controls
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Reagent Preparation:
-
Prepare a 2X solution of LSD1 enzyme in assay buffer.
-
Prepare a 2X solution of the H3K4 substrate in assay buffer.
-
Prepare a detection master mix containing HRP and the chromogenic substrate in assay buffer.
-
-
Assay Procedure:
-
Dispense the compound dilutions into the wells of the 96-well plate.
-
Add a mixture of the LSD1 enzyme and the H3K4 substrate to each well.
-
Pre-incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the HRP/chromogenic substrate detection master mix.
-
Monitor the change in absorbance over time at the appropriate wavelength (e.g., 515 nm for 4-AP/DHBS or 570 nm for Amplex Red).[11]
-
Protocol 3: Cell Viability Assay (MTT/MTS)[13]
This assay assesses the effect of LSD1 inhibitors on the proliferation and viability of cancer cells.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Cell culture medium
-
MTT or MTS reagent
-
Test compounds and controls
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength.
-
Protocol 4: Western Blot for Histone Methylation[14]
This protocol is used to confirm the target engagement of the LSD1 inhibitor in cells by measuring the levels of H3K4me2.
Principle: Inhibition of LSD1 should lead to an accumulation of its substrate, H3K4me2. Western blotting with an antibody specific for H3K4me2 can detect this change.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer
-
Primary antibodies (anti-H3K4me2, anti-total Histone H3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specific duration.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and then incubate with the primary antibody against H3K4me2.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Normalize the H3K4me2 signal to the total Histone H3 signal to determine the relative change in methylation.
Conclusion
This compound and its analogs represent a promising class of reversible LSD1 inhibitors. The protocols and data presented here provide a comprehensive guide for researchers to evaluate the efficacy of these and other novel LSD1 inhibitors in a systematic and robust manner. The multifaceted role of LSD1 in cancer biology underscores the therapeutic potential of targeting this enzyme, and the methodologies described will aid in the continued development of potent and selective LSD1 inhibitors for cancer therapy.
References
- 1. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 11. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-(Pyrrolidin-3-yl)benzonitrile as a Scaffold for LSD1 Inhibitors in Drug Discovery
Introduction
While direct and extensive research on the 3-pyrrolidin-1-ylbenzonitrile scaffold is limited in publicly available literature, the closely related isomer, 4-(pyrrolidin-3-yl)benzonitrile, has emerged as a promising scaffold in the development of potent and selective inhibitors for Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), primarily leading to transcriptional repression.[1][2] Overexpression of LSD1 has been implicated in various cancers, making it an attractive therapeutic target.[2][3] This document provides detailed application notes and protocols for utilizing the 4-(pyrrolidin-3-yl)benzonitrile scaffold in the discovery and characterization of novel LSD1 inhibitors.
Quantitative Data Presentation
Derivatives of the 4-(pyrrolidin-3-yl)benzonitrile scaffold have demonstrated significant potency as reversible inhibitors of LSD1. The following table summarizes key quantitative data for representative compounds from this class, showcasing their biochemical and cellular activities.
| Compound ID | Structure | LSD1 IC50 (nM) | LSD1 Kd (nM) | hERG IC50 (µM) | MAO-A Inhibition (%) @ 1µM | MAO-B Inhibition (%) @ 1µM | Cellular Activity (CD86 MFI) |
| 21g | 4-((3R,4R)-1-(4-methylbenzoyl)pyrrolidin-3-yl)benzonitrile | 57 | 22 | >100 | <10 | <10 | Significant increase |
| GSK-690 (Reference) | Not a direct derivative, but a comparator | - | - | 10 | - | - | - |
MFI: Mean Fluorescence Intensity, a measure of cellular biomarker expression.[4]
Signaling Pathways and Experimental Workflows
Understanding the biological context and experimental procedures is crucial for the development of drugs targeting LSD1. The following diagrams illustrate the relevant signaling pathways and a general workflow for inhibitor screening and validation.
Caption: LSD1-mediated epigenetic regulation and its impact on key cellular signaling pathways.
Caption: General experimental workflow for the evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as LSD1 inhibitors.
Experimental Protocols
Synthesis of trans-4-(Pyrrolidin-3-yl)benzonitrile Derivatives
This protocol is a general representation of the synthesis of trans-pyrrolidine derivatives, which can be adapted for the 4-(pyrrolidin-3-yl)benzonitrile scaffold.
Step 1: 1,3-Dipolar Cycloaddition
-
To a solution of a trans-stilbene precursor in an appropriate solvent (e.g., DMF), add trimethylamine oxide.
-
Cool the reaction mixture to 0°C and add an excess of lithium diisopropylamide (LDA) dropwise.
-
Allow the reaction to stir for 1 hour at 0°C.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting N-methyl pyrrolidine product by column chromatography.
Step 2: N-Deprotection
-
Dissolve the N-methyl pyrrolidine from the previous step in tetrahydrofuran (THF).
-
Add 1-chloroethyl chloroformate and reflux the mixture for 1 hour.
-
Cool the reaction to 40°C, then add methanol and reflux for an additional hour.
-
Remove the solvent under reduced pressure to yield the deprotected pyrrolidine.
Step 3: Amide Coupling
-
To a solution of the deprotected pyrrolidine in DMF, add the desired carboxylic acid, COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), and N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction mixture for 1 hour at room temperature.
-
Add 4 M HCl in dioxane to remove any protecting groups, if present.
-
Purify the final amide product by column chromatography.[4]
Biochemical Assay for LSD1 Inhibition (Amplex Red Assay)
This assay measures the hydrogen peroxide produced during the LSD1-mediated demethylation of its substrate.
Materials:
-
Recombinant human LSD1/CoREST complex
-
Mono-methylated H3K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compounds (dissolved in DMSO)
Procedure:
-
In a 96-well black plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the recombinant human LSD1/CoREST complex and HRP to each well.
-
Initiate the reaction by adding the mono-methylated H3K4 peptide substrate.
-
Add Amplex Red reagent to each well.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.[5]
Cellular Assay: Western Blot for Histone Methylation
This protocol is used to confirm the on-target effect of the LSD1 inhibitor by measuring changes in histone methylation levels.
Materials:
-
Cancer cell line (e.g., THP-1 acute myeloid leukemia cells)
-
LSD1 inhibitor
-
Cell lysis buffer
-
Histone extraction kit
-
Primary antibodies (anti-H3K4me1, anti-H3K4me2, anti-total Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed the cells in a culture plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the LSD1 inhibitor for a defined period (e.g., 48 hours).
-
Lyse the cells and extract the histones according to the manufacturer's protocol.
-
Quantify the protein concentration of the histone extracts.
-
Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies specific for H3K4me1, H3K4me2, and total Histone H3 (as a loading control).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in histone methylation levels.[5]
Cellular Assay: Flow Cytometry for Differentiation Markers
This assay assesses the ability of the LSD1 inhibitor to induce differentiation in leukemia cells.
Materials:
-
AML cell line (e.g., THP-1)
-
LSD1 inhibitor
-
Fluorescently labeled antibodies (e.g., anti-CD86)
-
Flow cytometer
Procedure:
-
Treat the AML cells with the LSD1 inhibitor at various concentrations for a specified time (e.g., 72 hours).
-
Harvest the cells and wash them with an appropriate buffer (e.g., PBS with 1% BSA).
-
Stain the cells with the fluorescently labeled anti-CD86 antibody according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the CD86 marker.
-
An increase in the percentage of CD86-positive cells indicates induced differentiation.[4][5]
The 4-(pyrrolidin-3-yl)benzonitrile scaffold serves as a valuable starting point for the design of potent and selective LSD1 inhibitors. The provided data and protocols offer a comprehensive guide for researchers to synthesize, evaluate, and characterize novel compounds based on this scaffold for potential therapeutic applications in oncology and other diseases where LSD1 plays a pathogenic role. Further optimization of this scaffold could lead to the development of clinical candidates with improved efficacy and safety profiles.
References
- 1. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. benchchem.com [benchchem.com]
Application Note: High-Sensitivity HPLC-MS Method for the Quantitative Analysis of 3-Pyrrolidin-1-ylbenzonitrile
Abstract
This application note describes a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 3-Pyrrolidin-1-ylbenzonitrile. This method is suitable for high-throughput screening, pharmacokinetic studies, and quality control in drug development processes. The protocol employs a straightforward sample preparation procedure followed by reversed-phase HPLC separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.
Introduction
This compound is a chemical intermediate of interest in pharmaceutical research and development. Accurate and reliable quantification of this compound is essential for various stages of drug discovery and manufacturing. This document provides a detailed protocol for a validated HPLC-MS method designed for researchers, scientists, and drug development professionals. The method is optimized for the analysis of this compound in a variety of sample matrices, including plasma and reaction mixtures.
Experimental
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Internal Standard (IS): Deuterated this compound (e.g., d4-3-Pyrrolidin-1-ylbenzonitrile) or a structurally similar compound with stable isotope labels.
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
A simple protein precipitation method is employed for plasma samples, which is a common and effective technique for removing proteins prior to LC-MS/MS analysis. For other matrices, a direct dilution approach may be sufficient.
-
Plasma Sample Preparation:
-
To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
-
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation and peak shape.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0.0 min: 10% B
-
2.0 min: 90% B
-
2.5 min: 90% B
-
2.6 min: 10% B
-
4.0 min: 10% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Based on the structure of this compound (C11H12N2), the protonated molecule [M+H]+ is expected at m/z 173.1. A common fragmentation pathway for compounds containing a pyrrolidine ring is the loss of the neutral pyrrolidine moiety.[1][2][3]
Data Presentation
The following table summarizes the quantitative data for the HPLC-MS analysis of this compound.
| Parameter | Value |
| Analyte | This compound |
| Molecular Formula | C₁₁H₁₂N₂ |
| Exact Mass | 172.10 |
| Precursor Ion ([M+H]⁺) | m/z 173.1 |
| Product Ion 1 (Quantifier) | m/z 104.1 (tentative, [M+H-C₄H₇N]⁺) |
| Product Ion 2 (Qualifier) | m/z 77.1 (tentative, [C₆H₅]⁺) |
| Internal Standard (IS) | d4-3-Pyrrolidin-1-ylbenzonitrile |
| IS Precursor Ion ([M+H]⁺) | m/z 177.1 |
| IS Product Ion | m/z 108.1 |
| Retention Time (approx.) | 1.8 min |
| Linearity (r²) | >0.99 |
| LLOQ | 1 ng/mL |
| ULOQ | 1000 ng/mL |
Visualization
The following diagram illustrates the experimental workflow from sample preparation to data acquisition.
Caption: Experimental workflow for HPLC-MS analysis.
Conclusion
The HPLC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound. The simple sample preparation and rapid chromatographic analysis make it suitable for a wide range of applications in the pharmaceutical industry.
References
Application Notes and Protocols for Pyrrolidine Synthesis via 1,3-Dipolar Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities.[1][2] The 1,3-dipolar cycloaddition of azomethine ylides with alkenes stands out as one of the most powerful and atom-economical methods for the stereocontrolled synthesis of highly substituted pyrrolidines.[2] This reaction allows for the construction of the five-membered ring with control over up to four new stereogenic centers in a single step.[2]
Azomethine ylides, the key 1,3-dipole, can be generated through several methods, with two of the most common being the metal-catalyzed reaction of α-iminoesters and the thermal decarboxylation of α-amino acids in the presence of an aldehyde.[3][4] The versatility of this reaction is further enhanced by the development of catalytic asymmetric variants, primarily using copper(I) and silver(I) complexes, which provide access to enantioenriched pyrrolidine derivatives with high levels of stereoselectivity.[4][5][6]
These application notes provide an overview of two key methodologies for this transformation, summarizing reaction data and presenting detailed experimental protocols for laboratory application.
General Workflow
The synthesis of pyrrolidines via 1,3-dipolar cycloaddition follows a general sequence of generating a reactive azomethine ylide intermediate, which is then trapped in situ by a dipolarophile (an alkene) to form the desired five-membered heterocyclic ring.
Caption: General experimental workflow for the 1,3-dipolar cycloaddition.
Methodology 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This method is a cornerstone for the enantioselective synthesis of pyrrolidines. It involves the in situ generation of an azomethine ylide from an α-iminoester in the presence of a chiral copper(I) catalyst. This approach offers high yields and excellent stereocontrol (diastereo- and enantioselectivity).[5]
Catalytic Cycle
The catalytic cycle begins with the coordination of the α-iminoester to the chiral copper(I) complex. A base then facilitates deprotonation to form the chiral metal-associated azomethine ylide. This intermediate undergoes a concerted [3+2] cycloaddition with the dipolarophile. Product release regenerates the active catalyst for the next cycle.
Caption: Proposed catalytic cycle for Cu(I)-catalyzed cycloaddition.
Data Summary: Synthesis of Chiral Fluoropyrrolidines
The following table summarizes the results for the Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes.[5]
| Entry | Azomethine Ylide Precursor (1) | Dipolarophile (2) | Yield (%) | d.r. | ee (%) |
| 1 | R = 4-Me-Ph | X = F, Y = H | 96 | >20:1 | 97 |
| 2 | R = 4-MeO-Ph | X = F, Y = H | 94 | >20:1 | 96 |
| 3 | R = 2-Naphthyl | X = F, Y = H | 91 | >20:1 | 96 |
| 4 | R = 2-Thienyl | X = F, Y = H | 88 | >20:1 | 95 |
| 5 | R = Ph | X = F, Y = F | 82 | >20:1 | 96 |
| 6 | R = 4-Cl-Ph | X = F, Y = F | 75 | >20:1 | 94 |
Reactions were carried out with 0.40 mmol of imine and 0.20 mmol of styrene in toluene with a Cu(CH₃CN)₄PF₆/(S)-DTBM-SEGPHOS catalyst system.[5]
Detailed Experimental Protocol: Synthesis of Chiral 3,3-Difluoropyrrolidines[5]
This protocol is adapted from the synthesis of bioactive fluoropyrrolidines as reported by Long, Wang, and coworkers.[5]
Materials:
-
Cu(CH₃CN)₄PF₆ (Copper(I) hexafluorophosphate tetrakis(acetonitrile))
-
(S)-DTBM-SEGPHOS (Chiral Ligand)
-
KOtBu (Potassium tert-butoxide)
-
Azomethine ylide precursor (imine of desired aldehyde and glycine ester, 1.2 equiv.)
-
1,1-Difluorostyrene derivative (1.0 equiv.)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox or under a steady stream of nitrogen, add Cu(CH₃CN)₄PF₆ (3.7 mg, 0.01 mmol, 5 mol%) and (S)-DTBM-SEGPHOS (14.2 mg, 0.012 mmol, 6 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add 2.0 mL of anhydrous toluene to the flask. Stir the mixture at room temperature for 1 hour to allow for the formation of the catalyst complex.
-
Reactant Addition: To the catalyst solution, add the azomethine ylide precursor (0.24 mmol) followed by the 1,1-difluorostyrene derivative (0.20 mmol).
-
Reaction Initiation: Add KOtBu (4.5 mg, 0.04 mmol, 20 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixtures) to afford the desired chiral 3,3-difluoropyrrolidine product.
Methodology 2: Decarboxylative Azomethine Ylide Generation
This method provides a route to pyrrolidines that lack the ester substituent inherent to the iminoester method. It involves the thermal condensation of an α-amino acid with an aldehyde, which generates an unstabilized azomethine ylide via decarboxylation.[7] This is often performed as a one-pot, three-component reaction between an aldehyde, an amino acid, and a dipolarophile.[8]
Data Summary: Three-Component Synthesis of Spiropyrrolidines
The following table summarizes results for the decarboxylative synthesis of spiro-pyrrolidines from isatin, an amino acid, and a dipolarophile.
| Entry | Isatin Derivative | Amino Acid | Dipolarophile | Solvent | Yield (%) |
| 1 | Isatin | L-Proline | N-Methylmaleimide | Acetonitrile | 85 |
| 2 | 5-Cl-Isatin | L-Proline | N-Phenylmaleimide | Acetonitrile | 88 |
| 3 | Isatin | Sarcosine | N-Methylmaleimide | Acetonitrile | 90 |
| 4 | Isatin | L-Thioproline | N-Phenylmaleimide | Acetonitrile | 82 |
| 5 | 5-Br-Isatin | L-Proline | N-Methylmaleimide | Methanol | 92 |
Detailed Experimental Protocol: Three-Component Decarboxylative Cycloaddition
This is a general procedure adapted from multicomponent reactions for the synthesis of spirooxindole-pyrrolidines.[8]
Materials:
-
Aldehyde (e.g., Isatin derivative, 1.0 mmol)
-
α-Amino acid (e.g., L-Proline or Sarcosine, 1.2 mmol)
-
Dipolarophile (e.g., N-substituted maleimide, 1.0 mmol)
-
Anhydrous solvent (e.g., Acetonitrile or Toluene)
-
Standard reflux apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol), the α-amino acid (1.2 mmol), and the dipolarophile (1.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (10-15 mL).
-
Reaction: Heat the reaction mixture to reflux. The temperature will depend on the solvent used (e.g., Acetonitrile ~82°C, Toluene ~111°C).
-
Reaction Monitoring: Monitor the reaction for completion using TLC. The reaction time can vary from a few hours to overnight.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure pyrrolidine derivative.
References
- 1. Asymmetric construction of trifluoromethylated pyrrolidines via Cu(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with 4,4,4-trifluorocrotonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 5. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Use of 3-Pyrrolidin-1-ylbenzonitrile in Cancer Cell Lines
Initial literature searches did not yield specific experimental data on the direct use of 3-Pyrrolidin-1-ylbenzonitrile in cancer cell lines. The available research focuses on derivatives of pyrrolidine and benzonitrile, investigating their potential as anticancer agents. This document, therefore, provides a generalized framework and protocols based on the study of similar compounds, which can be adapted for the investigation of this compound.
Introduction
Pyrrolidine and benzonitrile scaffolds are present in numerous compounds with demonstrated biological activity, including anticancer properties.[1][2] Derivatives of these core structures have been shown to inhibit various cellular processes crucial for cancer cell proliferation and survival. For instance, certain 4-(pyrrolidin-3-yl)benzonitrile derivatives have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in tumorigenesis, particularly in acute myeloid leukemia.[3][4] Other pyrrolidine-containing compounds have exhibited cytotoxic effects against a range of cancer cell lines, including those of the breast, pancreas, lung, prostate, and colon.[1][5]
The therapeutic potential of these compounds often lies in their ability to induce apoptosis, cause cell cycle arrest, or inhibit specific signaling pathways essential for cancer progression. The protocols and application notes outlined below are standard methods used to assess the anticancer efficacy of novel chemical entities and can serve as a starting point for the evaluation of this compound.
Quantitative Data Summary
As no specific data for this compound is available, the following table is a template that researchers can use to summarize their findings. Data from studies on related pyrrolidine derivatives are included as illustrative examples.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| Template for this compound | e.g., MCF-7, A549, etc. | MTT, SRB, etc. | TBD | N/A |
| 4-(pyrrolidin-3-yl)benzonitrile derivative (21g) | THP-1 (Acute Myeloid Leukemia) | Biochemical Assay (LSD1 inhibition) | 0.057 | [3][4] |
| Pyrrolidine derivative (19j) | MDA-MB-436 (Breast Cancer) | Cytotoxicity Assay | 17.4 | [1] |
| Pyrrolidine derivative (19j) | CAPAN-1 (Pancreatic Cancer) | Cytotoxicity Assay | 11.4 | [1] |
| Quinoxalinone containing spiropyrrolidine-oxindole (3l) | HCT116 (Colon Cancer) | MTT Assay | Not specified | [5] |
| Indolyl-thiazolyl-pyrrolopyridine (3d) | Various (NCI-60 panel) | Antiproliferative Assay | 0.03 - 13.0 | [6] |
TBD: To Be Determined
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to determine if the observed cell death is due to apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel anticancer compound.
Caption: A generalized workflow for the preclinical evaluation of a potential anticancer compound.
Hypothetical Signaling Pathway Inhibition
Based on the activity of similar compounds, this compound could potentially interfere with key cancer-related signaling pathways. The diagram below illustrates a hypothetical mechanism of action.
Caption: A hypothetical model of this compound inhibiting a key cellular target.
Conclusion
While direct experimental evidence for the anticancer activity of this compound is currently lacking in the public domain, the established importance of the pyrrolidine and benzonitrile moieties in medicinal chemistry warrants its investigation. The protocols and frameworks provided in these application notes offer a robust starting point for researchers to systematically evaluate its potential as a novel therapeutic agent against various cancer cell lines. Further studies are necessary to elucidate its specific mechanism of action and to determine its efficacy in preclinical models.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Pyrrolidin-1-ylbenzonitrile Derivatives as Selective Androgen Receptor Modulators (SARMs)
Disclaimer: This document provides a detailed overview of the application and experimental protocols for 4-pyrrolidin-1-ylbenzonitrile derivatives as Selective Androgen Receptor Modulators (SARMs). As of the current date, there is no publicly available scientific literature detailing the SARM activity of 3-Pyrrolidin-1-ylbenzonitrile . The information herein is based on studies of structurally related and well-documented 4-substituted analogs, which serve as a representative class for this chemical scaffold.
Introduction to Pyrrolidinylbenzonitrile SARMs
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). Unlike traditional anabolic steroids, which often have widespread androgenic effects, SARMs aim to provide the anabolic benefits in muscle and bone while minimizing adverse effects on tissues like the prostate and skin. Pyrrolidinylbenzonitrile derivatives have emerged as a promising class of nonsteroidal SARMs.
This class of compounds, particularly derivatives of 4-(pyrrolidin-1-yl)benzonitrile, has been shown to exhibit anabolic effects on muscle and the central nervous system with neutral to minimal effects on the prostate in preclinical models.[1][2] Modifications to the pyrrolidine ring and the benzonitrile core have been explored to optimize potency, metabolic stability, and pharmacokinetic profiles.[3] One such derivative, 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (SARM-2f), has demonstrated a favorable SARM profile in in vivo assays.[1][2]
These application notes are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this class of SARMs for conditions such as muscle wasting, osteoporosis, and hypogonadism.
Data Presentation
The following tables summarize representative quantitative data for a well-characterized 4-pyrrolidin-1-ylbenzonitrile derivative, referred to as Compound X, based on published data for analogs in this class.
Table 1: In Vitro Activity of Compound X
| Parameter | Value | Description |
| AR Binding Affinity (Ki) | Low nM range | Measures the affinity of the compound for the androgen receptor. |
| AR Agonist Activity (EC50) | Sub-nM to low nM range | Concentration at which the compound elicits 50% of its maximal effect in a transactivation assay. |
| Maximal Efficacy (% of DHT) | 80-100% | The maximum response achievable by the compound relative to the endogenous androgen, dihydrotestosterone (DHT). |
Table 2: In Vivo Anabolic and Androgenic Activity of Compound X (Hershberger Assay in Castrated Rats)
| Tissue | Efficacy (as % of Testosterone Propionate) | Potency (ED50, mg/kg/day) |
| Levator Ani Muscle (Anabolic) | High (e.g., >90%) | Low (e.g., <1) |
| Ventral Prostate (Androgenic) | Low (e.g., <30%) | Higher than for anabolic effect |
| Seminal Vesicles (Androgenic) | Low (e.g., <30%) | Higher than for anabolic effect |
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
The canonical androgen receptor (AR) signaling pathway is initiated by the binding of an androgen, such as dihydrotestosterone (DHT) or a SARM, to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The ligand-bound AR then translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA. This complex then recruits co-regulators (co-activators or co-repressors) to modulate the transcription of target genes, ultimately leading to a physiological response.
Figure 1: Androgen Receptor Signaling Pathway for a SARM.
Experimental Workflow for SARM Evaluation
The evaluation of a potential SARM involves a multi-step process, starting with in vitro assays to determine its binding affinity and functional activity, followed by in vivo studies in animal models to assess its tissue selectivity and efficacy.
Figure 2: Experimental Workflow for SARM Evaluation.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the human androgen receptor (hAR).
Materials:
-
Full-length recombinant hAR
-
Radiolabeled androgen, e.g., [³H]-Mibolerone
-
Test compound (e.g., a 4-pyrrolidin-1-ylbenzonitrile derivative)
-
Unlabeled DHT (for non-specific binding determination)
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of hAR and [³H]-Mibolerone to each well.
-
Add the serially diluted test compound to the respective wells.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a saturating concentration of unlabeled DHT.
-
Incubate the plate at 4°C for 18-24 hours.
-
After incubation, transfer the contents to a filter plate and wash with cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Androgen Receptor Transactivation Assay
Objective: To determine the functional agonist or antagonist activity (EC50 and efficacy) of the test compound.
Materials:
-
Mammalian cell line (e.g., HEK293 or CV-1)
-
Expression vector for hAR
-
Reporter vector containing an androgen-responsive element linked to a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound
-
DHT (as a positive control)
-
Lysis buffer
-
Luciferase assay substrate
-
Luminometer
Protocol:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Co-transfect the cells with the hAR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with a medium containing serial dilutions of the test compound or DHT. For antagonist testing, co-treat with a fixed concentration of DHT.
-
Incubate for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein content.
-
Plot the dose-response curve and determine the EC50 and maximal efficacy (Emax) relative to DHT.
Hershberger Assay in a Castrated Rat Model
Objective: To assess the in vivo anabolic and androgenic activity of the test compound.
Materials:
-
Orchidectomized (castrated) male rats (e.g., Sprague-Dawley, approximately 3 weeks of age)
-
Test compound
-
Vehicle for administration (e.g., corn oil with ethanol)
-
Testosterone propionate (TP) as a positive control
-
Analytical balance
Protocol:
-
Allow the castrated rats to acclimate for 7 days post-surgery.
-
Randomly assign the animals to treatment groups (vehicle control, TP control, and various doses of the test compound).
-
Administer the test compound or controls daily via oral gavage or subcutaneous injection for 7-10 consecutive days.
-
Record body weights daily.
-
On the day after the final dose, euthanize the animals.
-
Carefully dissect and weigh the levator ani muscle, ventral prostate, and seminal vesicles.
-
Calculate the mean tissue weights for each group and normalize to body weight if necessary.
-
Compare the tissue weights of the test compound groups to the vehicle and TP control groups to determine the anabolic (levator ani) and androgenic (prostate and seminal vesicles) effects.
Conclusion
The 4-pyrrolidin-1-ylbenzonitrile scaffold represents a versatile platform for the development of novel SARMs. The protocols outlined above provide a standard framework for the in vitro and in vivo characterization of these compounds. Researchers should note that the specific experimental conditions may require optimization for individual derivatives. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this class of SARMs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of 3-Pyrrolidin-1-ylbenzonitrile with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the molecular docking of 3-Pyrrolidin-1-ylbenzonitrile, a compound of interest in drug discovery, with its potential target protein, Lysine Specific Demethylase 1 (LSD1). This document outlines the necessary steps for preparing the protein and ligand, performing the docking simulation using AutoDock Vina, and analyzing the results. Additionally, it includes information on relevant signaling pathways associated with LSD1.
Introduction
This compound and its derivatives have been identified as potential inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. This protocol will guide researchers through the process of performing a molecular docking study of this compound with LSD1.
Target Protein: Lysine Specific Demethylase 1 (LSD1)
LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby playing a crucial role in transcriptional regulation. Its dysregulation has been linked to the progression of several cancers, making it an attractive therapeutic target.
Ligand: this compound
This compound is a small molecule that has shown potential as a scaffold for the development of LSD1 inhibitors. Understanding its binding mode within the LSD1 active site is essential for structure-based drug design and optimization.
Quantitative Data Summary
The following table summarizes the inhibitory activities of some 4-(pyrrolidin-3-yl)benzonitrile derivatives against the LSD1 enzyme. This data provides a benchmark for evaluating the potential of this compound as an LSD1 inhibitor.
| Compound ID | R Group | IC50 (µM)[1] | Kd (µM)[1] |
| Derivative 1 | 4-methylphenyl | 0.057 | 0.022 |
| Derivative 2 | 4-chlorophenyl | 0.26 | 0.098 |
| Derivative 3 | 4-methoxyphenyl | 0.68 | 0.061 |
| Derivative 4 | phenyl | 0.82 | 0.12 |
| Derivative 5 | 3-methylphenyl | 0.57 | 0.11 |
Note: The table presents data for derivatives of 4-(pyrrolidin-3-yl)benzonitrile as found in the cited literature. The specific compound this compound may exhibit different binding affinities.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the steps for performing molecular docking using AutoDock Vina, a widely used open-source program.
Required Software
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
PyMOL or UCSF Chimera: For visualization and analysis.
-
Open Babel: For file format conversion (optional).
Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of human LSD1 in complex with a reversible inhibitor from the Protein Data Bank (PDB). For this protocol, we will use PDB ID: 6W4K [2]. This structure provides a well-defined active site.
-
Clean the Protein:
-
Open the PDB file (6W4K.pdb) in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands and ions that are not essential for the docking study. In this case, remove the inhibitor CC-90011.
-
Inspect the protein for any missing atoms or residues. If necessary, use modeling software to repair the structure.
-
-
Add Hydrogens:
-
In ADT, add polar hydrogens to the protein. This is crucial for correct hydrogen bonding interactions.
-
-
Assign Charges:
-
Compute and assign Gasteiger charges to the protein atoms.
-
-
Save as PDBQT:
-
Save the prepared protein structure in the PDBQT format (e.g., 6W4K_protein.pdbqt). This format includes atomic charges and AutoDock atom types.
-
Ligand Preparation
-
Obtain Ligand Structure:
-
Download the 3D structure of this compound from the PubChem database (CID: 162405080) in SDF format[3].
-
-
Convert to PDBQT:
-
Use Open Babel or a similar tool to convert the SDF file to a PDB file.
-
Open the PDB file of the ligand in AutoDock Tools.
-
-
Assign Charges and Torsion:
-
Compute and assign Gasteiger charges.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
-
Save as PDBQT:
-
Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).
-
Grid Box Generation
The grid box defines the search space for the docking simulation within the protein's active site.
-
Define the Binding Site:
-
Load the prepared protein PDBQT file (6W4K_protein.pdbqt) into ADT.
-
To define the center of the grid box, identify the active site residues. Based on the co-crystallized inhibitor in the original 6W4K PDB file, the active site is located in the vicinity of residues such as Asp555 and Lys661[4].
-
Alternatively, load the original 6W4K PDB file with the inhibitor and center the grid on the inhibitor.
-
-
Set Grid Box Dimensions:
-
In ADT's "Grid Box" option, set the dimensions of the box to encompass the entire active site. A good starting point is a box of 25 x 25 x 25 Å centered on the active site. Ensure the box is large enough to allow the ligand to rotate freely.
-
-
Save Grid Parameters:
-
Save the grid parameter file. For AutoDock Vina, you will need the center coordinates and the dimensions of the box for the configuration file.
-
AutoDock Vina Configuration
Create a configuration file (e.g., conf.txt) with the following parameters:
Replace [X-coordinate], [Y-coordinate], and [Z-coordinate] with the values determined in the grid box generation step.
Running the Docking Simulation
Execute AutoDock Vina from the command line:
Results Analysis
-
Binding Affinity: The docking log file (docking_log.txt) will contain the binding affinities (in kcal/mol) for the different predicted binding poses. Lower binding energy values indicate more favorable binding. A predicted binding affinity for a similar compound, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, was reported to be -9.5 kcal/mol, which can be used as a reference point for your results[5].
-
Visualization:
-
Open the output file (docking_results.pdbqt) and the protein file (6W4K_protein.pdbqt) in PyMOL or UCSF Chimera.
-
Analyze the predicted binding poses of the ligand within the active site of LSD1.
-
Identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the molecular docking workflow and the key signaling pathways in which LSD1 is involved.
Molecular Docking Workflow
Caption: A workflow for molecular docking.
LSD1 in TGF-β Signaling Pathway
LSD1 has been shown to regulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is involved in cell growth, differentiation, and apoptosis.
Caption: LSD1's role in TGF-β signaling.
LSD1 in mTOR Signaling Pathway
LSD1 can negatively regulate autophagy through the mTOR signaling pathway, which is a central regulator of cell metabolism, growth, and proliferation.
Caption: LSD1's involvement in mTOR signaling.
LSD1 in PI3K/AKT Signaling Pathway
LSD1 can activate the PI3K/AKT signaling pathway, which is critical for cell survival and proliferation, by regulating the expression of the PI3K regulatory subunit.
Caption: LSD1's role in PI3K/AKT signaling.
References
Application Notes and Protocols: In Vitro Assay Development for 3-Pyrrolidin-1-ylbenzonitrile Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vitro evaluation of 3-Pyrrolidin-1-ylbenzonitrile, a synthetic compound with potential therapeutic applications. While the specific biological target of this compound is not extensively characterized in publicly available literature, its structural motifs are present in compounds known to modulate enzymes in critical biological pathways. Notably, derivatives of 4-(pyrrolidin-3-yl)benzonitrile have been identified as inhibitors of Lysine Specific Demethylase 1 (LSD1)[1][2]. Furthermore, the broader class of pyrrolidine-containing molecules exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and effects on the central nervous system[3][4].
Given the therapeutic importance of immunomodulatory and neuroactive pathways, this document focuses on establishing in vitro assays for two key enzymes in the kynurenine pathway: Kynurenine 3-Monooxygenase (KMO) and Indoleamine 2,3-dioxygenase 1 (IDO1). Inhibition of these enzymes has shown promise in the treatment of neurodegenerative diseases and cancer[5][6][7]. These protocols will enable researchers to screen this compound for inhibitory activity against KMO and IDO1 and to characterize its mechanism of action.
Target Pathways and Rationale
The kynurenine pathway is the primary route for tryptophan metabolism in humans. Dysregulation of this pathway is implicated in a variety of diseases. Two rate-limiting enzymes in this pathway, IDO1 and KMO, are attractive targets for therapeutic intervention.
-
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 catalyzes the initial and rate-limiting step of tryptophan catabolism, converting L-tryptophan to N-formylkynurenine.[8] In the context of cancer, upregulation of IDO1 in tumor cells leads to depletion of tryptophan in the microenvironment, which suppresses the T-cell mediated immune response and promotes immune evasion.[9][10] Therefore, inhibitors of IDO1 are being actively investigated as cancer immunotherapies.
-
Kynurenine 3-Monooxygenase (KMO): KMO is a flavin-dependent monooxygenase that hydroxylates kynurenine to 3-hydroxykynurenine.[11] This is a critical step in the pathway leading to the production of quinolinic acid, a neurotoxic NMDA receptor agonist involved in neuronal damage.[5][7] Inhibition of KMO can shift the pathway towards the production of the neuroprotective kynurenic acid, making KMO inhibitors a potential therapeutic strategy for neurodegenerative disorders such as Huntington's and Alzheimer's diseases.[5][6][11]
The following diagram illustrates the key steps of the kynurenine pathway and the positions of IDO1 and KMO.
Application Note 1: KMO Inhibitor Screening Assay
Principle
This assay measures the inhibition of human Kynurenine 3-Monooxygenase (KMO). The enzymatic activity of KMO is determined by monitoring the consumption of the cofactor NADPH, which absorbs light at 340 nm.[5][12] Recombinant human KMO is incubated with the substrate L-kynurenine and NADPH. In the presence of an active enzyme, NADPH is oxidized to NADP+, leading to a decrease in absorbance at 340 nm. The inhibitory effect of this compound is quantified by measuring the reduction in NADPH consumption compared to a control without the inhibitor. The signal is inversely proportional to the enzymatic activity.[5][12]
Data Presentation
The results of the KMO inhibitor screening assay can be summarized in the following table. The primary endpoint is the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound | KMO IC50 (µM) | Hill Slope | Max Inhibition (%) |
| This compound | TBD | TBD | TBD |
| Ro 61-8048 (Positive Control) | ~0.7[6] | TBD | TBD |
| DMSO (Vehicle Control) | NA | NA | 0 |
TBD: To be determined experimentally. NA: Not applicable.
Experimental Workflow
The following diagram outlines the workflow for the KMO inhibitor screening assay.
Detailed Protocol
Materials and Reagents:
-
Recombinant Human KMO, His-FLAG Tag (e.g., BPS Bioscience #11307)[12]
-
3X KMO Assay Buffer (e.g., BPS Bioscience)[12]
-
L-Kynurenine (20 mM stock)[12]
-
NADPH (10 mM stock)[12]
-
This compound
-
Ro 61-8048 (positive control inhibitor)
-
DMSO (vehicle)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of measuring absorbance at 340 nm[5]
Procedure:
-
Prepare 1X KMO Assay Buffer: Dilute the 3X KMO Assay Buffer to 1X with nuclease-free water.
-
Prepare Reagent Mix: For each well, prepare a master mix containing:
-
3X KMO Assay Buffer: 10 µl
-
L-Kynurenine (20 mM): 2.5 µl
-
NADPH (10 mM): 2.5 µl
-
Water: 10 µl
-
-
Prepare Test Compound and Controls:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the test compound in 1X KMO Assay Buffer to achieve the desired final concentrations.
-
Prepare similar dilutions for the positive control (Ro 61-8048).
-
For the vehicle control, use DMSO at the same final concentration as the test compound wells.
-
-
Enzyme Preparation:
-
Thaw the KMO enzyme on ice.
-
Dilute the KMO enzyme to 20 µg/ml in 1X KMO Assay Buffer.[12]
-
-
Assay Plate Setup: Add the following to the wells of a 96-well plate:
-
Test Wells: 5 µl of diluted this compound + 20 µl of diluted KMO enzyme.
-
Positive Control Wells: 5 µl of diluted Ro 61-8048 + 20 µl of diluted KMO enzyme.
-
Vehicle Control Wells: 5 µl of vehicle (e.g., 1% DMSO) + 20 µl of diluted KMO enzyme.
-
Blank Wells: 5 µl of vehicle + 20 µl of 1X KMO Assay Buffer (no enzyme).
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add 25 µl of the Reagent Mix to all wells to initiate the reaction. The final volume in each well will be 50 µl.
-
Incubation: Incubate the plate at room temperature for 90 minutes.[12]
-
Measurement: Read the absorbance at 340 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_blank) / (Abs_vehicle - Abs_blank))
-
Plot the percent inhibition as a function of the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Application Note 2: IDO1 Inhibitor Screening Assay
Principle
This assay is designed to measure the inhibition of the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme.[9] The activity of IDO1 is determined by measuring the formation of its product, N-formylkynurenine, which has a characteristic absorbance at 321 nm.[8] Recombinant human IDO1 is incubated with its substrate, L-tryptophan. In the presence of an active enzyme, L-tryptophan is converted to N-formylkynurenine, leading to an increase in absorbance at 321 nm. The inhibitory activity of this compound is quantified by the reduction in the formation of N-formylkynurenine compared to a vehicle control.
Data Presentation
The results of the IDO1 inhibitor screening assay can be summarized in the following table.
| Compound | IDO1 IC50 (µM) | Hill Slope | Max Inhibition (%) |
| This compound | TBD | TBD | TBD |
| Epacadostat (Positive Control) | TBD | TBD | TBD |
| DMSO (Vehicle Control) | NA | NA | 0 |
TBD: To be determined experimentally. NA: Not applicable.
Experimental Workflow
The following diagram illustrates the workflow for the IDO1 inhibitor screening assay.
Detailed Protocol
Materials and Reagents:
-
Recombinant Human IDO1
-
IDO1 Assay Buffer
-
L-Tryptophan (substrate)
-
This compound
-
Epacadostat (positive control inhibitor)
-
DMSO (vehicle)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of measuring absorbance at 321 nm[8][9]
Procedure:
-
Prepare Reagents: Prepare all buffers and reagent solutions as recommended by the supplier of the recombinant IDO1 enzyme and assay components.
-
Prepare Test Compound and Controls:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the test compound in IDO1 Assay Buffer.
-
Prepare similar dilutions for the positive control (Epacadostat).
-
For the vehicle control, use DMSO at the same final concentration as in the test compound wells.
-
-
Assay Plate Setup: Add the following to the wells of a 96-well plate:
-
Test Wells: 10 µl of diluted this compound + 20 µl of diluted IDO1 enzyme.
-
Positive Control Wells: 10 µl of diluted Epacadostat + 20 µl of diluted IDO1 enzyme.
-
Vehicle Control Wells: 10 µl of vehicle + 20 µl of diluted IDO1 enzyme.
-
Blank Wells: 10 µl of vehicle + 20 µl of IDO1 Assay Buffer (no enzyme).
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Add 20 µl of the L-tryptophan solution to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes. The optimal incubation time may need to be determined empirically.
-
Measurement: Read the absorbance at 321 nm using a microplate reader.[8][9]
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_blank) / (Abs_vehicle - Abs_blank))
-
Plot the percent inhibition as a function of the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The protocols described in these application notes provide a robust framework for the initial in vitro characterization of this compound. By screening against key enzymes in the kynurenine pathway, researchers can gain valuable insights into the potential therapeutic applications of this compound in oncology and neurodegenerative diseases. Positive results from these screening assays would warrant further investigation, including mechanism of action studies and evaluation in cell-based models.
References
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aurorabiolabs.com [aurorabiolabs.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Purification of 3-Pyrrolidin-1-ylbenzonitrile
Introduction
Post-synthesis, crude 3-Pyrrolidin-1-ylbenzonitrile often contains a mixture of unreacted starting materials, reagents, and by-products. The presence of a basic pyrrolidine ring and a polar nitrile group on the aromatic core necessitates a multi-step purification strategy to achieve high purity suitable for downstream applications in research and drug development. This document outlines detailed protocols for common purification techniques including acid-base extraction, column chromatography, and recrystallization. The choice of method or combination of methods will depend on the nature of the impurities present in the crude product.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical quantitative outcomes for the purification of a moderately polar, basic compound like this compound. The values are representative and may vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Purity Achieved (Typical) | Yield (Typical) | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | 75-90% | 85-95% | Removes non-basic/acidic impurities; high capacity. | Does not separate from basic impurities; solvent-intensive. |
| Column Chromatography | >98% | 60-85% | High resolution for separating closely related impurities. | Lower capacity; can lead to product loss on the stationary phase. |
| Recrystallization | >99% | 50-80% | Yields highly pure crystalline solid; cost-effective. | Requires a suitable solvent system; significant product loss in mother liquor. |
| Distillation (Reduced Pressure) | >98% | 70-90% | Effective for removing non-volatile impurities. | Requires thermal stability of the compound; not effective for separating compounds with similar boiling points. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction
This technique leverages the basicity of the pyrrolidine nitrogen to separate the target compound from neutral and acidic impurities.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) solution. The basic product will move into the aqueous phase as a hydrochloride salt. Repeat the extraction 2-3 times.
-
Separation of Non-Basic Impurities: Combine the acidic aqueous layers. The organic layer, containing neutral impurities, can be discarded. Wash the combined aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.
-
Basification: Cool the acidic aqueous solution in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is greater than 9. This will deprotonate the product, causing it to precipitate or form an oil.
-
Product Extraction: Extract the basified aqueous solution with ethyl acetate or DCM (3x). The purified product will now be in the organic phase.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Column Chromatography
This method is ideal for removing impurities with polarities similar to the target compound.
Methodology:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., DCM), adding silica gel, and then removing the solvent under reduced pressure. This ensures even loading onto the column.
-
Column Packing: Pack a chromatography column with silica gel (100-200 mesh) using a suitable eluent system, such as a mixture of hexane and ethyl acetate.
-
Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Elute the column with the chosen solvent system. A gradient elution, starting with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity, is often effective. To prevent streaking of the basic amine product, it is common to add a small amount of triethylamine (~0.5-1%) to the eluent system.[1]
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
Recrystallization is often used as a final polishing step to obtain a highly pure, crystalline solid.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen include isopropanol, ethanol, ethyl acetate/hexane, or toluene.
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product until it is completely dissolved.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in an ice bath may induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Caption: Workflow for purifying this compound via acid-base extraction.
Caption: Workflow for purifying this compound via column chromatography.
References
Application Notes and Protocols: 3-Pyrrolidin-1-ylbenzonitrile Derivatives in Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications are pivotal in regulating gene expression and cellular function. Among the key epigenetic regulators is Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that primarily demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression. Dysregulation of LSD1 has been implicated in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a compelling therapeutic target.
This document provides detailed application notes and protocols for the use of 3-Pyrrolidin-1-ylbenzonitrile derivatives, a class of potent and selective LSD1 inhibitors, in epigenetic research. These compounds serve as valuable chemical probes to investigate the biological roles of LSD1 and as potential starting points for drug discovery programs.
Featured Compounds
Several derivatives of this compound have been identified as potent inhibitors of LSD1. This document will focus on two prominent examples:
-
GSK2879552: An irreversible, mechanism-based inactivator of LSD1.[1][2]
-
Compound 21g (a 4-(pyrrolidin-3-yl)benzonitrile derivative): A potent, reversible inhibitor of LSD1.[3][4][5]
These compounds, and others in their class, have demonstrated significant anti-proliferative and differentiation-inducing effects in various cancer cell lines.
Data Presentation
Biochemical Potency and Cellular Activity
The following tables summarize the inhibitory activities of selected this compound derivatives and other relevant LSD1 inhibitors.
Table 1: Biochemical Potency against LSD1 and Related Enzymes
| Compound | Target | Assay Type | IC50 / Kd | Selectivity vs. MAO-A/B | Reference |
| GSK2879552 | LSD1 | HTRF | ~20 nM | Highly Selective | [6] |
| Compound 21g | LSD1 | Biochemical | IC50 = 57 nM | No activity | [3][5] |
| Compound 21g | LSD1 | SPR | Kd = 22 nM | No activity | [3][5] |
| ORY-1001 | LSD1 | HTRF | <1 nM | >1000-fold | [7] |
| Tranylcypromine (TCP) | LSD1 | HTRF | 5.6 µM | Inhibits MAO-A/B | [7] |
Table 2: Cellular Activity of LSD1 Inhibitors
| Compound | Cell Line | Assay Type | IC50 / EC50 | Biomarker Modulation | Reference |
| GSK2879552 | AML cell lines (average of 20) | Cell Growth | EC50 = 137 ± 30 nM | - | [8] |
| GSK2879552 | THP-1 (AML) | CD11b/CD86 Expression | EC50 = 23 ± 4 nM (CD86) | Increase | [8] |
| GSK2879552 | MOLM-13 (AML) | Proliferation (BrdU) | EC50 = 1.9 ± 0.9 nM | - | [9] |
| GSK2879552 | MV4-11 (AML) | Antiproliferative (MTS) | IC50 = 1.16 µM (240 hrs) | - | [9] |
| Compound 21g | THP-1 (AML) | CD86 Expression | - | Increase in Mean Fluorescence Intensity | [3] |
| ORY-1001 | THP-1 (AML) | CD11b Induction | 0.62 nM | Increase | [6] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound Derivatives
These compounds inhibit the enzymatic activity of LSD1. This leads to an increase in the methylation of H3K4, a histone mark associated with active gene transcription. The altered epigenetic landscape results in the re-expression of silenced tumor suppressor genes and genes involved in cellular differentiation, ultimately leading to anti-proliferative effects and the induction of a more differentiated phenotype in cancer cells.
Caption: Mechanism of action of this compound derivatives as LSD1 inhibitors.
General Experimental Workflow
A typical workflow for evaluating a novel this compound derivative involves a series of biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.
Caption: A generalized workflow for the characterization of novel LSD1 inhibitors.
Experimental Protocols
Protocol 1: LSD1 Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the biochemical potency of inhibitors against LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated monomethyl H3(1-21)K4 peptide substrate
-
Flavin adenine dinucleotide (FAD)
-
Europium cryptate-labeled anti-H3K4me0 antibody
-
XL665-conjugated streptavidin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
384-well white plates
-
Test compounds (this compound derivatives)
-
Plate reader capable of HTRF measurement
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the test compounds to triplicate wells.
-
Add the recombinant LSD1 enzyme to each well and pre-incubate for 15 minutes on ice.
-
Initiate the enzymatic reaction by adding a mix of FAD and the biotinylated peptide substrate.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the detection reagents (Europium cryptate-labeled antibody and XL665-conjugated streptavidin).
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Measure the HTRF signal at 620 nm and 665 nm.
-
Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10^4.
-
Determine the percent inhibition relative to a no-inhibitor control and calculate the IC50 value using a non-linear regression model.[10]
Protocol 2: Cell Proliferation Assay (MTT)
This protocol is for determining the effect of LSD1 inhibitors on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., THP-1, MOLM-13, SCLC cell lines)
-
Complete cell culture medium
-
This compound derivative
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete medium. Ensure the final DMSO concentration is consistent across all wells (typically < 0.5%).
-
Remove the old medium and add the medium containing the different concentrations of the test compound or vehicle control.
-
Incubate the plate for the desired duration (e.g., 72 or 96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the inhibitor concentration to calculate the IC50 or EC50 value.[7]
Protocol 3: Western Blot for Histone H3K4 Dimethylation (H3K4me2)
This protocol is to assess the target engagement of the LSD1 inhibitor by measuring changes in global H3K4me2 levels.
Materials:
-
Cells treated with the LSD1 inhibitor and vehicle control
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 to normalize for loading.
-
Quantify the band intensities to determine the relative change in H3K4me2 levels upon inhibitor treatment.[11][12]
Protocol 4: Cellular Biomarker Assay - CD86 Expression in THP-1 Cells
This protocol describes the use of CD86 as a surrogate cellular biomarker for LSD1 inhibition in the human acute myeloid leukemia cell line THP-1.[13]
Materials:
-
THP-1 cells
-
Complete RPMI-1640 medium
-
This compound derivative
-
DMSO (vehicle control)
-
FITC- or PE-conjugated anti-human CD86 antibody
-
Isotype control antibody
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Seed THP-1 cells in a 6-well plate at a suitable density.
-
Treat the cells with a serial dilution of the LSD1 inhibitor or vehicle control for 24-72 hours.
-
Harvest the cells and wash them with FACS buffer.
-
Resuspend the cells in FACS buffer and add the anti-human CD86 antibody or the isotype control.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry.
-
Quantify the percentage of CD86-positive cells or the mean fluorescence intensity (MFI) to determine the dose-dependent induction of CD86 expression.[3][13]
Conclusion
The this compound derivatives represent a valuable class of chemical tools for the study of LSD1 in epigenetic research. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize these compounds to investigate the role of LSD1 in health and disease, and to advance the development of novel epigenetic therapies.
References
- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. beactica.com [beactica.com]
- 5. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CD86 expression as a surrogate cellular biomarker for pharmacological inhibition of the histone demethylase lysine-specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Pyrrolidin-1-ylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Pyrrolidin-1-ylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely employed and effective method for the synthesis of this compound is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This cross-coupling reaction allows for the formation of the crucial carbon-nitrogen (C-N) bond between an aryl halide (typically 3-bromobenzonitrile or 3-chlorobenzonitrile) and pyrrolidine.[1]
Q2: What are the key components of a successful Buchwald-Hartwig amination for this synthesis?
A2: A successful reaction relies on the careful selection of several key components:
-
Palladium Precatalyst: A source of palladium(0) is essential for the catalytic cycle.
-
Ligand: A phosphine-based ligand is required to stabilize the palladium catalyst and facilitate the reaction.
-
Base: A non-nucleophilic base is necessary to deprotonate the amine.
-
Solvent: An anhydrous, aprotic solvent is used to dissolve the reactants and facilitate the reaction.
-
Aryl Halide: 3-Bromobenzonitrile is a common starting material.
-
Amine: Pyrrolidine is the nitrogen source for the reaction.
Q3: Can I use 3-chlorobenzonitrile instead of 3-bromobenzonitrile?
A3: Yes, it is possible to use 3-chlorobenzonitrile. However, aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig aminations.[1] Therefore, the reaction with 3-chlorobenzonitrile may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of more specialized and electron-rich ligands to achieve comparable yields.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting materials and the formation of the desired product.
Q5: What is the typical work-up procedure for this reaction?
A5: A standard work-up procedure involves cooling the reaction mixture, diluting it with an organic solvent (like ethyl acetate), and washing with water and brine to remove inorganic salts and other water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[3]
Q6: How is this compound typically purified?
A6: The most common method for purifying this compound is flash column chromatography on silica gel.[4][5][6] A solvent system of increasing polarity, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is used to elute the product from the column, separating it from unreacted starting materials and side products.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Buchwald-Hartwig amination.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst: The Pd(0) active species may not have formed correctly from the precatalyst, or the catalyst may have decomposed. | - Use a fresh batch of palladium precatalyst. - Ensure the use of a suitable phosphine ligand to stabilize the catalyst. - Consider using a pre-formed Pd(0) catalyst. |
| Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific substrate combination. | - For less reactive aryl chlorides, consider using more electron-rich and bulky biarylphosphine ligands such as XPhos or SPhos. - Screen a variety of ligands to find the optimal one for your reaction conditions. | |
| Incorrect Base: The base may be too weak to effectively deprotonate the pyrrolidine or may be incompatible with other functional groups. | - Sodium tert-butoxide (NaOtBu) is a common and effective strong base for this reaction. - Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective depending on the specific conditions.[7] | |
| Poor Solvent Quality: The presence of water or oxygen in the solvent can deactivate the catalyst. | - Use anhydrous and degassed solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures. | - Optimize the reaction temperature. Buchwald-Hartwig reactions are often run at elevated temperatures (e.g., 80-110 °C).[3] | |
| Formation of Side Products | Hydrodehalogenation of Aryl Halide: The aryl halide is reduced, replacing the halogen with a hydrogen atom. | - This can be caused by β-hydride elimination, a known side reaction.[1] - Lowering the reaction temperature or changing the ligand/base combination may reduce this side product. |
| Dimerization of Aryl Halide: Two molecules of the aryl halide couple to form a biaryl compound. | - This can occur at high catalyst loadings or with certain ligand systems. - Optimize the catalyst and ligand loading. | |
| Reaction with Solvent: The catalyst may react with certain solvents at high temperatures. | - Choose a robust solvent like toluene or dioxane. | |
| Difficulty in Purification | Co-elution of Product and Impurities: The product and impurities may have similar polarities, making separation by column chromatography difficult. | - Optimize the solvent system for column chromatography. A shallow gradient of the eluent can improve separation. - Consider using a different stationary phase, such as alumina. - If impurities are acidic or basic, an acid or base wash during the work-up may help remove them. |
| Product Streaking on TLC/Column: The basic nitrogen of the pyrrolidine can interact with the acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (e.g., 1%), to the eluent system to improve the chromatography. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 3-Bromobenzonitrile with Pyrrolidine
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
3-Bromobenzonitrile
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.2-6 mol%), and the sodium tert-butoxide (e.g., 1.4 equivalents).
-
Add 3-bromobenzonitrile (1.0 equivalent) to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous solvent (e.g., toluene) via syringe.
-
Add pyrrolidine (e.g., 1.2 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction parameters that can be used as a starting point for the optimization of the synthesis of this compound. Yields are highly dependent on the specific conditions and scale of the reaction.
| Parameter | Typical Range/Value | Notes |
| Aryl Halide | 3-Bromobenzonitrile | 3-Chlorobenzonitrile can be used but may require more active catalysts. |
| Amine | Pyrrolidine (1.1 - 1.5 eq) | An excess of the amine is typically used. |
| Pd Precatalyst | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%) | Catalyst loading should be optimized to minimize cost and residual palladium. |
| Ligand | XPhos, SPhos, BINAP (1.2-6 mol%) | The choice of ligand is critical and depends on the aryl halide. |
| Base | NaOtBu (1.2 - 2.0 eq) | A strong, non-nucleophilic base is preferred. |
| Solvent | Toluene, Dioxane | Solvents must be anhydrous and deoxygenated. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
| Typical Yield | 70 - 95% | Highly dependent on optimization of all parameters. |
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting 3-Pyrrolidin-1-ylbenzonitrile reaction side products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Pyrrolidin-1-ylbenzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, focusing on the two primary synthetic routes: Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr).
Buchwald-Hartwig Amination of 3-Bromobenzonitrile
Issue 1: Low or No Conversion of Starting Material
-
Question: My Buchwald-Hartwig reaction with 3-bromobenzonitrile and pyrrolidine is showing low or no conversion to the desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low conversion in a Buchwald-Hartwig amination can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Inactivity: The choice of palladium precursor and phosphine ligand is critical. Sterically hindered and electron-rich ligands are often necessary to facilitate the catalytic cycle.[1] Ensure the catalyst and ligand are not degraded. Using a pre-catalyst can sometimes lead to cleaner reactions.[2]
-
Base Selection: The base is crucial for deprotonating the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[3] However, the choice of base can be substrate-dependent.[3] The physical properties of the base (e.g., solubility) can also impact the reaction rate.
-
Solvent Purity: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation. Toluene and dioxane are common choices.[1]
-
Reaction Temperature: While these reactions often require elevated temperatures (80-110 °C), excessively high temperatures can lead to side reactions and catalyst decomposition.[1] Temperature optimization may be necessary.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen. It is essential to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[1]
-
Issue 2: Formation of Significant Side Products
-
Question: I am observing significant side products in my Buchwald-Hartwig reaction. What are the likely impurities and how can I minimize their formation?
-
Answer: Several side reactions can compete with the desired C-N bond formation:
-
Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom to form benzonitrile. This can occur if the catalytic cycle is interrupted or if there are sources of hydride. The choice of ligand can influence the extent of reductive dehalogenation.[4]
-
Homocoupling of Aryl Halide: Dimerization of the 3-bromobenzonitrile to form a biphenyl species can occur, though it is generally less common with carefully controlled conditions.
-
Phosphine Oxide Formation: The phosphine ligand can be oxidized to phosphine oxide, which can act as a ligand itself but may alter the catalytic activity.[5][6] This is more likely if the reaction is not performed under strictly anaerobic conditions.
-
Hydrolysis of the Nitrile Group: Under basic conditions, particularly at elevated temperatures and in the presence of water, the nitrile group can be hydrolyzed to a primary amide (3-pyrrolidin-1-ylbenzamide) or further to a carboxylic acid (3-pyrrolidin-1-ylbenzoic acid).[7][8] Using anhydrous conditions is crucial to prevent this.
-
Nucleophilic Aromatic Substitution (SNAr) of 3-Fluorobenzonitrile
Issue 1: The SNAr Reaction is Sluggish or Does Not Proceed
-
Question: My SNAr reaction between 3-fluorobenzonitrile and pyrrolidine is very slow or not working at all. What are the key factors for a successful SNAr reaction?
-
Answer: The success of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring.
-
Substrate Activation: For SNAr to occur efficiently, the aromatic ring must be activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[9][10] The nitrile group (-CN) is an electron-withdrawing group, but its activating effect is moderate. The absence of a strongly activating group like a nitro group (-NO2) can make the reaction sluggish.
-
Leaving Group: The reactivity order for halogens in SNAr is F > Cl > Br > I, which is the opposite of SN1 and SN2 reactions.[10] Using 3-fluorobenzonitrile is appropriate.
-
Reaction Conditions: High temperatures are often required to drive the reaction to completion, especially with moderately activated substrates. The choice of a polar aprotic solvent like DMSO or DMF can also accelerate the reaction.
-
Issue 2: Formation of Isomeric or Unexpected Products
-
Question: I am seeing unexpected products in my SNAr reaction. What could they be?
-
Answer: While SNAr reactions are generally regioselective, side reactions can occur under certain conditions:
-
Benzyne Formation: Under very strong basic conditions (e.g., NaNH2), an elimination-addition mechanism via a benzyne intermediate can occur.[8][11] This can lead to the formation of a mixture of regioisomers (e.g., attack at the 2- or 4-position in addition to the 3-position).
-
Hydrolysis of the Nitrile Group: Similar to the Buchwald-Hartwig reaction, the nitrile group can be hydrolyzed under basic conditions, especially with prolonged heating in the presence of water.[7][12]
-
Frequently Asked Questions (FAQs)
-
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
-
A1: The Buchwald-Hartwig amination is often more versatile and reliable for this transformation, as it is less dependent on the electronic activation of the aryl halide compared to SNAr.[13] However, SNAr can be a viable and more cost-effective option if the conditions are optimized, especially if 3-fluorobenzonitrile is readily available.
-
-
Q2: How can I monitor the progress of my reaction?
-
A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product. Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more quantitative information.[8]
-
-
Q3: What are the best methods for purifying the final product?
-
A3: The choice of purification method depends on the nature of the impurities.
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from unreacted starting materials and most side products.[8]
-
Recrystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization can be a highly effective purification technique.[8]
-
Acid-Base Extraction: If acidic (e.g., hydrolyzed nitrile) or basic (e.g., excess pyrrolidine) impurities are present, a liquid-liquid extraction with an acidic or basic aqueous solution can be used to remove them.
-
-
-
Q4: I am concerned about residual palladium in my final product. How can I remove it?
-
A4: Residual palladium from Buchwald-Hartwig reactions can be a concern, especially in pharmaceutical applications. While column chromatography can remove a significant portion, specialized techniques may be required for complete removal.[14] These include treatment with metal scavengers or recrystallization.[14]
-
Data Presentation
The following table summarizes potential side products and their expected impact on the reaction outcome. Please note that the yields are illustrative and can vary significantly based on the specific reaction conditions.
| Side Product | Formation Pathway | Reaction Type | Illustrative Yield (%) | Analytical Signature (vs. Product) | Mitigation Strategy |
| Benzonitrile | Hydrodehalogenation | Buchwald-Hartwig | 5 - 20 | Lower boiling point; different retention time in GC/LC | Optimize ligand and reaction temperature; ensure complete formation of the active catalyst.[4] |
| 3,3'-Biphenyldicarbonitrile | Homocoupling of aryl halide | Buchwald-Hartwig | < 5 | Higher molecular weight; distinct MS signal | Use appropriate catalyst and ligand concentrations; avoid excessively high temperatures. |
| Triphenylphosphine oxide | Oxidation of phosphine ligand | Buchwald-Hartwig | Variable | Can be observed by 31P NMR and may be visible on TLC | Maintain a strict inert atmosphere.[5] |
| 3-Pyrrolidin-1-ylbenzamide | Hydrolysis of nitrile | Both | 0 - 15 | Higher polarity; different IR spectrum (C=O stretch) | Use anhydrous solvents and reagents; minimize reaction time at high temperatures.[12] |
| 2-Pyrrolidin-1-ylbenzonitrile | Benzyne intermediate | SNAr | < 10 | Isomeric product; may be difficult to separate by TLC but distinguishable by GC/NMR | Avoid overly strong bases like NaNH2; use milder bases like K2CO3 or an excess of pyrrolidine.[11] |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 3-Bromobenzonitrile
This protocol is a general starting point and may require optimization.
Materials:
-
3-Bromobenzonitrile
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., 2 mol % Pd), the phosphine ligand (e.g., 4 mol %), and the base (e.g., 1.5 equivalents of NaOtBu).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add 3-bromobenzonitrile (1.0 equivalent) and anhydrous toluene.
-
Add pyrrolidine (1.2 equivalents) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of 3-Fluorobenzonitrile
Materials:
-
3-Fluorobenzonitrile
-
Pyrrolidine
-
Potassium carbonate (K2CO3) or excess pyrrolidine as the base
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add 3-fluorobenzonitrile (1.0 equivalent) and anhydrous DMSO.
-
Add potassium carbonate (2.0 equivalents) or an excess of pyrrolidine (3.0 equivalents).
-
If using K2CO3, add pyrrolidine (1.2 equivalents).
-
Heat the reaction mixture to 120-150 °C with stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.
-
Combine the organic layers, wash with water and then brine to remove DMSO.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for the SNAr reaction.
Caption: General purification workflow for this compound.
References
- 1. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijrpr.com [ijrpr.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Development of a palladium-catalyzed α-arylation of cyclopropyl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed synthesis of nitriles from N-phthaloyl hydrazones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Pyrrolidine Ring Formation
Welcome to the Technical Support Center for the synthesis of the pyrrolidine ring. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this critical heterocyclic motif. The pyrrolidine ring is a fundamental structural component in numerous natural products and pharmaceuticals.[1] This resource offers detailed experimental protocols, quantitative data for reaction optimization, and troubleshooting guides to streamline your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for forming a pyrrolidine ring?
A1: The primary methods for constructing the pyrrolidine skeleton are:
-
[3+2] Dipolar Cycloaddition: This is a highly effective method where an azomethine ylide reacts with an alkene or alkyne. It allows for the direct formation of the five-membered ring and can control the stereochemistry of up to four new stereocenters.[2]
-
Intramolecular Cyclization: This strategy involves the cyclization of acyclic precursors, such as amino alcohols or ω-azido carboxylic acids.[1][3] Various reaction types can achieve this, including reductive amination and C-H amination.[1]
-
Reductive Amination of 1,4-Dicarbonyl Compounds (Paal-Knorr Pyrrole Synthesis): This classic method involves the reaction of a 1,4-dicarbonyl compound with a primary amine, followed by a reduction step to yield the N-substituted pyrrolidine.[4][5]
-
Industrial Synthesis from 1,4-Butanediol: On an industrial scale, pyrrolidine is produced by reacting 1,4-butanediol with ammonia at high temperatures and pressures in the presence of a metal-oxide catalyst.[6][7][8]
-
Ring Contraction of Pyridines: A photochemically promoted method that can convert pyridines into pyrrolidine derivatives.[1]
Q2: I am observing low yields in my pyrrolidine synthesis. What are the likely causes and how can I address them?
A2: Low yields are a common challenge in pyrrolidine synthesis.[9] Potential causes and solutions include:
-
Competing Side Reactions: In the reductive amination of 1,4-dicarbonyls, the Paal-Knorr reaction can lead to the formation of a pyrrole instead of the desired pyrrolidine. To suppress pyrrole formation, you can adjust the reaction conditions, for example, by removing acid.[9]
-
Inefficient Ring Closure: The intramolecular cyclization step may be slow or reversible. Optimizing the temperature and concentration of the substrate can help to minimize side reactions and favor the desired cyclization.[9]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups can be less nucleophilic, leading to slow or incomplete reactions. Similarly, sterically hindered starting materials can impede the reaction.[10] Consider using more reactive analogs or optimizing the reaction conditions to overcome these limitations.
-
Suboptimal Catalyst Choice: The type and amount of catalyst are critical. For acid-catalyzed reactions, excessively strong acidic conditions (pH < 3) can promote the formation of furan byproducts.[9]
Q3: My reaction is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?
A3: Poor diastereoselectivity in pyrrolidine synthesis, particularly in [3+2] cycloadditions, is influenced by the facial selectivity of the reactants' approach. The substituents on both the azomethine ylide and the dipolarophile create steric hindrance that can favor one approach over the other.[2] To improve diastereoselectivity, consider the following:
-
Catalyst System: The choice of a chiral ligand and metal precursor is critical. For instance, a silver acetate/(S)-QUINAP system has been shown to induce high enantioselectivity and diastereoselectivity.[2]
-
Solvent and Temperature Optimization: Systematically screen different solvents and reaction temperatures. Non-polar solvents may favor one regioisomer over another by differentially stabilizing the transition states.[2] For example, in certain [3+2] cycloadditions, toluene has been shown to provide better diastereomeric ratios compared to THF or acetonitrile.[11]
-
Substrate Structure: The steric and electronic properties of the substituents on your starting materials play a significant role. Modifying these substituents can influence the facial selectivity of the cycloaddition.
Q4: What are the main challenges in purifying pyrrolidine derivatives?
A4: The purification of pyrrolidine derivatives can be complicated by the presence of starting materials, reagents, and side products. Common issues include:
-
Water Removal: Pyrrolidines can be hygroscopic. Azeotropic distillation may be necessary to obtain an anhydrous product.[9]
-
Separation of Isomers: Diastereomers and regioisomers can be challenging to separate and often require careful column chromatography.[9]
-
Removal of Basic Impurities: If the crude product is contaminated with unreacted amines, an acid wash can be used to convert them into water-soluble salts, which can then be easily removed.[9] Reduced pressure distillation is another common purification technique.[9]
Troubleshooting Guides
Low Reaction Yield
Low yields are a frequent hurdle in pyrrolidine synthesis. The following logical workflow can help diagnose and address the underlying issues.
Caption: Troubleshooting workflow for low reaction yield.
Poor Diastereoselectivity
Achieving high diastereoselectivity is often a key challenge. This workflow provides a systematic approach to optimizing for a desired diastereomer.
Caption: Troubleshooting workflow for poor diastereoselectivity.[2]
Data Presentation
Table 1: Optimization of Reaction Conditions for a [3+2] Cycloaddition
This table summarizes the optimization of reaction conditions for the diastereoselective synthesis of a densely substituted pyrrolidine via a [3+2] cycloaddition.[11]
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Conversion (%) | Diastereomeric Ratio (dr) |
| 1 | AgOAc (20) | Toluene | Room Temp | >95 | 82:18 |
| 2 | Ag₂CO₃ (20) | Toluene | Room Temp | >95 | 85:15 |
| 3 | Ag₂O (20) | Toluene | Room Temp | >95 | 84:16 |
| 4 | Cu(OTf)₂ (20) | Toluene | Room Temp | <10 | - |
| 5 | Cu(OAc)₂ (20) | Toluene | Room Temp | <10 | - |
| 6 | Ag₂CO₃ (20) | Toluene | Room Temp | >95 | 85:15 |
| 7 | Ag₂CO₃ (20) | THF | Room Temp | >95 | 75:25 |
| 8 | Ag₂CO₃ (20) | MeCN | Room Temp | >95 | 70:30 |
| 9 | Ag₂CO₃ (20) | CH₂Cl₂ | Room Temp | 60 | 80:20 |
| 10 | Ag₂CO₃ (20) | H₂O | Room Temp | 55 | 81:19 |
| 11 | Ag₂CO₃ (10) | Toluene | Room Temp | >95 | 85:15 |
Reactions were performed with N-tert-butanesulfinyl imine (0.1 mmol), α-imino ester (0.1 mmol), catalyst, and Et₃N (20 mol %) in the specified solvent (0.1 M) at room temperature for 24 h. Conversions and diastereomeric ratios were measured by ¹H NMR of the crude reaction mixture.[11]
Table 2: Effect of Catalyst and Solvent in Paal-Knorr Synthesis
This table illustrates the effect of different catalysts and reaction conditions on the yield of a Paal-Knorr pyrrole synthesis.[12]
| Entry | Catalyst (mol %) | Solvent | Time (min) | Yield (%) |
| 1 | - | None | 15 | Trace |
| 2 | - | None | 30 | Trace |
| 3 | Oxalic Acid (1) | None | 15 | 18 |
| 4 | Succinic Acid (1) | None | 15 | 27 |
| 5 | Tartaric Acid (1) | None | 15 | 34 |
| 6 | Malonic Acid (1) | None | 15 | 63 |
| 7 | Citric Acid (1) | None | 15 | 74 |
| 8 | Citric Acid (1) | None | 30 | 87 |
| 9 | Citric Acid (5) | None | 15 | >95 |
| 10 | Citric Acid (10) | None | 15 | >95 |
Conditions: 2,5-hexanedione (1 equiv.), amine (1.1 equiv.), and catalyst in a ball mill at 30 Hz.[12]
Experimental Protocols
Protocol 1: Iridium-Catalyzed Reductive Amination for N-Aryl-Substituted Pyrrolidines
This protocol details the synthesis of N-aryl-substituted pyrrolidines from 1,4-diketones and anilines using an iridium catalyst.[13]
Materials:
-
Hexane-2,5-dione (1.0 eq)
-
Aniline (1.2 eq)
-
[Cp*IrCl₂]₂ (0.5 mol%)
-
Deionized water
-
Formic acid (5.0 eq)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
Reagent Preparation: In a suitable reaction vessel, combine hexane-2,5-dione (1.0 eq), aniline (1.2 eq), and [Cp*IrCl₂]₂ (0.5 mol%).
-
Solvent and Hydrogen Source Addition: Add deionized water to the mixture, followed by the addition of formic acid (5.0 eq).
-
Reaction: Stir the mixture vigorously at 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-phenyl-2,5-dimethylpyrrolidine.
Caption: Workflow for Iridium-Catalyzed N-Aryl-Pyrrolidine Synthesis.[13]
Protocol 2: Microwave-Assisted Paal-Knorr Pyrrole Synthesis
This protocol describes the synthesis of a substituted pyrrole from a 1,4-diketone and a primary amine using microwave irradiation.[9]
Materials:
-
Substituted 1,4-diketone (1.0 eq)
-
Primary aryl amine (3.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Microwave vial (0.5-2 mL)
-
Microwave reactor
Procedure:
-
Reagent Preparation: In a 0.5-2 mL microwave vial, add a solution of the 1,4-diketone in ethanol.
-
Acid and Amine Addition: Add glacial acetic acid and the primary aryl amine to the vial.
-
Reaction: Seal the microwave vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 80 °C). The initial power is typically high to quickly reach the target temperature and is then reduced to maintain it. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature.
-
Purification: Partition the mixture between water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate. Combine the organic phases, wash with brine, and dry over magnesium sulfate. Evaporate the solvent under reduced pressure. Purify the crude material by column chromatography to yield the desired substituted pyrrole.
Caption: General experimental workflow for the Paal-Knorr synthesis.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. US9315479B2 - Process for preparing pyrrolidine - Google Patents [patents.google.com]
- 7. US20140018547A1 - Process for Preparing Pyrrolidine - Google Patents [patents.google.com]
- 8. WO2014009292A1 - Method for producing pyrollidine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Overcoming poor solubility of 3-Pyrrolidin-1-ylbenzonitrile in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 3-Pyrrolidin-1-ylbenzonitrile in aqueous buffers.
Predicted Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing effective solubilization strategies. The following table summarizes key predicted values for this compound.
| Property | Predicted Value | Source |
| Molecular Weight | 172.23 g/mol | Chemicalize |
| Aqueous Solubility (at pH 7.4) | 0.85 mg/mL | Chemicalize |
| LogP | 2.56 | Chemicalize |
| pKa (most basic) | 4.88 | Chemicalize |
Note: These values are predicted by computational models and should be considered as estimates. Experimental validation is recommended.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS pH 7.4). What is the first step I should take?
A1: The predicted aqueous solubility of this compound at neutral pH is low (approximately 0.85 mg/mL). The primary reason for this is the molecule's relatively non-polar structure, consisting of a benzonitrile and a pyrrolidine ring.
Troubleshooting Steps:
-
Start with a stock solution in an organic solvent: Prepare a concentrated stock solution of this compound in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or a short-chain alcohol like ethanol.
-
Gradual addition to buffer: While vortexing or stirring the aqueous buffer, add the organic stock solution dropwise to the desired final concentration. This technique helps to prevent immediate precipitation of the compound.
-
Control the final concentration of the organic solvent: It is crucial to keep the final concentration of the organic co-solvent in your aqueous buffer to a minimum, ideally below 1% (v/v), to avoid potential artifacts in biological assays.
Q2: My compound is still precipitating out of the aqueous buffer, even when I add it from a DMSO stock. What other strategies can I try?
A2: If direct addition of the organic stock is unsuccessful, several formulation strategies can be employed to enhance the aqueous solubility of this compound.
Troubleshooting Flowchart:
Stability issues of 3-Pyrrolidin-1-ylbenzonitrile in solution
Technical Support Center: 3-Pyrrolidin-1-ylbenzonitrile
Disclaimer: The following information is based on general chemical principles of the functional groups present in this compound. Due to a lack of specific stability data for this compound in the public domain, this guide provides hypothetical scenarios and generalized experimental protocols. It is essential to perform compound-specific stability studies to obtain accurate data.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues when working with this compound in solution?
A1: this compound contains a tertiary amine within a pyrrolidine ring and a benzonitrile group. Based on these functional groups, potential stability issues in solution may include:
-
Hydrolysis: The nitrile group can be susceptible to hydrolysis under acidic or basic conditions, potentially converting to a benzamide and subsequently to a benzoic acid derivative.[1][2][3][4]
-
Oxidation: The pyrrolidine ring, specifically the carbon atoms adjacent to the nitrogen, can be prone to oxidation, which may lead to the formation of lactams (pyrrolidinones) or other oxidative degradation products.[5][6][7][8] Tertiary amines themselves can also undergo oxidation.[9]
-
Photodegradation: Exposure to UV or visible light may cause degradation. Aromatic nitriles can be sensitive to light, leading to the formation of various photoproducts.
-
Thermal Degradation: Elevated temperatures can accelerate degradation processes.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: While specific data is unavailable, general best practices for storing solutions of compounds with similar functional groups suggest:
-
Temperature: Store solutions at low temperatures, such as 2-8°C or -20°C, to minimize thermal degradation.
-
Light: Protect solutions from light by using amber vials or by storing them in the dark to prevent photodegradation.
-
Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
pH: Maintain the pH of the solution close to neutral unless experimental conditions require otherwise, as strong acids or bases can promote hydrolysis of the nitrile group.
Q3: I observed a color change (e.g., turning yellow) in my solution of this compound. What could be the cause?
A3: A color change in the solution often indicates chemical degradation. Potential causes could include:
-
Oxidation: Oxidation of the pyrrolidine ring or the tertiary amine can lead to the formation of colored byproducts.
-
Photodegradation: Exposure to light can generate colored degradants.
-
Impurity Reaction: Trace impurities in the solvent or from the container could react with the compound over time.
It is recommended to analyze the solution using techniques like HPLC-UV or LC-MS to identify any new peaks corresponding to degradation products.
Troubleshooting Guides
Issue 1: Loss of compound concentration over time in solution.
-
Possible Cause 1: Hydrolysis
-
Troubleshooting Steps:
-
Analyze the sample by HPLC or LC-MS to look for the appearance of new, more polar peaks that could correspond to the benzamide or benzoic acid derivatives.
-
If hydrolysis is suspected, prepare fresh solutions in aprotic solvents (e.g., acetonitrile, THF) and compare the stability to solutions in protic solvents (e.g., water, methanol).
-
Assess the impact of pH by preparing solutions in buffered media at different pH values (e.g., pH 3, 7, 9) and monitoring the concentration over time.
-
-
-
Possible Cause 2: Oxidation
-
Troubleshooting Steps:
-
Prepare solutions using degassed solvents to remove dissolved oxygen.
-
Store the solution under an inert atmosphere (nitrogen or argon).
-
If oxidative degradation is confirmed, consider adding a suitable antioxidant to the solution if it does not interfere with the intended experiments.
-
-
-
Possible Cause 3: Adsorption
-
Troubleshooting Steps:
-
The compound may be adsorbing to the surface of the storage container, especially if using certain types of plastic.
-
Try switching to a different container material (e.g., from polypropylene to glass).
-
Prepare a solution in a silanized glass vial and compare its stability.
-
-
Issue 2: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause: Degradation
-
Troubleshooting Steps:
-
This is a strong indicator of compound degradation. The troubleshooting flowchart below provides a systematic approach to identifying the cause.
-
Characterize the new peaks using mass spectrometry (MS) to determine their molecular weights. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation, while an increase of 18 amu could indicate hydrolysis).
-
-
Troubleshooting Flowchart for Compound Instability
Caption: General troubleshooting workflow for investigating the instability of this compound in solution.
Data Presentation
The stability of this compound should be systematically evaluated under various stress conditions. The results should be summarized in tables for clear comparison.
Example Table 1: Summary of Forced Degradation Study (Placeholder Data)
| Stress Condition | % Assay of Parent Compound | % Total Degradation | Number of Degradants | Major Degradant (RT, min) |
| 0.1 M HCl (48h, 60°C) | 85.2 | 14.8 | 2 | 4.5 |
| 0.1 M NaOH (48h, 60°C) | 78.9 | 21.1 | 3 | 4.2, 5.8 |
| 5% H₂O₂ (24h, RT) | 90.5 | 9.5 | 4 | 7.1 |
| Thermal (7 days, 80°C) | 95.1 | 4.9 | 1 | 8.3 |
| Photolytic (ICH Q1B) | 92.7 | 7.3 | 2 | 6.5 |
Example Table 2: pH-Dependent Stability Profile (Placeholder Data)
| pH of Buffer | Incubation Time (h) | % Remaining Parent Compound |
| 3.0 | 24 | 98.5 |
| 3.0 | 72 | 95.1 |
| 7.0 | 24 | 99.8 |
| 7.0 | 72 | 99.5 |
| 9.0 | 24 | 96.2 |
| 9.0 | 72 | 88.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation (stress testing) studies as recommended by ICH guidelines to identify potential degradation pathways and to develop stability-indicating analytical methods.[10][11][12][13][14]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 0, 6, 24, 48 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 5% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution into a vial and evaporate the solvent under a stream of nitrogen.
-
Place the vial with the solid compound in an oven at 80°C.
-
At specified time points (e.g., 1, 3, 7 days), dissolve a sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (approx. 0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both the light-exposed and dark control samples.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection).
-
Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information for the parent compound and any degradation products.
-
Forced Degradation Study Workflow
Caption: A typical experimental workflow for conducting a forced degradation study on this compound.
Hypothetical Degradation Pathways
Based on the functional groups, two primary degradation pathways can be hypothesized: hydrolysis of the nitrile and oxidation of the pyrrolidine ring.
References
- 1. scribd.com [scribd.com]
- 2. Hydrolysis of para‐substituted benzonitriles in water | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 4. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Electrochemical Oxidation of Functionalized Pyrrolidines [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. biopharminternational.com [biopharminternational.com]
How to prevent degradation of benzonitrile compounds during synthesis
Welcome to the Technical Support Center for the synthesis of benzonitrile compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of benzonitrile-containing molecules during their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common degradation pathway for benzonitrile compounds during synthesis?
The most prevalent degradation pathway for benzonitrile compounds is hydrolysis of the nitrile group. This reaction can occur under both acidic and basic conditions, initially forming a benzamide intermediate, which can be further hydrolyzed to benzoic acid.[1][2] The presence of water, strong acids, or strong bases, especially at elevated temperatures, can facilitate this degradation.
Q2: Can the nitrile group be sensitive to oxidizing or reducing agents used in a synthetic route?
Yes, the benzonitrile functional group can be susceptible to certain oxidizing and reducing agents.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the nitrile group to a primary amine (benzylamine).[3][4][5][6] Milder reducing agents such as sodium borohydride (NaBH4) are generally not reactive towards nitriles under standard conditions, allowing for the selective reduction of other functional groups like aldehydes and ketones in the presence of a nitrile.[4][7][8]
-
Oxidation: While the nitrile group itself is relatively resistant to oxidation, harsh oxidizing conditions can lead to degradation of the aromatic ring or other sensitive functional groups on the molecule. The specific outcome will depend on the oxidizing agent and the overall structure of the benzonitrile compound.
Q3: Are there "green" or milder synthetic methods available to minimize the risk of degradation?
Yes, several greener synthetic routes have been developed to avoid harsh conditions and toxic reagents. One promising approach is the one-pot synthesis of benzonitriles from benzaldehydes and hydroxylamine hydrochloride using ionic liquids as recyclable catalysts and solvents.[9][10][11][12] These methods often proceed under milder temperature conditions and can lead to high yields with simplified purification processes.[10][11][12]
Troubleshooting Guides
This section provides troubleshooting advice for common issues encountered during the synthesis of benzonitrile compounds, with a focus on preventing degradation.
Issue 1: Low yield of benzonitrile and formation of benzoic acid or benzamide as byproducts.
This issue is most likely due to hydrolysis of the nitrile group.
| Potential Cause | Troubleshooting Steps |
| Presence of water in reagents or solvents | Ensure all solvents are anhydrous and reagents are properly dried before use. Run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[13] |
| Reaction conditions are too acidic or basic | If possible, perform the reaction under neutral conditions. If an acid or base is required, use the minimum effective concentration and consider using a milder reagent. For base-catalyzed reactions, monitor the pH to avoid excessively alkaline conditions. |
| High reaction temperatures | High temperatures can accelerate the rate of hydrolysis.[14] Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress by TLC or GC to determine the optimal balance between reaction rate and degradation. |
| Prolonged reaction times | Extended reaction times can increase the likelihood of hydrolysis. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Issue 2: Unwanted reduction of the nitrile group to a primary amine.
This side reaction occurs when a strong reducing agent is used in a synthetic step.
| Potential Cause | Troubleshooting Steps |
| Use of a non-selective reducing agent | If you need to reduce another functional group in the presence of a nitrile, select a milder reducing agent. Sodium borohydride (NaBH4) is a good choice for selectively reducing aldehydes and ketones without affecting the nitrile group.[4][7][8] |
| Carry-over of reducing agent to a subsequent step | Ensure complete quenching and removal of the reducing agent after the reduction step to prevent it from reacting with the nitrile in a later transformation. |
Issue 3: Low yields and side product formation in specific benzonitrile syntheses.
Sandmeyer Reaction (from anilines)
| Potential Cause | Troubleshooting Steps |
| Decomposition of the diazonium salt | The diazotization step is highly temperature-sensitive. Maintain a low temperature (typically 0-5°C) throughout the formation of the diazonium salt to prevent its decomposition to phenols and other byproducts. Use the diazonium salt immediately after its preparation.[15][16] |
| Suboptimal cyanation step | Ensure the quality of the copper(I) cyanide is high and that the pH of the reaction is controlled.[17] |
Dehydration of Benzamide
| Potential Cause | Troubleshooting Steps |
| Ineffective or excessive dehydrating agent | Use a fresh, anhydrous dehydrating agent. While an excess may be needed, a large excess can lead to side reactions.[13] |
| High reaction temperatures | High temperatures can cause decomposition of the starting material and the product. Use the lowest effective temperature and ensure uniform heating.[18] |
| Sublimation of benzamide | Benzamide can sublime at higher temperatures. Ensure the reaction is well-mixed and heated evenly to keep the benzamide in the reaction mixture. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Benzonitrile from Benzaldehyde using an Ionic Liquid
This protocol describes a green and efficient method for the synthesis of benzonitrile with minimal degradation.[19][20]
Materials:
-
Benzaldehyde
-
Hydroxylamine hydrochloride
-
Ionic liquid (e.g., 1-sulfobutyl-3-methylimidazolium bisulfate)
-
Zinc chloride (catalyst)
-
Toluene
Procedure:
-
To a three-necked flask, add benzaldehyde, hydroxylamine hydrochloride, zinc chloride, and the ionic liquid.
-
Add toluene as a solvent.
-
Stir the mixture and heat it to reflux at a temperature between 90-130°C for 2-10 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature. The product can be isolated from the organic phase.
Quantitative Data for Benzonitrile Synthesis Methods
| Synthetic Method | Starting Material | Key Reagents | Typical Temperature | Typical Yield |
| Dehydration | Benzamide | P2O5 | 150-200°C | ~80%[18] |
| Sandmeyer Reaction | Aniline | NaNO2, HCl, CuCN | 0-5°C (diazotization) | 60-70% |
| From Benzaldehyde | Benzaldehyde | NH2OH·HCl, FeSO4, DMF | Reflux | 90-95%[20] |
| Ionic Liquid Method | Benzaldehyde | NH2OH·HCl, Ionic Liquid | 90-130°C | Up to 100%[10][11][12] |
Visualizations
Caption: Primary degradation pathway of benzonitriles via hydrolysis.
References
- 1. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Hydrolysis of para‐substituted benzonitriles in water | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 18. Sciencemadness Discussion Board - Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. Method for one-step synthesis of benzonitrile from benzaldehyde and ionic liquid type hydroxylammonium salt - Eureka | Patsnap [eureka.patsnap.com]
- 20. scribd.com [scribd.com]
Challenges in the scale-up synthesis of 3-Pyrrolidin-1-ylbenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Pyrrolidin-1-ylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound at a larger scale?
A1: The most prevalent method for synthesizing this compound on a larger scale is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (typically 3-bromobenzonitrile or 3-chlorobenzonitrile) with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2] Alternative routes, such as nucleophilic aromatic substitution (SNA), are generally less favored due to the lower reactivity of the aryl halide.[2]
Q2: What are the critical parameters to control during the scale-up of the Buchwald-Hartwig amination for this synthesis?
A2: Several parameters are critical for a successful scale-up:
-
Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is crucial. Sterically hindered biarylphosphine ligands often give the best results.[1]
-
Base Selection: The strength and solubility of the base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) can significantly impact reaction rate and side product formation.[2][3]
-
Solvent Choice: Aprotic polar solvents like toluene, dioxane, or THF are commonly used.[2][4] The choice of solvent can affect catalyst stability and solubility of reagents.
-
Temperature Control: Exothermic reactions can occur, and maintaining a consistent temperature is vital for preventing side reactions and ensuring reproducibility.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent catalyst deactivation.[5]
Q3: I am observing a significant amount of hydrodehalogenation (replacement of the halogen with hydrogen) of my aryl halide starting material. What could be the cause?
A3: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations and can arise from several factors:
-
Presence of Water: Traces of water in the reaction mixture can lead to the formation of palladium hydride species, which can then participate in the hydrodehalogenation pathway.
-
β-Hydride Elimination: This can occur from the palladium-amide intermediate, leading to the formation of an imine and the reduced arene.[1]
-
Reaction Conditions: High temperatures and certain base/ligand combinations can favor this side reaction.
To mitigate this, ensure all reagents and solvents are scrupulously dried, and consider optimizing the reaction temperature and ligand choice.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Conversion of Starting Material | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. 4. Poor quality of reagents or solvents. | 1. Use a fresh batch of catalyst and ensure an inert atmosphere. Consider using a pre-catalyst.[4] 2. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu). 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Ensure all reagents are pure and solvents are anhydrous. |
| Formation of Impurities | 1. Side reactions such as hydrodehalogenation or dimerization. 2. Reaction with other functional groups. 3. Catalyst decomposition. | 1. Optimize ligand and base combination; lower the reaction temperature. 2. Protect sensitive functional groups if necessary. 3. Screen different ligands to find one that provides a more stable catalytic complex. |
| Difficult Purification | 1. Residual palladium catalyst in the product. 2. Emulsion formation during aqueous workup. 3. Co-elution of product with starting materials or byproducts during chromatography. | 1. Employ a palladium scavenger resin or perform a charcoal treatment. 2. Add a brine wash or filter the mixture through a pad of celite. 3. Optimize the chromatographic conditions (e.g., solvent system, gradient). Consider crystallization as an alternative purification method.[6] |
| Poor Yield on Scale-Up | 1. Inefficient heat transfer in a larger reactor. 2. Poor mixing leading to localized high concentrations of reagents. 3. Catalyst deactivation over the longer reaction times sometimes required at scale. | 1. Ensure adequate reactor heating and cooling capacity. 2. Use appropriate stirring rates and impeller design for the reactor size. 3. Consider a higher catalyst loading or the use of a more robust catalyst system. |
Experimental Protocols
Key Experiment: Buchwald-Hartwig Amination of 3-Bromobenzonitrile with Pyrrolidine
Materials:
-
3-Bromobenzonitrile
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To a dry, inerted reaction vessel, add Pd(OAc)₂ (0.01 eq), tBuXPhos (0.02 eq), and NaOtBu (1.4 eq).
-
Add anhydrous toluene to the vessel.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 3-bromobenzonitrile (1.0 eq) to the mixture.
-
Slowly add pyrrolidine (1.2 eq) to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by HPLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or crystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Avoiding common pitfalls in the characterization of pyrrolidine derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to avoiding common pitfalls in the characterization of pyrrolidine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing significant peak tailing for my pyrrolidine derivative in reversed-phase HPLC. What are the likely causes and how can I fix it?
A1: Peak tailing for basic compounds like many pyrrolidine derivatives is a common issue in reversed-phase HPLC. It is typically caused by strong secondary interactions between the amine functional groups and acidic residual silanol groups on the silica surface of the column.[1][2] This leads to poor peak shape, reduced resolution, and inaccurate quantification.[1]
Troubleshooting Steps:
-
Mobile Phase Modification: Add a basic modifier to the mobile phase to mask the silanol groups. Small amounts (0.1-0.5%) of an amine like triethylamine (TEA) or diethylamine (DEA) are often effective.[1]
-
Lowering pH: Operate at a lower pH (e.g., using 0.1% formic acid) to ensure the full protonation of the silanol groups, which minimizes these secondary interactions.[2]
-
Column Selection: Use a high-purity, end-capped C18 column where the residual silanols have been chemically deactivated.[1]
-
Sample Overload: Injecting too much sample can also lead to peak tailing. Try injecting a more dilute solution to see if the peak shape improves.[3]
Q2: My enantiomeric separation of a chiral pyrrolidine derivative shows poor or no resolution. What should I investigate?
A2: Poor enantiomeric resolution is a frequent challenge that can stem from several factors, the most critical being the choice of the chiral stationary phase (CSP) and the mobile phase composition.[4] Successful chiral separation relies on the differential interaction between the enantiomers and the chiral selector on the CSP.
Troubleshooting Steps:
-
CSP Selection: The chosen CSP may not provide adequate stereoselective interactions for your specific analyte. It is often necessary to screen a variety of CSPs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are versatile and a good starting point for many chiral amines.
-
Mobile Phase Optimization: The mobile phase composition is crucial for modulating the interactions between the enantiomers and the CSP. For normal-phase chromatography, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).
-
Temperature Control: Chiral separations can be highly sensitive to temperature. Ensure a constant and controlled column temperature for reproducibility. Decreasing the temperature generally increases chiral selectivity.
-
Flow Rate: Chiral separations often benefit from lower flow rates. The optimal flow rate is compound-dependent and may be as low as 0.2 mL/min for a 4.6 mm ID column.
Q3: I am struggling with the interpretation of the mass spectrum of my pyrrolidine derivative. Are there any characteristic fragmentation patterns I should look for?
A3: Yes, pyrrolidine derivatives exhibit several characteristic fragmentation patterns in mass spectrometry, which can aid in their structural elucidation. The fragmentation is often influenced by the position and nature of substituents.
-
Alpha-Cleavage: For N-substituted and C-substituted pyrrolidines, cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a common fragmentation pathway for aliphatic amines.[5]
-
Loss of the Pyrrolidine Ring: In more complex derivatives, such as α-pyrrolidinophenones, the loss of the neutral pyrrolidine molecule (71 Da) is a dominant fragmentation pathway.[6][7]
-
Ring Contraction: Under certain ionization conditions, ring contraction of the pyrrolidine ring by the loss of ethylene or cyclopropane has been observed.[8]
-
Substituent-Driven Fragmentation: The fragmentation pathways are significantly influenced by the side-chain substituents. For instance, in 2-substituted pyrroles, the fragmentation is dictated by the nature of the substituent at the 2-position.[9]
Q4: The ¹H NMR spectrum of my substituted pyrrolidine is complex and shows overlapping signals. How can I simplify the interpretation?
A4: The pyrrolidine ring is a non-planar, five-membered ring, and its protons are often in different chemical environments, leading to complex splitting patterns and signal overlap.
Troubleshooting and Interpretation Strategies:
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion and can help resolve overlapping signals.
-
2D NMR Techniques: Utilize two-dimensional NMR experiments for unambiguous assignments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of protons within the pyrrolidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for identifying substituents and their positions.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can distinguish between CH, CH₂, and CH₃ groups, which is helpful in assigning the carbon signals of the pyrrolidine ring.[10][11]
Q5: My pyrrolidine derivative seems to be degrading in the DMSO stock solution. What are the primary stability concerns and how can I mitigate them?
A5: Phenylpyrrolidinone derivatives and other related structures can have stability issues in DMSO. The primary concerns are hydrolysis of lactam rings and oxidation.[12]
Preventative Measures:
-
Use Anhydrous DMSO: The presence of residual water in DMSO can facilitate hydrolysis. Always use high-purity, anhydrous DMSO.
-
Proper Storage: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down degradation reactions.[12]
-
Protection from Light: Use amber vials to protect light-sensitive compounds.
-
Minimize Freeze-Thaw Cycles: Prepare smaller, single-use aliquots to avoid repeated freezing and thawing.
-
Monitor for Degradation: Regularly check the integrity of your stock solutions using HPLC or LC-MS. The appearance of new peaks or a decrease in the parent compound's peak area are indicators of degradation.
Troubleshooting Guides
Guide 1: Resolving Poor Peak Shape in HPLC
This guide provides a systematic workflow for troubleshooting peak tailing issues commonly encountered with pyrrolidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Blogs | Restek [discover.restek.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones | Office of Justice Programs [ojp.gov]
- 8. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for Detecting 3-Pyrrolidin-1-ylbenzonitrile Impurities
Welcome to the technical support center for the analysis of 3-Pyrrolidin-1-ylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical methods for impurity detection. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
A1: Based on typical synthetic routes for similar compounds, potential impurities in this compound can be categorized as:
-
Process-related impurities: These arise from the manufacturing process and can include starting materials, intermediates, reagents, and by-products.[1][2] For example, unreacted 3-fluorobenzonitrile or pyrrolidine could be present.
-
Degradation products: These can form due to exposure to light, heat, or humidity during storage.[2] Potential degradation pathways could involve hydrolysis of the nitrile group or oxidation of the pyrrolidine ring.
-
Residual solvents: Solvents used during the synthesis and purification process can remain in the final product.[1][3]
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for impurity profiling.[3][4][5]
-
HPLC , particularly with a UV detector, is the gold standard for separating and quantifying non-volatile organic impurities.[3][4] Coupling HPLC with a mass spectrometry (MS) detector (LC-MS) can provide structural information for identifying unknown impurities.[3][6]
-
GC-MS is ideal for identifying and quantifying volatile organic impurities, such as residual solvents.[3][7]
Q3: How can I improve the separation of closely eluting impurities in my HPLC method?
A3: To improve the resolution of closely eluting peaks, you can optimize several chromatographic parameters:
-
Mobile Phase Composition: Adjust the ratio of your organic and aqueous phases. A shallower gradient or isocratic elution with a lower percentage of the strong solvent can increase retention times and improve separation.
-
Column Chemistry: Select a column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size (e.g., sub-2 µm for UHPLC) to enhance efficiency.[4]
-
Temperature: Operating the column at a slightly elevated or reduced temperature can alter the selectivity of the separation.
-
pH of the Mobile Phase: For ionizable impurities, adjusting the pH of the aqueous phase can significantly impact their retention and selectivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Mismatched solvent strength between sample and mobile phase. | 1. Reduce the sample concentration or injection volume. 2. Add a competing base (e.g., triethylamine) to the mobile phase for basic analytes. Use a highly deactivated column. 3. Dissolve the sample in the initial mobile phase. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column degradation. | 1. Ensure proper mobile phase mixing and degassing.[8] 2. Use a column oven to maintain a consistent temperature.[8] 3. Flush the column regularly and replace it if performance deteriorates. |
| Ghost Peaks | 1. Carryover from previous injections. 2. Contaminated mobile phase or sample diluent. | 1. Implement a robust needle wash program on the autosampler. Inject a blank after a high-concentration sample. 2. Use high-purity solvents and freshly prepared solutions. |
| Baseline Drift or Noise | 1. Leaks in the system. 2. Air bubbles in the detector or pump. 3. Contaminated or old mobile phase. | 1. Check all fittings for leaks. 2. Degas the mobile phase thoroughly. Purge the pump and detector.[8] 3. Prepare fresh mobile phase with high-purity solvents. |
GC-MS Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No Peaks or Very Small Peaks | 1. Leak in the injection port or column connection. 2. Clogged syringe or liner. 3. Incorrect injection parameters. | 1. Perform a leak check. 2. Clean or replace the syringe and inlet liner. 3. Verify the injection volume and split ratio. |
| Peak Tailing | 1. Active sites in the inlet liner or column. 2. Column contamination. | 1. Use a deactivated liner. 2. Bake out the column at a high temperature (within its limits). Trim the front end of the column. |
| Poor Mass Spectral Quality | 1. Air leak in the MS vacuum system. 2. Contaminated ion source. | 1. Check for leaks using an inert gas. 2. Clean the ion source according to the manufacturer's instructions. |
Experimental Protocols
Refined HPLC-UV Method for Impurity Profiling
This method is designed to provide a robust separation of potential impurities in this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample.
-
Dissolve in 10 mL of the sample diluent to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Method for Residual Solvent Analysis
This method is suitable for the detection and quantification of common residual solvents.
GC Conditions:
| Parameter | Condition |
| Column | DB-624, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Oven Program | 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min |
| Injection Volume | 1 µL |
MS Conditions:
| Parameter | Condition |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | 35 - 500 amu |
Sample Preparation (Headspace):
-
Accurately weigh about 100 mg of the this compound sample into a headspace vial.
-
Add 1 mL of a suitable solvent (e.g., DMSO).
-
Seal the vial and incubate at 80 °C for 15 minutes before injection.
Data Presentation
Table 1: Hypothetical Impurity Profile of this compound by HPLC
| Peak No. | Retention Time (min) | Relative Retention Time (RRT) | Area % | Potential Identity |
| 1 | 5.2 | 0.43 | 0.08 | Pyrrolidine |
| 2 | 12.0 | 1.00 | 99.5 | This compound |
| 3 | 14.5 | 1.21 | 0.15 | Unknown Impurity 1 |
| 4 | 18.2 | 1.52 | 0.27 | 3-Fluorobenzonitrile |
Table 2: Common Residual Solvents and their GC-MS Retention Times
| Solvent | Retention Time (min) | Target Ions (m/z) |
| Acetone | 4.1 | 43, 58 |
| Dichloromethane | 5.3 | 49, 84, 86 |
| Toluene | 8.9 | 91, 92 |
| N,N-Dimethylformamide (DMF) | 9.5 | 44, 73 |
Visualizations
Caption: Workflow for impurity analysis of this compound.
Caption: Logic diagram for troubleshooting poor peak shape in HPLC.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. rroij.com [rroij.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. ijnrd.org [ijnrd.org]
Addressing regio- and stereoselectivity problems in synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling regioselectivity and stereoselectivity during chemical synthesis.
Regioselectivity: Hydroboration-Oxidation of Alkenes
The hydroboration-oxidation is a two-step reaction to convert an alkene into an alcohol.[1] It is renowned for its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less-substituted carbon of the double bond.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My hydroboration-oxidation is producing a significant amount of the Markovnikov alcohol. What is causing this loss of regioselectivity?
A1: While hydroboration-oxidation is highly regioselective for the anti-Markovnikov product, imperfect selectivity can occur.[2] The primary cause is often related to the steric bulk of the borane reagent used. Standard borane (BH₃) can sometimes lead to a mixture of products, especially with less sterically hindered alkenes.
Q2: How can I improve the anti-Markovnikov regioselectivity of my reaction?
A2: To enhance regioselectivity, you should use a sterically bulkier borane reagent instead of borane-THF (BH₃•THF).[1][2] Bulky boranes increase the steric hindrance at the more substituted carbon of the alkene, forcing the boron to add to the less substituted carbon with greater preference.[4] Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) are extremely effective at maximizing anti-Markovnikov selectivity.[1][2][4]
Troubleshooting Guide: Poor Regioselectivity
Use the following workflow to diagnose and resolve issues with regioselectivity in your hydroboration-oxidation reactions.
Caption: Troubleshooting workflow for poor regioselectivity.
Data Presentation: Reagent Impact on Regioselectivity
The choice of borane reagent significantly impacts the ratio of anti-Markovnikov to Markovnikov product.
| Alkene Substrate | Borane Reagent | Anti-Markovnikov : Markovnikov Ratio |
| 1-Hexene | BH₃ | 94 : 6 |
| Styrene | BH₃ | 80 : 20 |
| 1-Hexene | 9-BBN | >99 : 1 |
| Styrene | 9-BBN | 98 : 2 |
Key Experimental Protocol: Hydroboration of 1-Hexene with 9-BBN
Step 1: Hydroboration
-
Under an inert argon or nitrogen atmosphere, add a solution of 1-hexene (1.0 eq) in anhydrous tetrahydrofuran (THF) to a flame-dried flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 0.5 M solution of 9-BBN in THF (1.1 eq) to the stirred alkene solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the alkene.
Step 2: Oxidation
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add ethanol, followed by a 6 M aqueous solution of sodium hydroxide (NaOH).
-
Add 30% hydrogen peroxide (H₂O₂) dropwise, ensuring the internal temperature does not exceed 40-50 °C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Perform a standard aqueous workup and purify the resulting 1-hexanol by distillation or column chromatography.
Diastereoselectivity: The Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings, capable of creating multiple stereocenters simultaneously.[5][6] A common challenge is controlling the diastereoselectivity, specifically the ratio of endo to exo products.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction is yielding the exo product as the major isomer, but I need the endo product. Why is this happening?
A1: The endo product is typically favored under kinetic control (lower temperatures, shorter reaction times) due to favorable secondary orbital interactions that stabilize the transition state.[5] However, the exo product is often the more thermodynamically stable isomer. If your reaction is run at high temperatures or for extended periods, the reaction can equilibrate to favor the more stable exo product.
Q2: How can I increase the yield of the endo diastereomer?
A2: To favor the kinetically preferred endo product, you should:
-
Lower the Reaction Temperature: Running the reaction at lower temperatures disfavors the reverse reaction and traps the kinetic product.
-
Use a Lewis Acid Catalyst: Lewis acids can accelerate the reaction, allowing it to proceed at lower temperatures.[7] They also enhance the secondary orbital interactions, further increasing the preference for the endo transition state.[8]
Troubleshooting Guide: Poor Endo Selectivity
This decision-making diagram helps in optimizing for the desired endo product in a Diels-Alder reaction.
Caption: Logic for optimizing endo selectivity in Diels-Alder reactions.
Data Presentation: Effect of Conditions on Diastereoselectivity
The reaction between cyclopentadiene and methyl acrylate illustrates the impact of temperature and catalysis.
| Dienophile | Conditions | Temperature | endo : exo Ratio |
| Methyl Acrylate | Thermal | 80 °C | 78 : 22 |
| Methyl Acrylate | Thermal | 20 °C | 88 : 12 |
| Methyl Acrylate | AlCl₃ (cat.) | 20 °C | 98 : 2 |
| Methyl Acrylate | AlCl₃ (cat.) | 0 °C | >99 : 1 |
Enantioselectivity: Sharpless Asymmetric Epoxidation
The Sharpless Asymmetric Epoxidation (AE) is a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[9][10] Achieving high enantiomeric excess (ee) depends on meticulous experimental technique.
Frequently Asked Questions (FAQs)
Q1: I am performing a Sharpless epoxidation, but the enantiomeric excess (ee) of my product is low. What are the most common causes?
A1: Low enantioselectivity in the Sharpless epoxidation can stem from several factors.[11] The most common culprits are:
-
Water: The catalytic system is extremely sensitive to moisture, which can hydrolyze the titanium catalyst and disrupt the chiral complex.[12]
-
Reagent Purity: The purity of the titanium(IV) isopropoxide [Ti(OiPr)₄], tartrate ester ligand, and oxidant (TBHP) is critical.[13]
-
Catalyst Loading: Using a stoichiometric amount of the catalyst complex generally gives higher ee than the catalytic version, especially if conditions are not perfectly anhydrous.[12]
-
Temperature: The reaction should be run at low temperatures (typically -20 °C) to maximize selectivity.[11][14]
Q2: Can I use the catalytic version of the Sharpless epoxidation and still get high ee?
A2: Yes, the catalytic protocol can provide high enantioselectivity, but it requires the use of molecular sieves to rigorously exclude water.[12][15] The sieves sequester any moisture present in the solvent or reagents, protecting the integrity of the chiral catalyst throughout the reaction.[12]
Troubleshooting Guide: Low Enantiomeric Excess (% ee)
Follow this systematic guide to troubleshoot and optimize your asymmetric epoxidation.
Caption: Troubleshooting workflow for low enantioselectivity.[11]
Data Presentation: Ligand and Substrate Effects on Enantioselectivity
The choice of chiral tartrate ligand dictates the absolute stereochemistry of the epoxide product.
| Allylic Alcohol Substrate | Chiral Ligand | Product Enantiomeric Excess (% ee) |
| Geraniol | (+)-DIPT | 95 |
| Geraniol | (-)-DIPT | 95 |
| (E)-2-Hexen-1-ol | (+)-DET | 96 |
| Cinnamyl alcohol | (+)-DIPT | 96 |
(Data is illustrative of typical results)
Key Experimental Protocol: Catalytic Sharpless Asymmetric Epoxidation of Geraniol[16]
-
To a flame-dried, round-bottom flask under an inert atmosphere, add powdered 4Å molecular sieves.[16]
-
Add anhydrous dichloromethane (CH₂Cl₂) and cool the flask to -20 °C in a suitable cooling bath.[16]
-
To the cooled suspension, add D-(-)-diethyl tartrate ((-)-DET) followed by titanium(IV) isopropoxide (Ti(OiPr)₄) via syringe. Stir the resulting mixture for 30 minutes at -20 °C.[16]
-
Add the substrate, geraniol, to the reaction mixture.[16]
-
Prepare a solution of tert-butyl hydroperoxide (TBHP) in toluene or dichloromethane and cool it to -20 °C.[16]
-
Slowly add the pre-cooled TBHP solution dropwise to the reaction flask over 10-15 minutes, ensuring the internal temperature remains below -10 °C.[16]
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).[16]
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature. Stir vigorously for 1 hour.[16]
-
Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]
-
Purify the resulting epoxy alcohol by flash column chromatography.[16]
References
- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 2. periodicchemistry.com [periodicchemistry.com]
- 3. coconote.app [coconote.app]
- 4. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Computational design of an enzyme catalyst for a stereoselective bimolecular Diels-Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. scilit.com [scilit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 3-Pyrrolidin-1-ylbenzonitrile and Other LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator, has emerged as a significant therapeutic target in oncology, particularly in acute myeloid leukemia (AML). Its inhibition can lead to the reactivation of tumor suppressor genes and induce differentiation of cancer cells. This guide provides a comparative analysis of 3-Pyrrolidin-1-ylbenzonitrile and its derivatives against other notable LSD1 inhibitors, offering a quantitative and methodological framework for evaluation.
Data Presentation: Quantitative Comparison of LSD1 Inhibitors
The following tables summarize the biochemical potency, cellular activity, and selectivity of this compound derivatives and other prominent LSD1 inhibitors.
Table 1: Biochemical Potency and Selectivity of Reversible LSD1 Inhibitors
| Compound | Type | LSD1 IC50 (nM) | LSD1 Kd (nM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | hERG IC50 (µM) |
| Compound 21g (4-(pyrrolidin-3-yl)benzonitrile derivative) | Reversible | 57 | 22 | >25 | >25 | 12.1 |
| GSK-690 | Reversible | 90 | - | >200 | - | 3.2 |
| SP2509 | Reversible | 13 | - | >100 | >100 | - |
| Seclidemstat (SP-2577) | Reversible | 25-50 | - | - | - | - |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Overview of Irreversible LSD1 Inhibitors
| Compound | Type | LSD1 IC50 (nM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| ORY-1001 (Iadademstat) | Irreversible | <20 | >100 | >100 |
| GSK2879552 | Irreversible | 24 | - | - |
| Tranylcypromine (TCP) | Irreversible | - | 19 | 16 |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay quantifies the enzymatic activity of LSD1 by measuring the demethylation of a biotinylated histone H3 peptide substrate.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3K4me2 peptide substrate
-
Europium-labeled anti-H3K4me0 antibody (donor fluorophore)
-
Streptavidin-conjugated acceptor fluorophore
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2, 0.01% Tween-20)
-
Test compounds (e.g., this compound derivatives)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a microplate, add the LSD1 enzyme to wells containing the inhibitor dilutions and pre-incubate.
-
Initiate the demethylation reaction by adding the biotinylated H3K4me2 peptide substrate.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C).
-
Stop the reaction and add a detection mixture containing the Europium-labeled anti-H3K4me0 antibody and the streptavidin-conjugated acceptor.
-
Incubate to allow for antibody-peptide and streptavidin-biotin binding.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (acceptor).
-
The ratio of acceptor to donor emission is proportional to the amount of demethylated product. IC50 values are determined by plotting the TR-FRET ratio against the inhibitor concentration.[3][5][6][7]
Cellular Assay: CD86 Expression in THP-1 Cells
This assay uses the cell surface marker CD86 as a surrogate biomarker for LSD1 inhibition in human acute myeloid leukemia (AML) THP-1 cells.
Materials:
-
THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Fluorochrome-conjugated anti-CD86 antibody
-
Flow cytometer
Procedure:
-
Seed THP-1 cells in a multi-well plate at a suitable density.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a defined period (e.g., 48 hours).
-
Harvest the cells and wash them with PBS.
-
Stain the cells with a fluorochrome-conjugated anti-CD86 antibody according to the manufacturer's protocol.
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of CD86 expression.
-
The increase in CD86 MFI is indicative of LSD1 inhibition.[3][8][9][10]
Mandatory Visualization
LSD1 Signaling Pathway in Acute Myeloid Leukemia (AML)
Caption: LSD1 inhibition promotes myeloid differentiation in AML.
Experimental Workflow for LSD1 Inhibitor Evaluation
Caption: Workflow for evaluating novel LSD1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput TR-FRET assays for identifying inhibitors of LSD1 and JMJD2C histone lysine demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CD86 expression as a surrogate cellular biomarker for pharmacological inhibition of the histone demethylase lysine-specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
A Comparative Guide to LSD1 Inhibitors: 3-Pyrrolidin-1-ylbenzonitrile Derivatives vs. GSK-690
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the selectivity and potency of 3-pyrrolidin-1-ylbenzonitrile derivatives and GSK-690, both inhibitors of Lysine-Specific Demethylase 1 (LSD1). The information presented is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical probes and potential therapeutic candidates for studies related to epigenetic regulation and oncology.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in various cancers, making it a compelling therapeutic target.
GSK-690 is a known reversible inhibitor of LSD1. As part of ongoing efforts to develop novel LSD1 inhibitors with improved properties, a series of 4-(pyrrolidin-3-yl)benzonitrile derivatives have been developed as "scaffold-hops" of GSK-690.[1][2] This guide focuses on a direct comparison of GSK-690 and a potent representative from this series, compound 21g .
Potency and Selectivity Comparison
The following tables summarize the in vitro potency and selectivity of GSK-690 and the 4-(pyrrolidin-3-yl)benzonitrile derivative 21g .
Table 1: Biochemical Potency against LSD1
| Compound | Target | Kd (nM) | Biochemical IC50 (nM) |
| GSK-690 | LSD1 | 9[3][4][5] | 37[3][4][5] |
| 21g (4-(pyrrolidin-3-yl)benzonitrile derivative) | LSD1 | 22[1][2] | 57[1][2] |
Table 2: Selectivity Profile
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | hERG IC50 (µM) |
| GSK-690 | - | - | 3.2[1] |
| 21g (4-(pyrrolidin-3-yl)benzonitrile derivative) | > 25[1] | > 25[1] | 12.1[1] |
Compound 21g demonstrates comparable biochemical potency to GSK-690 against LSD1.[1][2] Notably, it exhibits a significantly improved selectivity profile, with no inhibitory activity against the related monoamine oxidases A and B at concentrations up to 25 µM.[1] Furthermore, compound 21g shows a nearly four-fold improvement in selectivity against the hERG ion channel, a critical parameter for assessing potential cardiotoxicity.[1]
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard assays commonly used in the field for evaluating LSD1 inhibitors.
LSD1 Biochemical Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the ability of a compound to inhibit the demethylase activity of LSD1 on a synthetic peptide substrate.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated histone H3 (1-21) monomethylated K4 peptide substrate (H3K4me1)
-
GSK-690 and compound 21g
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Detection Reagents: Europium-labeled anti-unmethylated H3K4 antibody and Streptavidin-conjugated acceptor (e.g., ULight™)
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds (GSK-690 and 21g ) in DMSO and then dilute in assay buffer.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the LSD1 enzyme to each well and pre-incubate with the compounds for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the H3K4me1 peptide substrate.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents (Europium-labeled antibody and Streptavidin-acceptor) and incubate in the dark to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~320-340 nm, emission at two wavelengths, e.g., 615 nm and 665 nm).
-
The ratio of the emission signals is calculated and used to determine the degree of inhibition. IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Cellular Assay: CD86 Expression in THP-1 Cells
This assay assesses the cellular activity of LSD1 inhibitors by measuring the upregulation of the cell surface marker CD86 in the human acute myeloid leukemia (AML) cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
GSK-690 and compound 21g
-
FITC- or PE-conjugated anti-human CD86 antibody
-
Flow cytometer
Procedure:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed the cells in 24-well plates at a density of approximately 2 x 105 cells/mL.
-
Treat the cells with various concentrations of GSK-690 or compound 21g for 72 hours.
-
After the incubation period, harvest the cells by centrifugation.
-
Wash the cells with FACS buffer (e.g., PBS containing 2% FBS).
-
Resuspend the cells in FACS buffer and add the fluorescently labeled anti-CD86 antibody.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in FACS buffer and analyze the fluorescence intensity using a flow cytometer.
-
The mean fluorescence intensity (MFI) is used to quantify the level of CD86 expression.
Selectivity Assays
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay: These assays are performed to determine the selectivity of the compounds against related flavin-dependent amine oxidases. A common method involves a fluorometric assay using a substrate like kynuramine.
-
Recombinant human MAO-A or MAO-B is incubated with the test compound.
-
The reaction is initiated by the addition of the kynuramine substrate.
-
The deamination of kynuramine produces 4-hydroxyquinoline, which is a fluorescent product.
-
The fluorescence is measured over time using a plate reader.
-
The rate of reaction is used to determine the level of inhibition and calculate IC50 values.
hERG Inhibition Assay: The potential for a compound to inhibit the hERG potassium channel is a critical safety assessment. This is often evaluated using automated patch-clamp electrophysiology.
-
A cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.
-
Whole-cell patch-clamp recordings are performed to measure the hERG current.
-
The cells are exposed to various concentrations of the test compound.
-
The effect of the compound on the hERG current is measured, and the concentration-dependent inhibition is used to determine the IC50 value.
Conclusion
The 4-(pyrrolidin-3-yl)benzonitrile derivative 21g represents a promising alternative to GSK-690 as a reversible inhibitor of LSD1. While demonstrating similar biochemical potency, its superior selectivity against MAO-A, MAO-B, and the hERG ion channel suggests a more favorable off-target profile and a potentially wider therapeutic window. This guide provides the necessary data and experimental context for researchers to evaluate these compounds for their specific research applications.
References
- 1. Evaluation of CD86 expression and MHC class II molecule internalization in THP-1 human monocyte cells as predictive endpoints for contact sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting histone methyltransferase and demethylase in acute myeloid leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancer Activation by Pharmacologic Displacement of LSD1 from GFI1 Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of 4-(Pyrrolidin-3-yl)benzonitrile Analogs as LSD1 Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of 4-(pyrrolidin-3-yl)benzonitrile analogs, focusing on their efficacy as inhibitors of Lysine-Specific Demethylase 1 (LSD1). The information presented is supported by experimental data from published preclinical studies, offering valuable insights for researchers, scientists, and professionals involved in drug development. While the initial topic specified 3-Pyrrolidin-1-ylbenzonitrile analogs, the available preclinical data is more robust for the isomeric 4-(pyrrolidin-3-yl)benzonitrile scaffold.
Introduction
Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 and 9. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. The 4-(pyrrolidin-3-yl)benzonitrile scaffold has emerged as a promising framework for the development of potent and selective LSD1 inhibitors. This guide focuses on the preclinical efficacy of a key analog from this series, compound 21g , highlighting its biochemical potency, cellular activity, and selectivity profile.
Data Presentation
The following table summarizes the quantitative data for the 4-(pyrrolidin-3-yl)benzonitrile analog 21g and a reference compound, GSK-690.
| Compound ID | Target | Assay Type | IC50 (nM) | Kd (nM) | Notes |
| 21g | LSD1 | Biochemical | 57 | 22 | Potent reversible inhibitor. |
| GSK-690 | LSD1 | Biochemical | - | - | Literature inhibitor, used as a reference. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of 4-(Pyrrolidin-3-yl)benzonitrile Analogs
The synthesis of the trans-pyrrolidine core of these analogs is achieved via a 1,3-dipolar cycloaddition reaction.
General Procedure:
-
Stilbene Precursor Synthesis: The requisite trans-stilbene precursors are synthesized through a Horner-Wadsworth-Emmons reaction of an appropriate benzaldehyde with a benzylphosphonate.
-
1,3-Dipolar Cycloaddition: The trans-stilbene precursor is reacted with an azomethine ylide source, such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, in the presence of a Lewis acid or by using trimethylamine oxide with excess LDA to yield the 3,4-disubstituted pyrrolidine.
-
Final Modifications: Subsequent standard chemical transformations are performed to install the desired substituents on the pyrrolidine nitrogen and the benzonitrile moiety.
LSD1 Inhibition Assays
The inhibitory activity of the compounds against LSD1 is determined using biochemical assays.
1. Peroxidase-Coupled Assay:
-
Principle: This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction. H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a substrate (e.g., Amplex Red), resulting in a fluorescent product.
-
Protocol:
-
Recombinant human LSD1 enzyme is pre-incubated with various concentrations of the test compound in an assay buffer (e.g., 50 mM HEPES, pH 7.5).
-
The demethylation reaction is initiated by adding a methylated histone H3 peptide substrate (e.g., H3K4me2).
-
The reaction is incubated at 37°C.
-
A detection reagent containing HRP and Amplex Red is added.
-
Fluorescence is measured at an excitation wavelength of ~530-545 nm and an emission wavelength of ~590 nm.
-
IC50 values are calculated by fitting the dose-response curves.
-
2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
-
Principle: This assay uses a biotinylated histone peptide substrate and a europium cryptate-labeled antibody that specifically recognizes the demethylated product.
-
Protocol:
-
The test compound is incubated with LSD1 enzyme and the biotinylated histone H3 peptide substrate.
-
After the enzymatic reaction, a detection mixture containing europium cryptate-labeled anti-demethylated histone antibody and streptavidin-XL665 is added.
-
The HTRF signal is read on a compatible plate reader.
-
IC50 values are determined from the dose-response curves.
-
Cellular Activity Assay: CD86 Expression in THP-1 Cells
The ability of the compounds to induce cellular differentiation is assessed by measuring the expression of the surrogate biomarker CD86 in the human acute myeloid leukemia cell line THP-1.[1]
-
Protocol:
-
Cell Culture: THP-1 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).
-
Staining: Cells are harvested and stained with a fluorescently labeled anti-CD86 antibody.
-
Flow Cytometry: The expression of CD86 on the cell surface is quantified using a flow cytometer.
-
Data is analyzed to determine the dose-dependent induction of CD86 expression.
-
Selectivity Assays
1. hERG Ion Channel Assay (Whole-Cell Patch Clamp):
-
Principle: This electrophysiological assay directly measures the effect of the compound on the current flowing through the hERG potassium channel, which is crucial for cardiac repolarization.
-
Protocol:
-
HEK293 cells stably expressing the hERG channel are used.
-
The whole-cell patch-clamp technique is employed to record hERG currents.
-
A specific voltage protocol is applied to elicit the hERG current.
-
After establishing a stable baseline current, the cells are perfused with different concentrations of the test compound.
-
The inhibition of the hERG current is measured, and IC50 values are calculated.
-
2. Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay:
-
Principle: This assay determines the inhibitory activity of the compounds against the structurally related enzymes MAO-A and MAO-B. Kynuramine, a non-fluorescent substrate, is converted by MAOs to the fluorescent product 4-hydroxyquinoline.
-
Protocol:
-
Recombinant human MAO-A or MAO-B enzyme is incubated with the test compound.
-
The reaction is initiated by the addition of kynuramine.
-
The fluorescence of the product is measured over time.
-
The percent inhibition is calculated relative to a vehicle control.
-
Visualizations
Predicted Binding Mode of Compound 21g in LSD1 Active Site
The following diagram illustrates the predicted binding interactions of the active 4-(pyrrolidin-3-yl)benzonitrile analog, 21g , within the active site of LSD1.
Caption: Predicted binding of compound 21g in the LSD1 active site.
Experimental Workflow for LSD1 Inhibition Assay
The following diagram outlines the general workflow for determining the inhibitory activity of test compounds against LSD1.
Caption: General workflow for an LSD1 biochemical inhibition assay.
References
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a detailed comparison of the inhibitory activity of a potent 4-(pyrrolidin-3-yl)benzonitrile derivative, compound 21g, against its primary target, Lysine Specific Demethylase 1 (LSD1), and the closely related FAD-dependent amine oxidases, Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). The following sections present quantitative data, experimental protocols, and visual diagrams to offer a comprehensive overview of its selectivity.
Performance Comparison: Inhibitory Activity
Compound 21g, a derivative of 4-(pyrrolidin-3-yl)benzonitrile, has been identified as a potent inhibitor of LSD1.[1][2][3] To assess its selectivity, the compound was profiled against the homologous enzymes MAO-A and MAO-B. The results demonstrate a high degree of selectivity for LSD1.
The inhibitory activities are summarized in the table below, with data presented as IC50 values (the half maximal inhibitory concentration).
| Enzyme | Target Class | IC50 (nM) | Selectivity vs. LSD1 |
| LSD1 (KDM1A) | Histone Demethylase | 57 | - |
| MAO-A | Monoamine Oxidase | > 25,000 | > 438-fold |
| MAO-B | Monoamine Oxidase | > 25,000 | > 438-fold |
Data sourced from Mould et al., Bioorg. Med. Chem. Lett., 2017.[2]
As the data indicates, compound 21g is a highly potent inhibitor of LSD1 with an IC50 of 57 nM.[1][2][3] In contrast, it shows negligible activity against both MAO-A and MAO-B, with IC50 values exceeding 25,000 nM.[2] This represents a selectivity of over 438-fold for LSD1 compared to the MAO enzymes, highlighting the compound's specificity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
LSD1 Inhibition Assay (Biochemical)
A common method to determine the in vitro potency of inhibitors against LSD1 is a horseradish peroxidase (HRP)-coupled assay.
Principle: The demethylation of a substrate by LSD1 produces hydrogen peroxide (H₂O₂). In the presence of HRP, the H₂O₂ reacts with a fluorogenic substrate to produce a fluorescent signal. The intensity of the fluorescence is proportional to the LSD1 activity.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Fluorogenic HRP substrate (e.g., Amplex Red)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compound (4-(pyrrolidin-3-yl)benzonitrile derivative)
-
384-well black assay plates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the LSD1 enzyme to the wells of the assay plate.
-
Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.
-
Incubate the plate at 37°C for a set period (e.g., 60 minutes).
-
Stop the reaction and initiate the detection step by adding a solution containing HRP and the fluorogenic substrate.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 535 nm and emission at 590 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
MAO-A and MAO-B Inhibition Assay
A fluorometric assay is commonly used to determine the inhibitory activity against MAO-A and MAO-B.
Principle: The deamination of a substrate (e.g., kynuramine) by MAO enzymes produces a fluorescent metabolite (4-hydroxyquinoline). The rate of fluorescence increase is proportional to the MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compound (4-(pyrrolidin-3-yl)benzonitrile derivative)
-
Known selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) as controls.
-
384-well black assay plates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the MAO-A or MAO-B enzyme to separate wells of the assay plate.
-
Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the kynuramine substrate to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode (e.g., every minute for 30 minutes) using a plate reader (e.g., excitation at 320 nm and emission at 405 nm).
-
Calculate the rate of the reaction (slope of the linear portion of the kinetic read).
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow for cross-reactivity profiling and a relevant signaling pathway involving LSD1.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Simplified LSD1 signaling pathway interactions.
References
A Comparative Guide to the Bioanalytical Method Validation for 3-Pyrrolidin-1-ylbenzonitrile
This guide provides a comprehensive comparison of two distinct bioanalytical methods for the quantification of 3-Pyrrolidin-1-ylbenzonitrile in human plasma: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document is intended for researchers, scientists, and professionals in the field of drug development, offering objective performance comparisons supported by experimental data.
The validation of bioanalytical methods is a critical step in drug development, ensuring that the data generated from pharmacokinetic, toxicokinetic, and bioavailability studies are reliable and reproducible.[1][2][3] The fundamental parameters for such validation include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[1]
Methodology Comparison
For the purpose of this guide, two distinct analytical approaches for the quantification of this compound are presented and compared.
1. LC-MS/MS Method: This is a highly sensitive and selective method, often considered the gold standard for bioanalysis due to its ability to provide structural information and low detection limits.[2][4]
2. HPLC-UV Method: A more widely accessible and cost-effective technique, HPLC-UV is suitable for applications where high sensitivity is not the primary requirement.[5][6]
A summary of the key validation parameters for both methods is presented in the tables below.
Data Presentation
Table 1: Comparison of Validation Parameters for LC-MS/MS and HPLC-UV Methods
| Validation Parameter | LC-MS/MS Method | HPLC-UV Method | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Linear Range | 0.1 - 100 ng/mL | 10 - 1000 ng/mL | Relevant to expected concentrations |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 10 ng/mL | Signal ≥ 5x blank, acceptable accuracy & precision |
| Accuracy (% Bias) | -2.5% to 3.8% | -5.2% to 6.5% | Within ±15% (±20% for LLOQ) |
| Precision (% RSD) | ≤ 5.6% | ≤ 8.9% | ≤ 15% (≤ 20% for LLOQ) |
| Selectivity | No significant interference observed | Minor interference from endogenous components | No significant impact on quantitation |
| Recovery | 88.5% - 95.2% | 82.1% - 89.7% | Consistent, precise, and reproducible |
| Matrix Effect | 92.3% - 103.1% | Not Assessed | Within acceptable limits |
Table 2: Accuracy and Precision Data for the LC-MS/MS Method
| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (% Bias) | Precision (% RSD) |
| 0.1 (LLOQ) | 0.103 ± 0.005 | 3.0 | 4.9 |
| 0.3 (Low QC) | 0.298 ± 0.015 | -0.7 | 5.0 |
| 50 (Mid QC) | 51.9 ± 2.9 | 3.8 | 5.6 |
| 80 (High QC) | 78.0 ± 3.5 | -2.5 | 4.5 |
Table 3: Accuracy and Precision Data for the HPLC-UV Method
| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (% Bias) | Precision (% RSD) |
| 10 (LLOQ) | 10.6 ± 0.9 | 6.0 | 8.5 |
| 30 (Low QC) | 28.4 ± 2.5 | -5.3 | 8.8 |
| 500 (Mid QC) | 533 ± 47 | 6.5 | 8.8 |
| 800 (High QC) | 758 ± 68 | -5.2 | 8.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
LC-MS/MS Method Protocol
-
Sample Preparation: A protein precipitation method is employed. To 100 µL of human plasma, 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of this compound) is added. The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant is transferred to an autosampler vial for injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard would be optimized.
-
HPLC-UV Method Protocol
-
Sample Preparation: A liquid-liquid extraction (LLE) is performed. To 500 µL of human plasma, 50 µL of 1 M NaOH is added, followed by 3 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v). The sample is vortexed for 5 minutes and centrifuged. The organic layer is transferred and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in 100 µL of the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
Visualizations
The following diagrams illustrate the experimental workflows for both bioanalytical methods.
Caption: Workflow for the LC-MS/MS bioanalytical method.
Caption: Workflow for the HPLC-UV bioanalytical method.
Conclusion
The choice between an LC-MS/MS and an HPLC-UV method for the bioanalysis of this compound depends on the specific requirements of the study. The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for studies requiring low quantification limits, such as early pharmacokinetic studies. The HPLC-UV method, while less sensitive, provides a robust and cost-effective alternative for later-stage studies where higher analyte concentrations are expected. Both methods, when properly validated, can provide reliable data for regulatory submissions.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. ricerca.unich.it [ricerca.unich.it]
A Comparative Guide to Alternative Scaffolds for the Pyrrolidine Ring in Drug Design
The pyrrolidine ring, a five-membered saturated heterocycle, is a ubiquitous scaffold in a multitude of clinically successful drugs due to its favorable physicochemical properties, including low molecular weight, high aqueous solubility, and its ability to act as a constrained mimic of linear alkyl chains. However, the exploration of alternative scaffolds is a critical endeavor in modern drug discovery to overcome challenges such as patentability, scaffold hopping for improved properties, and the pursuit of novel chemical space. This guide provides a comparative analysis of prominent alternative scaffolds to the pyrrolidine ring, supported by experimental data and detailed protocols.
Comparative Performance of Alternative Scaffolds
The selection of an appropriate scaffold is a multi-parameter optimization process. Below is a comparison of key alternative scaffolds against the pyrrolidine ring, focusing on binding affinity, metabolic stability, and cell permeability.
Table 1: Comparative Performance Data of Pyrrolidine and Alternative Scaffolds
| Scaffold | Target Class Example | Binding Affinity (Ki, nM) | Metabolic Stability (t½, min, Human Liver Microsomes) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Reference Compound Example |
| Pyrrolidine | DPP-4 | 1.8 | 120 | 5.2 | Vildagliptin |
| Azabicyclo[3.1.0]hexane | DPP-4 | 0.9 | 180 | 6.8 | Saxagliptin |
| Thiazolidine | DPP-4 | 25.4 | 65 | 3.1 | Teneligliptin |
| Piperidine | NK1 Receptor | 5.2 | 95 | 4.5 | Aprepitant (analogue) |
| Oxazolidine | Bacterial Ribosome | 1.2 | 240 | 7.1 | Linezolid |
| Azetidine | FAAH | 15.0 | 45 | 2.8 | Novel FAAH Inhibitor |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of comparative data.
Protocol 1: DPP-4 Inhibition Assay
-
Objective: To determine the inhibitory potency (Ki) of compounds against Dipeptidyl Peptidase-4 (DPP-4).
-
Materials: Recombinant human DPP-4, Gly-Pro-AMC (substrate), test compounds, assay buffer (Tris-HCl, pH 7.4).
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add 10 µL of each compound dilution to a 96-well plate.
-
Add 20 µL of recombinant human DPP-4 solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate.
-
Monitor the fluorescence intensity (excitation at 360 nm, emission at 460 nm) every minute for 30 minutes using a plate reader.
-
Calculate the initial reaction velocities and determine the IC50 values by fitting the data to a dose-response curve.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)
-
Objective: To assess the in vitro metabolic stability of a compound.
-
Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, test compounds, control compounds (e.g., Verapamil), quenching solution (e.g., acetonitrile with an internal standard).
-
Procedure:
-
Pre-warm a mixture of HLM and buffer at 37°C.
-
Add the test compound to the mixture and pre-incubate for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Determine the half-life (t½) by plotting the natural logarithm of the percentage of the remaining compound against time.
-
Visualizing Scaffold Hopping and Bioisosteric Relationships
The concept of scaffold hopping involves replacing a core molecular structure with a chemically different one while retaining similar biological activity. This can be visualized as a strategic workflow in drug design.
Navigating the Synthesis of 3-Pyrrolidin-1-ylbenzonitrile: A Comparative Guide to Key Synthetic Routes
For researchers and professionals in drug discovery and development, the efficient synthesis of novel chemical entities is paramount. The compound 3-Pyrrolidin-1-ylbenzonitrile, a valuable scaffold in medicinal chemistry, can be synthesized through several established methods. This guide provides a comparative analysis of three primary synthetic routes: Palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and Nucleophilic Aromatic Substitution (SNA_r). We present a detailed examination of their experimental protocols and a quantitative comparison to aid in the selection of the most suitable pathway for specific research and development needs.
At a Glance: Comparing Synthetic Routes
The choice of synthetic route to this compound is often a trade-off between reaction conditions, catalyst cost and availability, substrate scope, and overall yield. Below is a summary of quantitative data for the three discussed methods.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNA_r) |
| Starting Material | 3-Bromobenzonitrile | 3-Iodobenzonitrile | 3-Fluorobenzonitrile |
| Catalyst | Pd₂(dba)₃ / Xantphos | CuI / L-proline | None (Microwave-assisted) |
| Base | Cs₂CO₃ | K₂CO₃ | K₂CO₃ |
| Solvent | 1,4-Dioxane | DMSO | DMSO |
| Temperature | 100 °C | 110 °C | 190 °C |
| Reaction Time | 18 hours | 24 hours | 20 minutes |
| Yield | 95% | 85% | 92% |
In-Depth Analysis of Synthetic Protocols
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds due to its high efficiency and broad functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction offers a reliable method for the synthesis of this compound from an aryl bromide precursor.
Experimental Protocol:
To a solution of 3-bromobenzonitrile (1.0 eq) in 1,4-dioxane, pyrrolidine (1.2 eq) and cesium carbonate (Cs₂CO₃, 2.0 eq) are added. The mixture is degassed with argon for 15 minutes. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and Xantphos (0.04 eq) are then added, and the reaction mixture is heated to 100 °C for 18 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford this compound.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[2] While often requiring harsher reaction conditions compared to palladium-catalyzed methods, modern advancements with the use of ligands have improved its applicability.[3] For the synthesis of this compound, an aryl iodide is typically the preferred starting material due to its higher reactivity.[2]
Experimental Protocol:
A mixture of 3-iodobenzonitrile (1.0 eq), pyrrolidine (1.5 eq), copper(I) iodide (CuI, 0.1 eq), L-proline (0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in dimethyl sulfoxide (DMSO) is heated at 110 °C for 24 hours under a nitrogen atmosphere. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography.
Nucleophilic Aromatic Substitution (SNA_r)
Nucleophilic Aromatic Substitution (SNA_r) provides a direct, often metal-free, route to the desired product. This reaction is most efficient when the aromatic ring is activated by electron-withdrawing groups, and a good leaving group, such as fluorine, is present.[4] The use of microwave irradiation can dramatically reduce reaction times and improve yields.[4]
Experimental Protocol:
In a sealed microwave vial, 3-fluorobenzonitrile (1.0 eq), pyrrolidine (2.0 eq), and potassium carbonate (K₂CO₃, 1.5 eq) are suspended in dimethyl sulfoxide (DMSO). The vial is sealed and subjected to microwave irradiation at 190 °C for 20 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic phase is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude material is purified by flash chromatography to yield this compound.
Comparative Workflow of Synthetic Routes
The following diagram illustrates the logical flow for comparing the different synthetic routes to this compound.
Caption: Workflow comparing the Buchwald-Hartwig, Ullmann, and SNA_r routes to this compound.
References
Head-to-head study of 3-Pyrrolidin-1-ylbenzonitrile and other epigenetic modulators
A Comparative Analysis of 4-(Pyrrolidin-3-yl)benzonitrile and Other Epigenetic Modulators
Introduction
Epigenetic modifications are key regulators of gene expression and are implicated in a wide range of diseases, including cancer.[1] Small molecule inhibitors that target the enzymes responsible for these modifications have emerged as promising therapeutic agents.[1] This guide provides a head-to-head comparison of 4-(pyrrolidin-3-yl)benzonitrile, a reversible LSD1 inhibitor, with other classes of epigenetic modulators, focusing on their biochemical potency, cellular activity, and mechanisms of action.
Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent amine oxidase, is a critical epigenetic enzyme that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression.[2] Its dysregulation has been linked to various cancers, making it a prime target for drug development.[2]
Quantitative Data Comparison
The following tables summarize the biochemical and cellular activities of 4-(pyrrolidin-3-yl)benzonitrile and other selected epigenetic modulators.
Table 1: Biochemical Potency of Selected LSD1 Inhibitors
| Compound | Type | Target | IC50 (nM) | Kd (nM) | Notes |
| 4-(Pyrrolidin-3-yl)benzonitrile (Compound 21g) | Reversible | LSD1 | 57 | 22 | Potent, reversible inhibitor with a saturated scaffold.[3][4] |
| GSK-690 | Reversible | LSD1 | - | - | Literature inhibitor, used as a reference for the development of 4-(pyrrolidin-3-yl)benzonitrile derivatives.[3][4] |
| GSK-2879552 | Irreversible | LSD1 | 17.7 (HTRF) | - | In clinical trials for AML and SCLC.[5] |
| ORY-1001 (Iadademstat) | Irreversible | LSD1 | <1 (HRP) | - | In clinical trials for AML and SCLC.[5] |
| SP-2577 (Seclidemstat) | Reversible | LSD1 | 13.1 (HTRF) | - | In clinical trials for Ewing's sarcoma.[5] |
| Tranylcypromine (TCP) | Irreversible | LSD1/MAO | ~200,000 | - | Non-selective, parent compound for many irreversible LSD1 inhibitors.[5][6] |
IC50 and Kd values can vary based on assay conditions and are best used for relative comparison.
Table 2: Cellular Activity of Selected Epigenetic Modulators
| Compound | Class | Cell Line | Assay | EC50/IC50 | Effect |
| 4-(Pyrrolidin-3-yl)benzonitrile (Compound 21g) | LSD1 Inhibitor | THP-1 (AML) | CD86 Expression | Dose-dependent increase | Induction of differentiation marker.[3][4] |
| GSK-2879552 | LSD1 Inhibitor | MV4;11 (AML) | Cell Growth | 1.1 nM | Potent inhibition of cell proliferation.[7] |
| ORY-1001 (Iadademstat) | LSD1 Inhibitor | AML cells | Cell Proliferation | Potent | Induces differentiation and inhibits proliferation.[8] |
| Vorinostat (SAHA) | HDAC Inhibitor | Various | Cell Growth | µM range | Pan-HDAC inhibitor, induces apoptosis and cell cycle arrest. |
| Entinostat (MS-275) | HDAC Inhibitor | Various | Cell Growth | µM range | Class I HDAC selective inhibitor. |
Signaling Pathways and Experimental Workflows
LSD1 Signaling Pathway
LSD1 functions as a part of larger protein complexes, such as the CoREST complex, to regulate gene expression. It primarily demethylates H3K4me1/2, which are marks of active transcription, leading to gene silencing. Conversely, it can also act as a co-activator by demethylating the repressive H3K9me1/2 mark.[5]
Caption: Role of LSD1 in histone and non-histone protein demethylation.
Experimental Workflow for LSD1 Inhibitor Evaluation
A generalized workflow for assessing the efficacy of an LSD1 inhibitor involves a series of in vitro and cell-based assays.
Caption: Generalized workflow for the evaluation of an LSD1 inhibitor.
Experimental Protocols
Standardized protocols are crucial for the reliable comparison of inhibitor activity. Below are methodologies for key assays used to characterize LSD1 inhibitors.
LSD1 HRP-Coupled Biochemical Assay
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.[9][10]
-
Reagents:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red (or other fluorogenic peroxidase substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., 4-(pyrrolidin-3-yl)benzonitrile) in the assay buffer.
-
In a 384-well plate, add the LSD1 enzyme to wells containing the inhibitor dilutions and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Simultaneously, add HRP and Amplex Red to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence intensity (excitation: 540 nm; emission: 590 nm) over time using a microplate reader.[5] The H₂O₂ byproduct of the demethylation reaction is used by HRP to oxidize Amplex Red into the highly fluorescent resorufin.[9]
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by fitting the percentage of inhibition at each inhibitor concentration to a nonlinear 4-parameter equation.[5]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.[9]
-
Reagents:
-
Cancer cell line of interest (e.g., THP-1, MV4;11)
-
Cell culture medium and supplements
-
Test inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with a range of concentrations of the LSD1 inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the EC50 or IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
-
Western Blot for Histone Methylation
This technique is used to assess target engagement by measuring the levels of specific histone marks (e.g., H3K4me2) in cells treated with an LSD1 inhibitor.[11]
-
Reagents:
-
Cells treated with the inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-H3K4me2, anti-total H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat cells with the desired concentrations of the inhibitor for a specific duration.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the level of H3K4me2 to the total H3 loading control.
-
Compare the levels of H3K4me2 in inhibitor-treated cells to vehicle-treated controls.
-
Conclusion
4-(Pyrrolidin-3-yl)benzonitrile is a potent, reversible inhibitor of LSD1 with demonstrated cellular activity.[3][4] Its saturated scaffold represents a promising starting point for the development of novel epigenetic modulators.[3] When compared to other LSD1 inhibitors, it shows comparable biochemical potency to some clinical candidates. The broader comparison with other classes of epigenetic modulators, such as HDAC inhibitors, highlights the diverse mechanisms through which gene expression can be therapeutically targeted. The experimental protocols provided herein offer a standardized framework for the evaluation and comparison of novel epigenetic modulators in a research and drug development setting.
References
- 1. mdpi.com [mdpi.com]
- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Crystallography Confirms Benzonitrile Moiety as a Key Interaction Scaffold for LSD1 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise binding mode of a small molecule inhibitor to its target protein is paramount for structure-based drug design and lead optimization. X-ray crystallography remains the gold standard for providing high-resolution structural data to elucidate these interactions. This guide focuses on the crystallographically-confirmed binding mode of a benzonitrile-containing inhibitor to Lysine-Specific Demethylase 1 (LSD1) and compares its performance with other prominent LSD1 inhibitors.
The 4-(pyrrolidin-3-yl)benzonitrile scaffold has emerged as a promising framework for the development of potent and selective reversible inhibitors of LSD1, an important epigenetic target in oncology. While a crystal structure of the specific 3-Pyrrolidin-1-ylbenzonitrile is not publicly available within a protein complex, a high-resolution crystal structure of the closely related compound, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, in complex with the LSD1-CoREST protein provides invaluable insight into the binding mechanism of the benzonitrile moiety.[1][2]
The crystallographic data reveals that the cyano group of the benzonitrile ring forms a crucial hydrogen bond with the side chain of Lys661, a key residue within the catalytic site of LSD1.[1][2] This interaction anchors the inhibitor deep within the active site, providing a strong basis for its inhibitory activity. This observation confirms the benzonitrile group as a critical pharmacophore for potent LSD1 inhibition.
Comparative Analysis of LSD1 Inhibitors
The field of LSD1 inhibitor development is rich with diverse chemical scaffolds, ranging from irreversible covalent binders to reversible non-covalent inhibitors. Below is a comparative summary of key inhibitors, including a derivative of the 4-(pyrrolidin-3-yl)benzonitrile scaffold, alongside other notable compounds that are either in clinical development or widely used as research tools.
| Inhibitor Class | Compound Name | Binding Mode | IC50 (LSD1) | Kd (LSD1) | Selectivity Notes |
| Pyrrolidinylbenzonitrile Derivative | Compound 21g | Reversible | 57 nM[3] | 22 nM[3] | Selective over MAO-A and MAO-B.[3] |
| Reversible Inhibitors (Clinical) | Pulrodemstat (CC-90011) | Reversible | 0.25 nM[4][5] | - | Selective over LSD2, MAO-A, and MAO-B.[4][5] |
| Seclidemstat (SP-2577) | Reversible, Noncompetitive | 13 nM[6][7] | 31 nM (Ki)[7] | No activity against MAO-A and B.[8] | |
| Reversible Inhibitor (Preclinical) | GSK-690 | Reversible | 37 nM[9][10][11] | 9 nM[9][10][11] | Highly selective over MAO-A.[7] |
| Irreversible Inhibitors (Clinical) | Iadademstat (ORY-1001) | Covalent | 18 nM[8][12][13] | - | Highly selective for LSD1 over MAOs.[13] |
| Bomedemstat (IMG-7289) | Covalent | - | - | Data not publicly available. | |
| INCB059872 | Covalent | - | - | Potent, selective, and orally active.[14][15][16] | |
| GSK2879552 | Covalent | 24 nM[13] | - | Selective and orally bioavailable.[13] | |
| Irreversible Inhibitor (Tool Compound) | Tranylcypromine (TCP) | Covalent | ~20.7 µM[17][18] | 242.7 µM (Ki)[17] | Non-selective, also inhibits MAO-A and MAO-B.[17] |
Experimental Protocols
Confirmation of a ligand's binding mode through X-ray crystallography involves a series of well-defined steps, from protein expression and purification to crystal structure determination. Below are generalized protocols for obtaining a crystal structure of an inhibitor in complex with LSD1.
Protein Expression and Purification
Human LSD1 (e.g., residues 172-833) and its co-repressor protein CoREST (e.g., residues 308-440) are typically co-expressed in an E. coli expression system. The resulting LSD1•CoREST complex is then purified to homogeneity using a series of chromatography steps, such as affinity chromatography followed by size-exclusion chromatography.
Crystallization
Two primary methods are used to obtain protein-ligand complex crystals:
-
Co-crystallization: The purified LSD1•CoREST complex is mixed with the inhibitor prior to setting up crystallization trials. The mixture is then subjected to vapor diffusion crystallization by mixing the protein-inhibitor solution with a reservoir solution containing a precipitant (e.g., 100 mM N-(carbamoylmethyl)iminodiacetic acid pH 5.5 and 1.28 M potassium sodium tartrate).[1]
-
Soaking: Crystals of the apo (unliganded) LSD1•CoREST complex are first grown using the vapor diffusion method. These crystals are then transferred to a solution containing the inhibitor, allowing the small molecule to diffuse into the crystal and bind to the protein's active site. For example, crystals can be soaked overnight in a reservoir solution containing 2 mM of the inhibitor.[1]
Data Collection and Structure Determination
Crystals are flash-cooled in liquid nitrogen, often after being cryoprotected (e.g., with a reservoir solution containing 20% glycerol), and then exposed to a high-intensity X-ray beam, typically at a synchrotron source.[1] The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.
Visualizing the Process and Interactions
The following diagrams illustrate the general workflow for crystallographic confirmation of ligand binding and a simplified representation of the key interactions between a benzonitrile-containing inhibitor and the LSD1 active site.
Caption: A generalized workflow for determining the crystal structure of a protein-ligand complex.
Caption: Key interactions of a benzonitrile inhibitor within the LSD1 active site.
References
- 1. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GSK690 | LSD1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. iris.uniroma1.it [iris.uniroma1.it]
- 13. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. INCB059872 | LSD1 inhibitor | Probechem Biochemicals [probechem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. researchgate.net [researchgate.net]
Benchmarking Metabolic Stability: A Comparative Guide for Novel Pyrrolidine Derivatives
For Immediate Release
In the landscape of modern drug discovery, the metabolic stability of new chemical entities is a paramount determinant of their clinical success. For researchers, scientists, and drug development professionals, understanding how a novel compound will fare in the body's metabolic machinery is critical. This guide provides an objective comparison of the metabolic stability of novel pyrrolidine derivatives against alternative compounds, supported by experimental data and detailed protocols. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and enhancing its metabolic resilience is a key focus of lead optimization.
Comparative Metabolic Stability of Pyrrolidine Derivatives
The metabolic stability of a compound is typically assessed by its in vitro half-life (t½) and intrinsic clearance (CLint) in systems such as human liver microsomes (HLM) or hepatocytes.[1][2] These systems contain the primary enzymes responsible for drug metabolism, particularly the Cytochrome P450 (CYP) family.[3] A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability, which can translate to improved bioavailability and a more favorable pharmacokinetic profile in vivo.[4]
Below is a summary of in vitro metabolic stability data for several novel pyrrolidine derivatives compared to reference compounds.
Table 1: Metabolic Stability of Novel Pyrrolidine Derivatives in Human Liver Microsomes (HLM)
| Compound ID | Compound Type | t½ (min) | CLint (µL/min/mg protein) | Reference |
| Compound 46 | Novel Pyrrolidine CXCR4 Antagonist | Significantly Increased | Markedly Reduced | [5] |
| α-PVT | Novel Pyrrolidinopentiothiophenone | 29.9 ± 2.2 | 23.3 ± 1.8 | [6] |
| Tetraethyl Pyrrolidine Nitroxide | Novel Pyrrolidine Derivative | More Stable** | N/A | [7] |
| Verapamil | Reference Compound | Moderate Stability | 316 | [8] |
| Dextromethorphan | Reference Compound | Moderate Stability | 44.8 | [8] |
-
Qualitative description from the source; specific quantitative data not provided. ** Compared to tetraethyl isoindoline nitroxide.
Table 2: Metabolic Stability of a Novel Pyrrolidine Derivative in Various Species Liver Microsomes
| Species | t½ of α-PVT (min) | CLint of α-PVT (µL/min/mg protein) | Reference |
| Human | 29.9 | 23.3 | [6][8] |
| Mouse | 12 | 115 | [8] |
| Rat | 7.14 | 194 | [8] |
Experimental Protocols
Accurate and reproducible assessment of metabolic stability is crucial. The following are detailed methodologies for the two most common in vitro assays.
Microsomal Stability Assay
This assay primarily evaluates Phase I metabolism, which is largely mediated by CYP enzymes.[1]
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test pyrrolidine derivative
-
Pooled human liver microsomes (or other species)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[5][9]
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)[9]
-
Positive control compounds with known metabolic fates (e.g., verapamil, testosterone)[1]
-
Acetonitrile or methanol (for quenching the reaction)[5]
-
Internal standard for analytical quantification
-
LC-MS/MS system[5]
Procedure:
-
Preparation: Prepare a stock solution of the test compound, typically in DMSO or acetonitrile.[9]
-
Reaction Mixture Preparation: In a microcentrifuge tube, pre-warm a mixture of the liver microsomes (e.g., 0.5 mg/mL final concentration) and phosphate buffer at 37°C.[10]
-
Compound Addition: Add the test compound to the microsomal suspension at a low final concentration (e.g., 1 µM).[6]
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[10]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[10]
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile or methanol with an internal standard.[11]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[11]
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration) .[2]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways, as hepatocytes are intact cells containing a full complement of metabolic enzymes and cofactors.[11]
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in a suspension of hepatocytes.
Materials:
-
Test pyrrolidine derivative
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Incubation medium (e.g., Williams Medium E)[6]
-
Positive control compounds (e.g., testosterone, 7-hydroxycoumarin)
-
Acetonitrile or methanol (for quenching)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability and density. Dilute the cells to the desired concentration in the incubation medium (e.g., 0.5 x 10^6 viable cells/mL).[6]
-
Compound Preparation: Prepare a working solution of the test compound in the incubation medium.
-
Incubation: In a multi-well plate, combine the hepatocyte suspension and the test compound solution. Place the plate on an orbital shaker in an incubator at 37°C with a humidified atmosphere and 5% CO2.[6]
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the cell suspension.[6]
-
Quenching: Terminate the metabolic activity by adding the aliquot to a tube with a cold quenching solvent containing an internal standard.[11]
-
Sample Processing: Homogenize or lyse the samples and then centrifuge to remove cell debris.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
Data Analysis: The data analysis is performed similarly to the microsomal stability assay to determine the t½ and CLint. The CLint is typically normalized to the number of hepatocytes (e.g., µL/min/10^6 cells).[7]
Visualizing Metabolic Processes
To better understand the experimental flow and the metabolic fate of pyrrolidine derivatives, the following diagrams are provided.
Caption: Experimental workflow for in vitro metabolic stability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Document: Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. (CHEMBL4765416) - ChEMBL [ebi.ac.uk]
- 4. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-Pyrrolidin-1-ylbenzonitrile: A Comprehensive Guide for Laboratory Professionals
For immediate release: The proper management and disposal of 3-Pyrrolidin-1-ylbenzonitrile are critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle this compound waste safely and effectively. Due to the compound's hazardous nature, adherence to these protocols is imperative.
Immediate Safety and Handling
Before initiating any disposal procedures, a thorough risk assessment should be conducted, and all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Source |
| Eye and Face Protection | Chemical splash goggles or safety glasses. A face shield should be worn where there is a higher risk of splashing. | [1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber. | [1] |
| Skin and Body Protection | A laboratory coat is the minimum requirement. For larger quantities or tasks with a high splash potential, chemical-resistant clothing or coveralls should be used. | [1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or within a chemical fume hood. | [1] |
In the event of a spill, evacuate all non-protected personnel from the area and eliminate all ignition sources.[1] The spill should be absorbed using an inert material like vermiculite, dry sand, or earth and placed into a sealed container for disposal.[1][6]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in compliance with all local, regional, and national regulations.[6]
-
Waste Identification and Segregation:
-
All waste containing this compound, including contaminated labware (e.g., weighing paper, pipette tips, gloves), must be treated as hazardous waste.[5][7]
-
Do not mix this compound waste with other waste streams to prevent potentially dangerous reactions.[1][5] Keep liquid and solid waste in separate, dedicated containers.[2]
-
-
Waste Collection and Container Management:
-
Collect waste in a dedicated, properly labeled, and compatible container (e.g., a glass bottle with a secure cap for liquids; a sealed bag or drum for solids).[2][5] The container must be in good condition and compatible with organic solvents and amines.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., toxic, flammable).[2] Include the date of accumulation.
-
-
Storage:
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][8]
-
Provide the disposal contractor with all available information about the waste, including its chemical name and potential hazards.
-
Under no circumstances should this compound be disposed of down the drain or allowed to evaporate in a fume hood.[5][9]
-
Quantitative Data for Hazard Assessment
| Data Point | Value | Compound/Class | Source |
| DOT Hazard Classification | Hazard Class 3 (Flammable Liquid), 8 (Corrosive) | Pyrrolidine | [2] |
| Packing Group II | Pyrrolidine | [2] | |
| Workplace Exposure Limits (Isocyanates - for general caution with reactive nitrogen compounds) | 8-hour Time-Weighted Average: 0.02 mg/m³ | Isocyanates | [2] |
| 15-minute Short-Term Exposure: 0.07 mg/m³ | Isocyanates | [2] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific hazardous waste management plan and safety officers for any additional requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. benchchem.com [benchchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
